molecular formula C7H13N3 B1268078 3-Amino-5-tert-butylpyrazole CAS No. 82560-12-1

3-Amino-5-tert-butylpyrazole

カタログ番号: B1268078
CAS番号: 82560-12-1
分子量: 139.2 g/mol
InChIキー: ZHBXGHWSVIBUCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-5-tert-butylpyrazole is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-tert-butyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBXGHWSVIBUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335062
Record name 3-Amino-5-tert-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82560-12-1
Record name 3-Amino-5-tert-butylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82560-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-tert-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butylpyrazol-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-5-tert-butylpyrazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, Synthesis, and Potential Biological Significance of a Versatile Pyrazole Derivative.

Introduction

3-Amino-5-tert-butylpyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group and a tert-butyl group. This unique structural arrangement imparts a combination of chemical reactivity and stability that has made it a valuable building block in various chemical syntheses, particularly in the fields of agrochemicals and pharmaceuticals. Its role as a synthetic intermediate for more complex molecules has drawn the attention of researchers and drug development professionals exploring novel therapeutic agents. Pyrazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic methodologies, and potential biological applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms (a pyrazole), with a tert-butyl group at position 5 and an amino group at position 3. The presence of the amino group provides a site for further functionalization, while the bulky tert-butyl group can influence the molecule's solubility, lipophilicity, and interaction with biological targets.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 82560-12-1[1]
Molecular Formula C₇H₁₃N₃[1]
Molecular Weight 139.20 g/mol [1]
Appearance White to brown crystalline powder
Melting Point 77-83 °C[1]
SMILES CC(C)(C)c1cc(N)n[nH]1[1]
InChI 1S/C7H13N3/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H3,8,9,10)[1]

Table 2: Spectroscopic Data for a Derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide

Data TypeKey Peaks/ShiftsReference(s)
¹H NMR (400 MHz, CDCl₃) δ = 1.24 (s, 9H, t-Bu), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4)[2]
¹³C NMR (100 MHz, CDCl₃) δ = 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 35.6 (MeN), 103.7 (CH, C-4), 160.9 (Cq, C-3)[2]
FT-IR (ATR) 2957 (C-H), 1595 (C=N), 1363 & 1170 (SO₂) cm⁻¹[2]
HRMS (ESI) m/z: [M+H]⁺ calculated for C₂₂H₂₈N₃O₄S₂⁺, 462.1516; found, 462.1516[2]

Synthesis and Purification

The synthesis of 3-amino-5-substituted pyrazoles is most commonly achieved through the condensation of a β-ketonitrile with hydrazine or its derivatives. For this compound, the logical precursors are pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) and hydrazine hydrate.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure for 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine)[3]

Materials:

  • Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

  • Hydrazine hydrate

  • Ethanol

  • Toluene

  • Sodium sulfate (anhydrous)

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivaloylacetonitrile in ethanol.

  • To this solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in a suitable organic solvent like toluene and wash with water to remove any unreacted hydrazine hydrate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and treat with activated carbon to decolorize if necessary.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow reagents Pivaloylacetonitrile + Hydrazine Hydrate in Ethanol reaction Reflux Reaction reagents->reaction 1. Condensation workup Solvent Removal & Aqueous Workup reaction->workup 2. Isolation purification Recrystallization or Column Chromatography workup->purification 3. Purification product This compound purification->product 4. Final Product

Synthesis workflow for this compound.

Potential Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. Derivatives of 3-aminopyrazole, in particular, have garnered significant interest as potential therapeutic agents due to their diverse biological activities.

Kinase Inhibition

Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The 3-aminopyrazole core can serve as a versatile scaffold for the design of kinase inhibitors, often acting as a hinge-binding motif in the ATP-binding pocket of kinases.[4] While specific kinase targets for this compound have not been extensively reported, its derivatives are being explored for their potential to modulate signaling pathways such as the JAK-STAT and MEK pathways.[5]

G cluster_pathway Potential Kinase Inhibition ligand This compound Derivative kinase Protein Kinase (e.g., JAK, MEK) ligand->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate downstream Downstream Signaling (e.g., Cell Proliferation, Inflammation) p_substrate->downstream

Inhibition of a generic kinase signaling pathway.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. The nitrogen-containing heterocyclic ring system can interact with various microbial targets. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains of bacteria.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Protocol)[7]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound (or derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound, a positive control inhibitor, and a DMSO negative control to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Incubate at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubate at a controlled temperature for a defined period.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)[8]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (or other suitable growth medium)

  • This compound (or derivative) dissolved in a suitable solvent

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (no compound) and negative (no bacteria) control wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_workflow Drug Discovery Workflow synthesis Synthesis of This compound Derivatives screening In Vitro Screening (Kinase & Antimicrobial Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

A generalized drug discovery workflow.

Conclusion

This compound is a versatile chemical entity with significant potential as a scaffold in the design and synthesis of novel bioactive molecules. Its straightforward synthesis and the reactivity of its amino group make it an attractive starting material for creating diverse chemical libraries. While the specific biological targets of this compound itself are not yet fully elucidated, the well-documented activities of the broader pyrazole class, particularly as kinase inhibitors and antimicrobial agents, strongly suggest that derivatives of this compound warrant further investigation in drug discovery programs. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and evaluate the biological activity of this and related compounds, paving the way for the potential development of new therapeutic agents.

References

3-Amino-5-tert-butylpyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-5-tert-butylpyrazole, a versatile heterocyclic amine that serves as a key building block in the synthesis of a wide range of compounds, particularly in the agrochemical and pharmaceutical industries. This document outlines its chemical properties, spectral data, and a representative synthetic approach.

Core Compound Information

Chemical Identity:

Identifier Value
IUPAC Name 5-tert-butyl-1H-pyrazol-3-amine
Synonyms 3-Amino-5-tert-butyl-1H-pyrazole, 5-Amino-3-tert-butyl-1H-pyrazole
CAS Number 82560-12-1
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol

Physicochemical Properties:

Property Value
Appearance White to brown crystalline powder
Melting Point 77-83 °C
Purity ≥ 98% (GC)
Storage Conditions Store at 2 - 8 °C

Spectroscopic Data

Characterization of this compound is crucial for its identification and quality control in research and development. Below is a summary of its key spectral features.

Mass Spectrometry: The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum of aminopyrazoles is characterized by specific vibrational frequencies. For 3(5)-aminopyrazoles, the tautomerism between the 3-amino and 5-amino forms can be investigated using matrix isolation IR spectroscopy.[1] The spectra typically show characteristic bands for N-H stretching of the amino group and the pyrazole ring, as well as C-H and C-N vibrations.

Synthesis and Reactivity

This compound is a valuable intermediate in the synthesis of more complex molecules. Its reactivity is centered around the amino group and the pyrazole ring nitrogens, which can undergo various reactions such as acylation, alkylation, and condensation.

Representative Synthetic Pathway

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives. The following diagram illustrates a plausible synthetic workflow for obtaining this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Pivaloylacetonitrile Pivaloylacetonitrile (β-Ketonitrile) Reaction Condensation/ Cyclization Pivaloylacetonitrile->Reaction Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product This compound Reaction->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Synthesis of 3(5)-Aminopyrazoles

The following is a generalized experimental protocol based on the synthesis of similar aminopyrazoles, which can be adapted for the preparation of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketonitrile (1 equivalent), such as pivaloylacetonitrile, and a suitable solvent like ethanol.

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (1-1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Development

This compound is a key intermediate in the development of new chemical entities with potential biological activity.

  • Agrochemicals: This compound serves as a precursor for the synthesis of novel herbicides and fungicides. The pyrazole scaffold is a well-established pharmacophore in agrochemistry.

  • Pharmaceuticals: In drug discovery, the aminopyrazole moiety is incorporated into molecules targeting a variety of biological pathways. Derivatives of aminopyrazoles have been investigated for their potential as kinase inhibitors and other therapeutic agents.

The logical workflow for the utilization of this compound in the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines, is depicted below.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Aminopyrazole This compound Condensation Condensation Aminopyrazole->Condensation Diketone 1,3-Diketone Diketone->Condensation Pyrazolopyrimidine Pyrazolopyrimidine Derivative Condensation->Pyrazolopyrimidine Acid or Base Catalyst

Caption: Synthetic pathway to pyrazolopyrimidine derivatives.

References

Spectroscopic Data and Experimental Protocols for 3-Amino-5-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-tert-butylpyrazole (CAS No. 82560-12-1), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analytical techniques.

Mass Spectrometry

The mass spectrum of this compound was obtained via gas chromatography-mass spectrometry (GC-MS). The spectrum is characterized by a molecular ion peak and several fragment ions, which are crucial for the structural elucidation of the molecule.

Table 1: Mass Spectrometry Data for this compound

m/zInterpretation
139Molecular Ion (M+)
124[M-CH3]+
83[M-C4H8]+
57[C4H9]+ (tert-butyl cation)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a widely used technique for the mass spectrometry of volatile and thermally stable organic compounds.[1]

  • Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a molecular ion (M+).[1]

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions. This fragmentation pattern is highly reproducible and serves as a molecular fingerprint.[1]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
C(CH₃)₃~1.3Singlet
C4-H~5.5 - 6.0Singlet
NH₂Broad singletBroad Singlet
NHBroad singletBroad Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C (CH₃)₃~30
C(C H₃)₃~32
C4~90 - 100
C3~150 - 160
C5~155 - 165
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, a standard pulse-acquire sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Phase and baseline corrections are applied as needed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchAmino (NH₂) and Pyrazole (NH)
3000-2850C-H stretchtert-butyl
~1620C=N stretchPyrazole ring
~1580N-H bendAmino (NH₂)
~1460C-H bendtert-butyl
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • A background spectrum of a blank KBr pellet is typically collected and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Report Technical Guide (Data Tables, Protocols) Structure->Report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-5-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-tert-butylpyrazole is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique structural features, combining a reactive aminopyrazole core with a sterically bulky tert-butyl group, impart specific properties that are highly valuable in the fields of medicinal chemistry, agrochemicals, and material science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and an exploration of its role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. A summary of its key properties is presented below.

PropertyValueReference(s)
Molecular Formula C₇H₁₃N₃[1]
Molecular Weight 139.20 g/mol [2]
Appearance White to brown crystalline powder[1]
Melting Point 75-83 °C[2]
Boiling Point Predicted: 302.1 ± 30.0 °C at 760 mmHg
Density Predicted: 1.071 ± 0.06 g/cm³[3]
pKa Predicted: 16.08 ± 0.10[3]
Solubility Soluble in methanol[3]
CAS Number 82560-12-1[1]

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the condensation of a β-ketonitrile with hydrazine. The tert-butyl group provides steric hindrance that can influence the regioselectivity of subsequent reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar aminopyrazoles.[4]

Materials:

  • 4,4-Dimethyl-3-oxopentanenitrile (pivaloylacetonitrile)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Ammonium hydroxide (concentrated)

  • Ice

Procedure:

  • To a solution of concentrated hydrochloric acid in water, add 4,4-dimethyl-3-oxopentanenitrile and hydrazine hydrate.

  • Heat the reaction mixture at 70°C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture and add crushed ice.

  • Neutralize the solution with concentrated ammonium hydroxide, which will precipitate the product.

  • Filter the resulting solid under reduced pressure.

  • Wash the solid with cold water and dry at ambient temperature to afford this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup 4_4_dimethyl_3_oxopentanenitrile 4,4-Dimethyl-3-oxopentanenitrile Reaction_Mixture 4_4_dimethyl_3_oxopentanenitrile->Reaction_Mixture + Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction_Mixture + Solvent Ethanol/Water Solvent->Reaction_Mixture Catalyst HCl Catalyst->Reaction_Mixture Temperature 70°C Temperature->Reaction_Mixture Neutralization Ammonium Hydroxide Precipitation Precipitation Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Final_Product Final_Product Filtration->Final_Product Purified Product Product This compound Product->Neutralization Reaction_Mixture->Product Condensation

Caption: Synthetic workflow for this compound.
Chemical Reactivity

The aminopyrazole core of this compound features multiple nucleophilic sites, making it a versatile precursor for the synthesis of fused heterocyclic systems. The exocyclic amino group and the ring nitrogen atoms can react with various electrophiles. This reactivity is harnessed to construct bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prominent scaffolds in medicinal chemistry.

Applications in Drug Development

The aminopyrazole motif is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of a this compound core has been explored in the development of potent and selective kinase inhibitors.

Kinase Inhibition and Signaling Pathways

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyrazole scaffold has been identified as an effective hinge-binding motif in various kinase inhibitors.

Recent studies have highlighted the potential of 3-amino-1H-pyrazole derivatives as inhibitors of the PCTAIRE family of cyclin-dependent kinases (CDKs), such as CDK16.[5][6] CDK16, when activated by Cyclin Y, is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, particularly in the G2/M phase.[6] This provides a therapeutic strategy for cancers where CDK16 is dysregulated.

An inhibitor based on the this compound scaffold could potentially bind to the ATP-binding pocket of CDK16, preventing its phosphorylation of downstream substrates and thereby arresting the cell cycle.

G cluster_activation Kinase Activation cluster_inhibition Inhibition cluster_pathway Cell Cycle Progression CyclinY Cyclin Y Active_Complex Active CDK16/Cyclin Y Complex CyclinY->Active_Complex CDK16 CDK16 CDK16->Active_Complex Inactive_Complex Inactive Complex Active_Complex->Inactive_Complex Phosphorylation Phosphorylation Active_Complex->Phosphorylation Inhibitor This compound -based Inhibitor Inhibitor->Inactive_Complex Arrest G2/M Arrest Inactive_Complex->Arrest Substrate Downstream Substrates Substrate->Phosphorylation Cell_Cycle G2/M Phase Progression Phosphorylation->Cell_Cycle Phosphorylation->Arrest

Caption: Potential signaling pathway modulation by a this compound-based CDK16 inhibitor.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its adaptable reactivity, make it an attractive starting material for the creation of complex molecular architectures. The demonstrated utility of the aminopyrazole scaffold in the design of kinase inhibitors, particularly targeting cell cycle regulation, underscores the importance of this compound for researchers and professionals in the field of drug development. Further exploration of derivatives of this compound is likely to yield novel therapeutic agents with improved potency and selectivity.

References

An In-depth Technical Guide on the Tautomerism and Reactivity of 3(5)-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural nuances and chemical behavior of 3(5)-aminopyrazoles, a class of heterocyclic compounds pivotal in medicinal chemistry and drug development. Understanding the tautomeric equilibrium and its influence on reactivity is critical for the rational design of novel therapeutics.

The Principle of Tautomerism in 3(5)-Aminopyrazoles

3(5)-Aminopyrazoles are heterocyclic amines that exhibit annular prototropic tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][2] This results in a dynamic equilibrium between two primary tautomeric forms: the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole.[1] While imino tautomers are theoretically possible, studies indicate they are not significantly formed.[1] The equilibrium between these forms is a crucial factor that dictates the molecule's chemical properties and reactivity.[3]

The general equilibrium can be visualized as follows:

Caption: Annular prototropic tautomerism in 3(5)-aminopyrazoles.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is influenced by a variety of factors, including the electronic nature of substituents, the solvent, and the physical state (solution vs. solid).

  • Substituent Effects: The electronic properties of substituents on the pyrazole ring significantly impact the relative stability of the tautomers.[4] Electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups, particularly at the C4 position, can shift the equilibrium to favor the more polar 5-amino form.[5]

  • Solvent Effects: The polarity of the solvent plays a crucial role. More polar solvents can stabilize the more polar tautomer. For instance, in DMSO, which is a polar aprotic solvent, an increase in the relative stability of the 5-amino tautomer has been observed.[5]

  • Physical State: In the solid state, 3(5)-aminopyrazoles often exist predominantly as a single tautomer, typically the 3-amino form, due to packing forces and intermolecular interactions within the crystal lattice.[5]

Quantitative Analysis of Tautomeric Ratios

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for quantifying the ratio of tautomers in solution.[5] The data below, compiled from various studies, illustrates the influence of substituents and solvents on the tautomeric equilibrium.

Substituent at C4SolventPredominant TautomerTautomer Ratio (3-amino : 5-amino)Reference
HAqueous Medium3-Amino~75 : 25[3]
H (Computational)Gas Phase3-AminoMore stable by 9.8 kJ/mol[2][4]
Cyano (CN)DMSO-d65-AminoPreferentially 5-amino[5]
Thiocyanato (SCN)DMSO-d65-AminoPreferentially 5-amino[5]
Methoxy (OCH3)DMSO-d63-AminoMainly 3-amino[5]

Reactivity and Regioselectivity

The tautomeric nature of 3(5)-aminopyrazoles directly governs their reactivity. These molecules possess multiple nucleophilic sites: the two ring nitrogen atoms, the exocyclic amino group, and the C4 carbon.[1] The preferred site of reaction often depends on the dominant tautomer in the reaction medium and the nature of the electrophile.

  • 3-Amino Tautomer: This form typically reacts at the exocyclic amino group or the N1 nitrogen, behaving similarly to common amines.[5]

  • 5-Amino Tautomer: This tautomer can exhibit different reactivity patterns, with the potential for reactions at the N1 and N2 positions, as well as the exocyclic amino group.

A common and synthetically useful reaction of 3(5)-aminopyrazoles is their condensation with 1,3-dielectrophiles to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[6] The regioselectivity of this reaction is a direct consequence of the aminopyrazole's structure.

reaction_pathway start 3-Amino-1H-pyrazole (Dominant Tautomer) intermediate Condensation/ Cyclization start->intermediate reagent + 1,3-Diketone (Electrophile) reagent->intermediate product Pyrazolo[1,5-a]pyrimidine intermediate->product Dehydration

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols for Tautomerism Analysis

The investigation of tautomerism in 3(5)-aminopyrazoles relies on a combination of spectroscopic and computational techniques.

NMR Spectroscopy for Solution-State Analysis

Objective: To determine the ratio of 3-amino and 5-amino tautomers in solution.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the 3(5)-aminopyrazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher) at a controlled temperature (e.g., 298 K). In some cases, low-temperature NMR may be required to slow down the proton exchange between tautomers.[7]

  • Spectral Analysis: Identify distinct signals corresponding to each tautomer. Protons or carbons in close proximity to the tautomerizable proton (N-H) will exhibit different chemical shifts.

  • Quantification: Determine the relative ratio of the tautomers by integrating the characteristic, well-resolved signals for each form in the ¹H NMR spectrum.

Solid-State NMR and X-ray Crystallography

Objective: To identify the dominant tautomer in the solid state.

Methodology:

  • Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR: This technique provides high-resolution spectra of solid samples, allowing for the identification of the single tautomeric form present in the crystalline state.[5]

  • X-ray Crystallography: Provides an unambiguous structural determination of the molecule in the solid state, including the precise location of the N-H proton, thereby confirming the tautomeric form.[5]

Computational Chemistry

Objective: To calculate the relative stabilities of the tautomers and support experimental findings.

Methodology:

  • Structure Optimization: Use quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**), to calculate the optimized geometries and total energies of each tautomer.[5]

  • Solvent Modeling: To simulate solution-phase conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).[5]

  • Energy Comparison: The tautomer with the lower calculated total energy is predicted to be the more stable form. The energy difference can be correlated with the experimentally observed equilibrium.[2][4]

workflow Workflow for Tautomerism Investigation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_res Results exp_solid Solid-State Analysis (X-ray, ssNMR) exp_sol Solution Analysis (¹H, ¹³C NMR) conclusion Elucidation of Tautomeric Preference & Reactivity exp_sol->conclusion comp_gas Gas Phase Calculation (DFT) comp_sol Solution Calculation (DFT + PCM) comp_gas->comp_sol comp_sol->conclusion

Caption: General workflow for tautomerism studies.

Implications for Drug Development

The tautomeric state of a 3(5)-aminopyrazole-containing drug candidate can profoundly affect its pharmacological profile.[8]

  • Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns, leading to different binding affinities and selectivities for a biological target.

  • Physicochemical Properties: Tautomerism influences properties like pKa, lipophilicity, and solubility, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: A thorough understanding and characterization of the tautomeric forms are essential for securing robust patent protection.

References

Biological activities of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Pyrazole Derivatives

Abstract

Pyrazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. Their versatile scaffold allows for diverse pharmacological activities, making them privileged structures in drug discovery. This guide provides a comprehensive overview of the prominent biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data on their efficacy, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.

Mechanisms of Anticancer Action

Several pyrazole-containing compounds have been shown to target critical signaling pathways implicated in cancer progression. One of the most notable targets is the B-Raf/MEK/ERK pathway , a key regulator of cell growth and division. Mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in various cancers, including melanoma. Pyrazole derivatives have been designed to specifically inhibit this mutated kinase, thereby halting downstream signaling and inducing apoptosis in cancer cells.

Another significant mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs) . CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Pyrazole-based inhibitors can block the activity of specific CDKs, leading to cell cycle arrest and preventing tumor growth.

Furthermore, pyrazole derivatives have demonstrated the ability to interfere with angiogenesis , the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting key factors involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can effectively starve tumors and limit their metastatic potential.

anticancer_pathways

Quantitative Data: Anticancer Activity

The anticancer efficacy of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrazole-based B-Raf InhibitorsB-Raf (V600E)A375 (Melanoma)0.05 - 1.2
Pyrazole-based CDK InhibitorsCDK2/Cyclin AMCF-7 (Breast Cancer)0.1 - 5.8
Pyrazole-based VEGFR InhibitorsVEGFR-2HUVEC (Endothelial Cells)0.02 - 0.5
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

mtt_assay_workflow

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for an additional 48 hours.

  • MTT Addition: Following treatment, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazole derivatives are often attributed to their ability to inhibit essential microbial enzymes. For instance, some pyrazole compounds have been found to target dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. Inhibition of DHFR leads to the depletion of essential metabolites, ultimately resulting in microbial cell death.

Another key target is DNA gyrase , a topoisomerase that controls the topological state of DNA in bacteria. By inhibiting DNA gyrase, pyrazole derivatives can interfere with DNA replication and repair, leading to bactericidal effects.

In fungi, pyrazole derivatives have been shown to inhibit lanosterol 14α-demethylase , an enzyme involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death.

antimicrobial_mechanisms

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-based DHFR InhibitorsStaphylococcus aureus8 - 64
Escherichia coli16 - 128
Pyrazole-based DNA Gyrase InhibitorsBacillus subtilis4 - 32
Pyrazole-based Antifungal AgentsCandida albicans2 - 16
Aspergillus niger8 - 64
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

mic_determination_workflow

Methodology:

  • Compound Dilution: A two-fold serial dilution of the pyrazole derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with several compounds developed as non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Anti-inflammatory Action

The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable characteristic as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potency of pyrazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their inhibitory concentration.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
Celecoxib150.04375
Rofecoxib>10000.018>55,555
Phenylbutazone4.22.51.68
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.

cox_inhibition_assay

Methodology:

  • Enzyme and Compound Incubation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the pyrazole derivative in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a stopping solution (e.g., a strong acid).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

Conclusion

The pyrazole scaffold is a versatile and valuable platform in medicinal chemistry, giving rise to compounds with a wide array of significant biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. The continued exploration of pyrazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of novel and effective drugs to address a multitude of diseases. This guide provides a foundational resource for researchers to build upon in their quest for new therapeutic interventions.

The Ascendant Role of Aminopyrazoles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties, synthetic tractability, and ability to form key interactions with biological targets have cemented its importance in contemporary drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of aminopyrazole derivatives, with a focus on their potential as kinase inhibitors and other therapeutic agents. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visualizations of critical signaling pathways.

Synthetic Strategies for Aminopyrazole Scaffolds

The construction of the aminopyrazole core can be achieved through several reliable synthetic routes, primarily involving the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic species.

Condensation of β-Ketonitriles with Hydrazines

One of the most prevalent methods for synthesizing 3(5)-aminopyrazoles involves the reaction of β-ketonitriles with hydrazine or its derivatives. The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.

Experimental Protocol: General Synthesis of 3(5)-Aminopyrazoles from β-Ketonitriles

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add hydrazine hydrate (1.1-1.5 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 3(5)-aminopyrazole.

Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted aminopyrazoles. A common MCR involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative.

Experimental Protocol: Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a solvent mixture of water and ethanol (1:1, 1 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as layered double hydroxide (LDH)-based nanocatalysts (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI).[1]

  • Reaction Execution: Stir the reaction mixture at a slightly elevated temperature (e.g., 55 °C) for the required time (typically 15-30 minutes), monitoring the reaction progress by TLC.[1]

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization if necessary.

Biological Activities and Therapeutic Potential

Aminopyrazole derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of research for aminopyrazoles is in oncology. Many derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. This activity is often attributed to the inhibition of key enzymes involved in cell cycle regulation and signal transduction.

Table 1: Anticancer Activity of Selected Aminopyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine derivative 43a HeLa2.59[2]
Pyrazolo[3,4-b]pyridine derivative 45h MCF-74.66[2]
Pyrazolo[3,4-b]pyridine derivative 45h HCT-1161.98[2]
Spiro pyrazolo[3,4-b]pyridine derivative 47a HepG24.2[2]
Spiro pyrazolo[3,4-b]pyridine derivative 47d HeLa5.9[2]
Pyrazolo[1,5-a]pyrimidine derivative 55h HCT-1161.26[2]
Pyrazolo[1,5-a]pyrimidine derivative 55j HepG22.88[2]
Pyrazolo[1,5-a]pyrimidine derivative 55l MCF-73.22[2]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 HepG213.14[3]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 MCF-78.03[3]
5-amino-1H-pyrazole-4-carboxamide 10h NCI-H5200.019[4]
5-amino-1H-pyrazole-4-carboxamide 10h SNU-160.059[4]
5-amino-1H-pyrazole-4-carboxamide 10h KATO III0.073[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrazole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition

Aminopyrazoles have proven to be particularly effective as kinase inhibitors. The aminopyrazole core can form a triad of hydrogen bonds with the hinge region of the kinase active site, a common interaction motif for many kinase inhibitors.[5] This has led to the development of potent and selective inhibitors for several important kinase targets.

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[5][6] Aminopyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK5.[5][7]

Table 2: CDK Inhibitory Activity of Selected Aminopyrazole Derivatives

Compound/DerivativeKinase TargetIC50 (µM)Reference
Analog 24 CDK2/cyclin E< 0.1[5]
Analog 24 CDK5/p25< 0.1[5]
Pyrazole derivative 5 CDK20.56[3]
Pyrazole derivative 6 CDK20.46[3]
Pyrazole derivative 11 CDK20.45[3]

Signaling Pathway: Cyclin-Dependent Kinase (CDK) Pathway

CDK_Pathway CDK Signaling Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition promotes E2F E2F Rb->E2F releases E2F->CyclinE promotes transcription p21_p27 p21/p27 (CKIs) p21_p27->CDK46 inhibits p21_p27->CDK2 inhibits Aminopyrazole Aminopyrazole Inhibitors Aminopyrazole->CDK46 inhibit Aminopyrazole->CDK2 inhibit

Caption: Overview of the CDK signaling pathway and points of inhibition by aminopyrazole derivatives.

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[7] Aberrant FGFR signaling is implicated in various cancers. Aminopyrazole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of FGFRs.[8]

Table 3: FGFR Inhibitory Activity of Selected Aminopyrazole Derivatives

Compound/DerivativeKinase TargetIC50 (nM)Reference
Compound 10h FGFR146[4]
Compound 10h FGFR241[4]
Compound 10h FGFR399[4]
Compound 10h FGFR2 V564F62[4]

Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Pathway

FGFR_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCG->Cell_Response Aminopyrazole Aminopyrazole Inhibitors Aminopyrazole->FGFR inhibits

Caption: Key downstream cascades of the FGFR signaling pathway targeted by aminopyrazole inhibitors.

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[8][9] Aminopyrazole-based compounds have been investigated as inhibitors of p38 MAPK for the treatment of inflammatory diseases.

Signaling Pathway: p38 MAP Kinase Pathway

p38_MAPK_Pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (Cytokines, UV, Osmotic Shock) MKKK MAPKKK (ASK1, TAK1) Stress->MKKK activate MKK MKK3/6 MKKK->MKK phosphorylate p38 p38 MAPK MKK->p38 phosphorylate MK2 MAPKAPK2 p38->MK2 phosphorylate Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors phosphorylate Inflammation Inflammatory Response (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Aminopyrazole Aminopyrazole Inhibitors Aminopyrazole->p38 inhibits

Caption: The p38 MAPK cascade and its inhibition by aminopyrazole-based compounds.

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[10][11] Pirtobrutinib, an approved drug for mantle cell lymphoma, features a 5-aminopyrazole core and acts as a potent and selective BTK inhibitor.[12][13]

Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Pathway

BTK_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG generates NFkB_NFAT NF-κB / NFAT IP3_DAG->NFkB_NFAT activate Cell_Response B-Cell Proliferation & Survival NFkB_NFAT->Cell_Response promote Aminopyrazole Aminopyrazole Inhibitors (e.g., Pirtobrutinib) Aminopyrazole->BTK inhibits

Caption: The role of BTK in B-cell signaling and its inhibition by aminopyrazole-containing drugs.

Antimicrobial Activity

Aminopyrazole derivatives have also demonstrated promising activity against various microbial pathogens. Their mechanism of action in this context is still under investigation but may involve the inhibition of essential microbial enzymes.

Table 4: Antimicrobial Activity of Selected Aminopyrazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Halogenoaminopyrazole 4b Staphylococcus aureus460[14]
Halogenoaminopyrazole 4b Pseudomonas aeruginosa460[14]
Halogenoaminopyrazole 5a Staphylococcus aureus460[14]
Pyrazole derivative 7b Staphylococcus aureus0.25[15]
Pyrazole derivative 7b Escherichia coli0.22[15]
Pyrazolyl 1,3,4-thiadiazine 21a Staphylococcus aureus62.5[16]
Pyrazolyl 1,3,4-thiadiazine 21a Aspergillus niger2.9[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the aminopyrazole compound in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Systematic structural modifications of the aminopyrazole scaffold have provided valuable insights into the structure-activity relationships (SAR) for various biological targets.

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. For kinase inhibitors, specific substitutions are often required to occupy hydrophobic pockets in the active site.

  • The Amino Group: The amino group is crucial for forming key hydrogen bond interactions with the hinge region of kinases. Modifications to this group, such as acylation or incorporation into a fused ring system, can modulate potency and selectivity.

  • Aryl Substituents: Aryl groups attached to the pyrazole core often engage in important π-π stacking or hydrophobic interactions with the target protein. The substitution pattern on these aryl rings can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

Workflow: Structure-Activity Relationship (SAR) Study

Caption: A typical workflow for conducting structure-activity relationship studies on aminopyrazole derivatives.

Conclusion

The aminopyrazole scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. Its versatility in chemical synthesis allows for the creation of diverse libraries of compounds, while its favorable interactions with a multitude of biological targets, particularly kinases, underscore its therapeutic potential. The ongoing exploration of aminopyrazole chemistry, guided by detailed SAR studies and a deeper understanding of relevant signaling pathways, promises to deliver the next generation of innovative medicines for a wide range of diseases.

References

The Aminopyrazole Scaffold: A Versatile Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted aminopyrazole core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features allow for versatile interactions with a range of biological targets, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive review of the applications of substituted aminopyrazoles, with a focus on their roles as kinase inhibitors in oncology, as well as their emerging potential as anti-inflammatory and antimicrobial agents. This document details the structure-activity relationships (SAR), experimental protocols, and underlying mechanisms of action for key aminopyrazole-based compounds.

Aminopyrazoles as Kinase Inhibitors in Oncology

Substituted aminopyrazoles have gained significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The aminopyrazole core typically acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for potent inhibition.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Substituted aminopyrazoles have been successfully developed as potent CDK inhibitors.

Quantitative Data on Aminopyrazole-Based CDK Inhibitors

CompoundTarget(s)IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
AT7519 CDK1, 2, 4, 6, 90.01 - 0.21--[1]
CAN508 CDK20.35--[1]
Compound 9 CDK2/cyclin A20.96--[1]
Compound 7d CDK2/cyclin A21.47--[1]
Compound 7a CDK2/cyclin A22.01--[1]
Compound 4 CDK2/cyclin A23.82--[1]
Compound 9a CDK40.010 (Ki)MV4-110.591 (GI50)[2]
Compound 9b CDK40.007 (Ki)MV4-110.456 (GI50)[2]

Signaling Pathway: CDK2 in Cell Cycle Regulation

The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, a key target for aminopyrazole inhibitors.

CDK2_Cell_Cycle_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates CDK4_6->Rb releases E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes promotes transcription CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb phosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Aminopyrazole_Inhibitor Aminopyrazole Inhibitor Aminopyrazole_Inhibitor->CDK2 inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition by aminopyrazoles.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is implicated in cell proliferation, survival, and angiogenesis. Dysregulation of this pathway is a known driver in various cancers. Aminopyrazole derivatives have been developed as potent FGFR inhibitors, including those active against gatekeeper mutations that confer resistance to other therapies.[3][4]

Quantitative Data on Aminopyrazole-Based FGFR Inhibitors

CompoundTarget(s)IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 10h FGFR1, FGFR2, FGFR3, FGFR2 V564F46, 41, 99, 62NCI-H520, SNU-16, KATO III19, 59, 73[5]
Compound 1 FGFR2213--[6]
Compound 7 FGFR2, FGFR35.2, 5.6--[6]
Compound 19 FGFR2, FGFR3, FGFR3 V555L1.8, 2.0, 1.5Ba/F3, KATOIII16, 24[6]

Signaling Pathway: FGFR Downstream Signaling

The diagram below illustrates the downstream signaling cascades activated by FGFR, which are blocked by aminopyrazole inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS activates PI3K PI3K FGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Aminopyrazole_Inhibitor Aminopyrazole Inhibitor Aminopyrazole_Inhibitor->FGFR inhibits

Caption: FGFR signaling pathways and their inhibition by aminopyrazole derivatives.

AXL Kinase Inhibitors

AXL is a receptor tyrosine kinase that plays a crucial role in tumor growth, metastasis, and drug resistance.[7][8][9] Substituted 3-aminopyrazoles have emerged as a promising class of potent and selective AXL inhibitors.

Quantitative Data on Aminopyrazole-Based AXL Inhibitors

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 6li AXL1.6Ba/F3-TEL-AXL-[7][8]
Compound 16 AXL8.1BaF3/TEL-AXL< 0.1[10]
Compound 18 AXL5.9BaF3/TEL-AXL< 0.1[10]
Compound 59 AXL3.5BaF3/TEL-AXL1.5[10]
Compound 60 AXL1.2BaF3/TEL-AXL< 0.2[10]
Compound 61 AXL0.7BaF3/TEL-AXL< 0.2[10]
BGB324 AXL7.7BaF3/TEL-AXL95.1[10]
Compound 12b AXL380--[11]

Signaling Pathway: AXL and Downstream Effectors

The following diagram illustrates the AXL signaling pathway and its downstream effects on cell survival and migration, which are inhibited by aminopyrazole compounds.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Gas6->AXL binds & activates PI3K PI3K AXL->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Migration Cell Migration AKT->Cell_Migration Cell_Survival Cell Survival mTOR->Cell_Survival Aminopyrazole_Inhibitor Aminopyrazole Inhibitor Aminopyrazole_Inhibitor->AXL inhibits

Caption: AXL signaling cascade and its inhibition by 3-aminopyrazole derivatives.

Aminopyrazoles as Anti-inflammatory Agents

Substituted aminopyrazoles have also demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]

Quantitative Data on Aminopyrazole-Based COX Inhibitors

CompoundTarget(s)IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.789.51[13]
PYZ16 COX-20.5210.73[13]
Compound 5u COX-2-74.92[12]
Compound 5s COX-2-72.95[12]
Compound 5r COX-2-64.40[12]
Compound 5t COX-2-22.21[12]

Aminopyrazoles as Antimicrobial Agents

The aminopyrazole scaffold is a versatile building block for the development of novel antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.[14][15][16][17]

Quantitative Data on Aminopyrazole-Based Antimicrobial Agents

CompoundMicroorganismMIC (µg/mL)Reference
Compound 21a Aspergillus niger2.9 - 7.8[14]
Compound 21a Staphylococcus aureus62.5 - 125[14]
Compound 21a Bacillus subtilis62.5 - 125[14]
Compound 21a Klebsiella pneumoniae62.5 - 125[14]
Compound 7b Various pathogens0.22 - 0.25[15]
Compound 4b Staphylococcus aureus ATCC25923460[18]
Compound 4b Enterococcus faecalis ATCC29212930[18]
Compound 4b Pseudomonas aeruginosa ATCC27853460[18]
Compound 4b Escherichia coli ATCC25922930[18]
Compound 9 Gram-positive isolates4[16]

Experimental Protocols

This section provides an overview of key experimental protocols used in the evaluation of substituted aminopyrazoles.

General Synthesis of Substituted 3-Aminopyrazoles

A common method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.

Experimental Workflow: Synthesis and Screening of an Aminopyrazole Library

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a library of substituted aminopyrazoles.

Synthesis_Screening_Workflow Start Starting Materials (β-Ketonitriles, Hydrazines) Synthesis Chemical Synthesis (e.g., Condensation Reaction) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Kinase Inhibition Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Cell Viability, Selectivity) Hit_Identification->Secondary_Screening Active? Lead_Compound Lead Compound Hit_Identification->Lead_Compound Inactive Secondary_Screening->Lead_Compound

Caption: General workflow for the synthesis and screening of a substituted aminopyrazole library.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22][23]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test aminopyrazole compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

Conclusion

Substituted aminopyrazoles represent a highly versatile and valuable scaffold in drug discovery. Their ability to be readily synthesized and functionalized has led to the development of potent and selective inhibitors for a range of therapeutic targets. The continued exploration of the chemical space around the aminopyrazole core, guided by structure-based drug design and a deeper understanding of their biological mechanisms, holds great promise for the discovery of novel therapeutics for cancer, inflammatory diseases, and infectious diseases. This guide provides a foundational understanding of the key applications and methodologies associated with this important class of compounds, intended to aid researchers in their drug development endeavors.

References

Discovery and synthetic history of aminopyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthetic History of Aminopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity. This five-membered nitrogen-containing heterocycle is a key pharmacophore in numerous clinically significant agents, particularly in the realm of protein kinase inhibitors. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity allow for versatile molecular designs, leading to potent and selective modulators of enzyme activity. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic strategies, and modern applications of aminopyrazole compounds in drug development, supported by detailed experimental protocols and quantitative data.

Discovery and Historical Context

The story of aminopyrazoles begins with the discovery of their parent ring system. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, unexpectedly produced a pyrazole derivative. This seminal work established the foundational reaction for pyrazole synthesis: the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method now universally known as the Knorr Pyrazole Synthesis.

While Knorr's work laid the groundwork for pyrazole chemistry, the specific synthesis of aminopyrazoles evolved from key strategic modifications. The most versatile and widely adopted method for preparing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, yielding the stable aromatic 5-aminopyrazole ring. This approach has been a mainstay in the field for decades, allowing for the synthesis of a vast library of derivatives.

Core Synthetic Methodologies

The synthesis of aminopyrazoles can be broadly categorized based on the desired isomer and the chosen precursors. The condensation of a 1,3-dielectrophile with a hydrazine remains the most common strategy.

Synthesis of 5-Aminopyrazoles from β-Ketonitriles

This is the most robust and historically significant method for accessing 5-aminopyrazole derivatives. The reaction between a β-ketonitrile and hydrazine hydrate or a substituted hydrazine proceeds smoothly, often in an alcohol solvent with an acid catalyst.

General Reaction Scheme: R-CO-CH₂-CN + R'-NH-NH₂ → 5-Amino-3-R-1-R'-pyrazole

The reaction mechanism involves an initial nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon to form a hydrazone. This is followed by an intramolecular cyclization via the attack of the other nitrogen on the nitrile carbon to furnish the final 5-aminopyrazole product.

Synthesis of 3-Aminopyrazoles from α,β-Unsaturated Nitriles

3-Aminopyrazoles can be synthesized through the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position (e.g., ethoxy, dimethylamino, or thiomethyl). The regiochemical outcome of the reaction (i.e., formation of 3-amino vs. 5-amino isomers) can be controlled by the reaction conditions. For instance, microwave-assisted reactions using acetic acid in toluene have been shown to favor the 5-aminopyrazole isomer, whereas using sodium ethoxide in ethanol can selectively produce the 3-aminopyrazole isomer.

Synthesis of 4-Aminopyrazoles

The synthesis of 4-aminopyrazoles is less common but can be achieved through variations of the Knorr synthesis where the starting materials are designed to introduce an amino or nitro group at the central carbon of the 1,3-dicarbonyl equivalent. For example, a functionalized α-acylamino amide can undergo cyclization with hydrazine to yield a 4-aminopyrazole derivative.

Detailed Experimental Protocols

Precise and reproducible experimental methods are critical for chemical synthesis. The following protocols provide detailed procedures for the preparation of key aminopyrazole structures.

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine

This protocol details the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile.

Reactants:

  • 3-Oxo-3-phenylpropanenitrile: 50 mg (0.34 mmol)

  • Hydrazine: 11.6 mg (0.36 mmol)

  • Acetic Acid: 0.024 mL (0.37 mmol)

  • Anhydrous Ethanol: 3 mL

Procedure:

  • A solution of 3-oxo-3-phenylpropanenitrile, hydrazine, and acetic acid in anhydrous ethanol is heated at 60°C for 24 hours.

  • The mixture is cooled to ambient temperature, and the solvent is removed in vacuo.

  • The resulting residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution.

  • The organic layer is then washed with brine, dried over MgSO₄, filtered, and evaporated.

  • The solid residue is washed with ethyl ether and dried in vacuo to yield the final product.

Quantitative Data:

  • Yield: 45 mg (82%)

Protocol 2: Synthesis of 3(5)-Aminopyrazole

This robust procedure from Organic Syntheses employs β-cyanoethylhydrazine as a precursor and achieves excellent yields.

Reactants & Procedure (Multi-step):

  • Step A (β-Cyanoethylhydrazine): Acrylonitrile (6.00 moles) is gradually added to 72% aqueous hydrazine hydrate (6.00 moles) while maintaining a temperature of 30–35°C. Water is removed by distillation under reduced pressure to yield β-cyanoethylhydrazine (96–100% yield).

  • Step B (3-Amino-3-pyrazoline sulfate): β-cyanoethylhydrazine (1.00 mole) in ethanol is added to a solution of 95% sulfuric acid (3.0 moles) in absolute ethanol. The mixture warms spontaneously to 88–90°C and is held at this temperature for 3 minutes until crystallization begins. The mixture is then cooled and allowed to stand for 15-20 hours.

  • Step D (3(5)-Aminopyrazole): The intermediate from the previous step is treated with sodium isopropoxide in isopropyl alcohol, followed by heating to reflux and subsequent distillation to yield 3(5)-aminopyrazole.

Quantitative Data Summary for Protocol 2

Step Product Yield Melting Point
A β-Cyanoethylhydrazine 96–100% N/A (Oil)
C 3-Imino-1-(p-tolylsulfonyl)pyrazolidine 97–100% 143–144°C

| D | 3(5)-Aminopyrazole | 74–80% | 35–37°C |

Visualization of Synthetic and Biological Pathways

Visual diagrams are essential for understanding complex workflows and signaling cascades. The following diagrams were generated using the DOT language to illustrate a typical synthetic workflow and a key signaling pathway targeted by aminopyrazole inhibitors.

General Synthetic Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile precursor.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification Reactants 1. Combine Reactants (β-Ketonitrile, Hydrazine, Solvent) Catalyst 2. Add Acid Catalyst (e.g., Acetic Acid) Reactants->Catalyst Heat 3. Heat Reaction Mixture (e.g., 60°C for 24h) Catalyst->Heat Cool 4. Cool to Room Temp Heat->Cool Evaporate 5. Remove Solvent (in vacuo) Cool->Evaporate Extract 6. Liquid-Liquid Extraction (Ethyl Acetate / NaHCO3) Evaporate->Extract Dry 7. Dry Organic Layer (MgSO4) Extract->Dry Filter 8. Filter & Evaporate Dry->Filter Wash 9. Wash Solid with Ether Filter->Wash Final 10. Dry Final Product Wash->Final

Generalized workflow for aminopyrazole synthesis.
Application in Drug Development: Kinase Inhibition

Aminopyrazoles are potent inhibitors of various protein kinases, which are critical regulators of cell signaling. Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Aminopyrazole derivatives have been successfully developed as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and the AXL receptor tyrosine kinase.

The AXL Signaling Pathway:

The AXL receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (GAS6). This activation triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and migration. Aminopyrazole-based inhibitors function by competing with ATP in the kinase domain of AXL, thereby blocking its activity and halting the downstream signaling.

The diagram below illustrates the AXL signaling cascade and the point of intervention for an aminopyrazole-based inhibitor.

G GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK Pathway AXL->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MAPK->Proliferation Inhibitor Aminopyrazole Inhibitor Inhibitor->AXL Inhibits

AXL signaling pathway and inhibition point.

Quantitative Data on Aminopyrazole-Based Inhibitors

Structure-activity relationship (SAR) studies are crucial for optimizing drug candidates. The table below summarizes the inhibitory activity (IC₅₀) of a series of aminopyrazole-based covalent inhibitors against wild-type FGFR kinases and a clinically relevant gatekeeper mutant (V564F), demonstrating their potential to overcome drug resistance.

Table 1: In Vitro Activity of Aminopyrazole-Based FGFR Inhibitors

Compound FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) FGFR4 IC₅₀ (nM) BaF3 FGFR2 V564F IC₅₀ (nM)
6 1.9 0.8 0.6 13 0.8
15 10 1.8 1.2 140 1.5
16 1.3 0.4 0.3 24 0.5
17 1.1 0.4 0.3 11 0.4
18 3.5 0.9 0.7 40 1.1

| 19 | 2.1 | 0.4 | 0.3 | 16 | 0.5 |

Data sourced from Brawn et al., ACS Med Chem Lett. 2020.

Conclusion

From Ludwig Knorr's foundational discovery to their current prominence as highly adaptable scaffolds in drug discovery, (amino)pyrazoles have a rich and impactful history. The development of robust synthetic routes, particularly those utilizing β-ketonitrile precursors, has enabled extensive exploration of their chemical space. Today, aminopyrazole derivatives are at the forefront of targeted cancer therapy, providing potent and selective kinase inhibitors that can address challenges such as acquired drug resistance. The continued investigation into novel synthetic methodologies and biological applications ensures that the aminopyrazole core will remain a vital tool for medicinal chemists and drug development professionals for the foreseeable future.

3-Amino-5-tert-butylpyrazole solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Amino-5-tert-butylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound

This compound, with the CAS Number 82560-12-1, is a heterocyclic organic compound featuring a pyrazole ring.[1] The structure is characterized by an amino group at the 3-position and a bulky tert-butyl group at the 5-position. This substitution pattern imparts specific chemical properties that influence its reactivity and solubility. The presence of both a hydrogen-bond-donating amino group and a nonpolar, sterically hindering tert-butyl group suggests a nuanced solubility profile in organic solvents. This guide provides an overview of its expected solubility, a detailed protocol for its quantitative determination, and a standardized workflow for solubility screening.

Solubility Profile

Publicly available literature and technical data sheets contain limited quantitative data on the solubility of this compound in various organic solvents. The compound is a solid at room temperature.[1] Based on its molecular structure, a qualitative assessment can be made:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The amino group can form hydrogen bonds with protic solvents, suggesting moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solubility is expected to be favorable due to dipole-dipole interactions. Such solvents are often used for compounds with similar functional groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar tert-butyl group will contribute to some solubility, but the polar amino and pyrazole functionalities will likely limit its solubility in highly nonpolar solvents.

A comprehensive, empirical determination is necessary for precise quantitative data.

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard experimental workflow for determining the solubility of a solid compound in an organic solvent using the isothermal equilibrium method.

G Workflow for Isothermal Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Select Solvent & Temperature B Prepare Supersaturated Mixture (Excess Solute + Solvent) A->B C Agitate Mixture at Constant Temperature B->C D Allow System to Reach Equilibrium (e.g., 24-72h) C->D E Withdraw Aliquot of Supernatant D->E F Filter Immediately (e.g., 0.22 µm Syringe Filter) E->F G Accurately Weigh Aliquot F->G H Evaporate Solvent G->H I Weigh Dry Solute Residue H->I J Calculate Solubility (e.g., in g/100mL) I->J

Caption: A generalized workflow for determining compound solubility.

Detailed Experimental Protocol: Isothermal Equilibrium Method

This section details a standard laboratory procedure for quantitatively determining the solubility of this compound in an organic solvent at a specific temperature.

4.1 Materials and Equipment

  • This compound (solute)

  • High-purity organic solvent of choice

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled shaker or incubator

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Glass syringes

  • Pipettes

  • Drying oven or vacuum oven

4.2 Procedure

  • Preparation of Solvent System: Select the desired organic solvent and set the temperature-controlled shaker to the target temperature (e.g., 25 °C). Allow the equipment to thermally equilibrate.

  • Creation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure equilibrium with the solid phase is achieved.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in the temperature-controlled shaker.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary time-course studies are recommended to determine the minimum equilibration time.

  • Sampling:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed inside the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a specific volume (e.g., 1-2 mL) of the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial. This step removes any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.

    • Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the solute.

    • Once the solvent is removed and the residue is dry, allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial again to determine the mass of the dissolved solid residue.

4.3 Data Calculation

The solubility can be calculated using the following formula:

Solubility (g / 100 g solvent) = (Mass of Residue / (Mass of Solution - Mass of Residue)) x 100

To express solubility in other units, such as g/L or mol/L, the density of the solvent at the experimental temperature and the molecular weight of the compound (139.20 g/mol ) must be utilized.[1]

4.4 Validation and Quality Control

  • The experiment should be performed in triplicate to ensure reproducibility.

  • The solid residue after solvent evaporation should be analyzed (e.g., by melting point or HPLC) to confirm that the compound did not degrade during the process.

  • The clarity of the supernatant before sampling should be visually confirmed to ensure no suspended particles are present.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Amino-5-tert-butylpyrazole, a valuable heterocyclic intermediate. Due to its unique structural features, this compound serves as a critical building block in the development of a wide range of pharmaceutical and agrochemical agents.[1][2][3] Its pyrazole core, functionalized with an amino and a tert-butyl group, offers versatile sites for further chemical modifications, enabling the creation of diverse molecular libraries for drug discovery and crop protection.[3]

The tert-butyl group enhances the lipophilicity of derivative compounds, a key factor in improving pharmacokinetic properties, while the amino group provides a reactive handle for the construction of more complex molecular architectures.[4] This combination of features makes this compound a compound of significant interest in medicinal chemistry and material science.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the synthesized this compound is presented in the table below for easy reference and comparison.

ParameterValueReference
Molecular Formula C₇H₁₃N₃[1][5]
Molecular Weight 139.20 g/mol [5]
Appearance Yellow Powder / White to brown crystalline powder[1][3]
Melting Point 78–79 °C[6]
¹H NMR (CDCl₃, δ) 5.31 (1H, s), 3.89 (2H, br, s), 1.19 (9H, s)[6]
¹³C NMR (CDCl₃, δ) 155.18, 153.62, 88.93, 30.86, 29.88[6]
Solubility Soluble in organic solvents, insoluble in water.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the condensation of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate.[6]

Materials and Reagents:

  • 4,4-dimethyl-3-oxopentanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,4-dimethyl-3-oxopentanenitrile (0.15 mol) and hydrazine hydrate (0.28 mol).[6]

  • Solvent Addition: Add 200 cm³ of ethanol to the flask.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1 hour with continuous stirring.[6]

  • Work-up: After the reflux period, allow the mixture to cool to room temperature. The crude product can then be isolated.

  • Purification: The crude compound is purified by recrystallization to yield the final product.[6] The reported yield for this procedure is 74%.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound A Reactants (4,4-dimethyl-3-oxopentanenitrile, Hydrazine hydrate) C Reaction Mixture A->C B Solvent (Ethanol) B->C D Reflux (1 hour) C->D E Work-up and Purification (Recrystallization) D->E F Final Product (this compound) E->F

Caption: Workflow for the synthesis of this compound.

Biological Context and Applications

While this compound itself is primarily an intermediate, its derivatives have shown a range of biological activities. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The incorporation of this moiety into novel molecular structures is a common strategy in drug discovery to modulate biological targets. For instance, aminopyrazole derivatives have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. The specific substitution pattern of this compound makes it a precursor for compounds that can be further elaborated to interact with various biological targets.[7]

The diagram below illustrates a generalized concept of how a synthetic building block like this compound contributes to the drug discovery process.

DrugDiscoveryPath Role in Drug Discovery cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation A This compound (Building Block) B Chemical Modification (e.g., N-amination, acylation) A->B Derivatization C Library of Novel Pyrazole Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hits' D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: From building block to potential drug candidate.

References

Application Notes and Protocols: The Use of 3-Amino-5-tert-butylpyrazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from 3-Amino-5-tert-butylpyrazole. This key intermediate serves as a valuable scaffold in medicinal chemistry for the development of targeted therapeutics against a range of kinases implicated in diseases such as cancer and inflammatory disorders. The bulky tert-butyl group often plays a crucial role in binding to hydrophobic pockets within the kinase domain, enhancing both potency and selectivity.

Introduction to this compound in Kinase Inhibitor Design

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent kinase inhibitors. The 3-amino group provides a key hydrogen bond donor and a convenient handle for further chemical modifications, while the substituent at the 5-position can be tailored to interact with specific regions of the ATP-binding pocket of the target kinase. The use of a tert-butyl group at the 5-position has been shown to be particularly effective in targeting a lipophilic domain in some kinases, thereby increasing the binding affinity of the inhibitor.[1]

This document outlines a general synthetic approach for utilizing this compound in the preparation of kinase inhibitors, alongside protocols for evaluating their biological activity against key kinase targets.

Synthetic Approach: Nucleophilic Aromatic Substitution

A common and effective method for elaborating the this compound core is through a nucleophilic aromatic substitution (SNA_r) reaction with a suitable heterocyclic partner, such as a di-substituted pyrimidine. This reaction forms a key linkage, positioning the pyrazole core to interact with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.

General Reaction Scheme

G cluster_0 Reaction Scheme start This compound intermediate Intermediate start->intermediate Nucleophilic Substitution (Base, Solvent, Heat) pyrimidine 2,4-Dichloropyrimidine pyrimidine->intermediate final_product Final Kinase Inhibitor intermediate->final_product Second Nucleophilic Substitution (Base, Solvent, Heat/Microwave) linker Linker (e.g., diamine) linker->final_product

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(5-tert-butyl-1H-pyrazol-3-yl)pyrimidin-4-amine Derivatives

This protocol is adapted from the synthesis of similar 3-aminopyrazole-based kinase inhibitors.[2][3]

Materials:

  • This compound

  • 2,4-Dichloropyrimidine (or other suitably substituted pyrimidine)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Isopropanol or Ethanol

  • Appropriate linker molecule (e.g., a protected diamine for further elaboration)

  • Hydrochloric acid (HCl) in a suitable solvent (for deprotection steps if necessary)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • First Nucleophilic Substitution:

    • To a solution of this compound (1.0 eq) in isopropanol, add 2,4-dichloropyrimidine (1.0-1.2 eq) and a suitable base such as triethylamine (2.0-3.0 eq).

    • Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) for several hours (e.g., 12-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting intermediate by column chromatography on silica gel.

  • Second Nucleophilic Substitution:

    • To a solution of the purified intermediate from step 1 (1.0 eq) in a suitable solvent such as ethanol, add the desired linker molecule (1.0-1.5 eq) and a base (e.g., triethylamine).

    • The reaction can be carried out under conventional heating or microwave irradiation (e.g., 120 °C for 1-5 hours) to drive the reaction to completion.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, remove the solvent, and purify the final product by column chromatography.

  • Deprotection (if applicable):

    • If a protecting group (e.g., Boc) is used on the linker, it can be removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane).

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against target kinases. Specific conditions may vary depending on the kinase.

Materials:

  • Recombinant human kinase (e.g., CDK16/Cyclin Y, p38α, BMPR2)

  • Kinase assay buffer

  • ATP (at or near the Km for the specific kinase)

  • Specific peptide substrate for the kinase

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque multi-well plates (96- or 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • In a multi-well plate, add the kinase assay buffer, the specific kinase, the peptide substrate, and the test inhibitor at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" blank.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature.

  • Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Specific Kinase Assay Protocols:

  • CDK16/Cyclin Y Kinase Assay: A detailed protocol can be found in commercially available kits, such as the Chemi-Verse™ CDK16/Cyclin Y Kinase Assay Kit from BPS Bioscience.[4]

  • p38 MAPK Kinase Assay: Protocols for both radiometric and non-radiometric assays are available.[5][6] A common substrate for p38α is the ATF2 peptide.

  • BMPR2 Kinase Assay: The intrinsic ATPase activity of BMPR2 can be measured, allowing for a substrate-independent assay using the Kinase-Glo kit.[7]

Biological Activity Data

While specific data for kinase inhibitors directly synthesized from this compound is limited in the public domain, the following table summarizes the activity of structurally related compounds containing a substituted 3-aminopyrazole core. This data highlights the potential of this scaffold in generating potent kinase inhibitors.

Kinase TargetCompound ScaffoldBiological ActivityReference
CDK16N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine derivativeEC50 = 33 nM[2]
BMPR2Macrocyclic inhibitor based on a 3-amino-1H-pyrazole hinge binding moietyIC50 = 506 nM[3]
p38α MAPK1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-arylurea (BIRB 796)Kd = 50-100 pM[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of kinases that can be targeted by inhibitors derived from the this compound scaffold.

G cluster_p38 p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: The p38 MAPK signaling cascade is activated by various stress signals.

G cluster_cdk16 CDK16 Signaling Pathway CyclinY Cyclin Y ActiveComplex CDK16/Cyclin Y Complex CyclinY->ActiveComplex CDK16 CDK16 CDK16->ActiveComplex Substrates Substrates ActiveComplex->Substrates Phosphorylation Function Cellular Functions (Vesicle Trafficking, Spermatogenesis) Substrates->Function

Caption: CDK16 forms an active complex with Cyclin Y to regulate cellular processes.

G cluster_bmpr2 BMPR2 Signaling Pathway BMP BMP Ligand ReceptorComplex Receptor Complex BMP->ReceptorComplex BMPR2 BMPR2 BMPR2->ReceptorComplex BMPR1 BMPR1 BMPR1->ReceptorComplex SMADs SMAD1/5/8 ReceptorComplex->SMADs Phosphorylation SMADComplex SMAD Complex SMADs->SMADComplex SMAD4 SMAD4 SMAD4->SMADComplex Nucleus Nucleus SMADComplex->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: BMPR2 signaling is initiated by ligand binding and receptor dimerization.

References

Application Notes and Protocols: 3-Amino-5-tert-butylpyrazole as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-tert-butylpyrazole is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of agrochemicals. Its unique structural features, including a reactive amino group and a bulky tert-butyl group, allow for the development of novel fungicides, herbicides, and insecticides with enhanced efficacy and target specificity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent agrochemical compounds, with a focus on pyrazole carboxamide fungicides, a class of succinate dehydrogenase inhibitors (SDHIs).

Agrochemical Applications of this compound Derivatives

The pyrazole scaffold is a well-established pharmacophore in modern agrochemicals. The introduction of a tert-butyl group at the 5-position can enhance the lipophilicity and metabolic stability of the final product, while the amino group at the 3-position provides a convenient handle for further chemical modifications.

Fungicides: A significant application of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi and leading to cell death. The general structure of these fungicides involves the coupling of a pyrazole carboxylic acid with a substituted aniline.

Herbicides: Pyrazole derivatives have also been developed as herbicides. For instance, certain N-alkanoylaminopyrazoles exhibit herbicidal activity.[1]

Insecticides: The pyrazole core is present in several commercial insecticides. While direct synthesis from this compound is less commonly documented in publicly available literature, its derivatives can be precursors to insecticidally active compounds.

Quantitative Data: Biological Activity of Pyrazole Derivatives

The following table summarizes the biological activity of various pyrazole derivatives, highlighting the potency that can be achieved with this chemical class. While not all compounds are directly synthesized from this compound, this data provides a benchmark for the potential efficacy of newly synthesized analogs.

Compound ClassTarget Organism/EnzymeMeasurementValueReference
Pyrazole CarboxamideSclerotinia sclerotiorumEC500.20 mg/L
Pyrazole CarboxamideValsa maliEC503.68 mg/L
Pyrazole CarboxamideBotrytis cinereaEC500.40 mg/L
Pyrazole CarboxamideSuccinate Dehydrogenase (SDH)IC5082.26 µM
Pyrazole MethanesulfonatesDiabrotica undecimpunctataLD500.5 mg/L[2]
Pyrazole MethanesulfonatesNilaparvata lugensLD502.5 mg/L[2]
Pyrazole MethanesulfonatesNephotettix cincticepsLD505.5 mg/L[2]

Experimental Protocols

The synthesis of pyrazole carboxamide fungicides from this compound is a two-step process. First, the amino group is converted to a carboxylic acid. Second, the resulting pyrazole carboxylic acid is coupled with a desired aniline derivative.

Step 1: Synthesis of 5-tert-butyl-1H-pyrazole-3-carboxylic acid

This protocol describes a plausible synthetic route for the conversion of the amino group of this compound to a carboxylic acid via a Sandmeyer-type reaction.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ice

  • Organic solvent (e.g., Diethyl ether or Ethyl acetate)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Hydrolysis of the Nitrile:

    • Cool the reaction mixture and acidify with concentrated sulfuric acid.

    • Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid. Monitor the reaction by TLC.

    • Cool the mixture to room temperature. The carboxylic acid product may precipitate.

  • Work-up and Purification:

    • Extract the cooled reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude 5-tert-butyl-1H-pyrazole-3-carboxylic acid.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(substituted-phenyl)-5-tert-butyl-1H-pyrazole-3-carboxamide

This protocol outlines the amide coupling of 5-tert-butyl-1H-pyrazole-3-carboxylic acid with a substituted aniline to yield the final pyrazole carboxamide fungicide.

Materials:

  • 5-tert-butyl-1H-pyrazole-3-carboxylic acid (from Step 1)

  • Substituted aniline (e.g., 2-chloroaniline)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • Suspend 5-tert-butyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (cessation of gas evolution).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazole-3-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude N-(substituted-phenyl)-5-tert-butyl-1H-pyrazole-3-carboxamide by column chromatography or recrystallization.

Diagrams

Synthetic Workflow

G A This compound B Diazotization (NaNO2, HCl) A->B C 5-tert-butyl-1H-pyrazole-3-diazonium chloride B->C D Sandmeyer Reaction (CuCN) C->D E 5-tert-butyl-1H-pyrazole-3-carbonitrile D->E F Hydrolysis (H2SO4, H2O) E->F G 5-tert-butyl-1H-pyrazole-3-carboxylic acid F->G H Acid Chloride Formation (SOCl2) G->H I 5-tert-butyl-1H-pyrazole-3-carbonyl chloride H->I K Amide Coupling I->K J Substituted Aniline J->K L N-(substituted-phenyl)-5-tert-butyl- 1H-pyrazole-3-carboxamide (Fungicide) K->L G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate FAD FAD ComplexII->FAD NoATP ATP Production Blocked ComplexII->NoATP ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII FADH2 FADH2 FADH2->ComplexII SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->ComplexII Inhibits NoATP->ATP_Synthase

References

Application of 3-Amino-5-tert-butylpyrazole in Specialty Polymers: A Review of Potential Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potential Applications and Rationale

The incorporation of 3-Amino-5-tert-butylpyrazole into polymer chains could lead to materials with the following desirable properties:

  • Enhanced Solubility: The sterically hindering tert-butyl group can disrupt polymer chain packing, reducing intermolecular forces and thereby increasing solubility in common organic solvents. This is a significant advantage for polymer processing and film casting.

  • Modified Thermal Properties: The bulky side group can influence the glass transition temperature (Tg) and thermal stability of the polymers.

  • Unique Electronic Properties: The pyrazole moiety, being an electron-rich heterocyclic system, may confer specific electronic or optical properties to the resulting polymers, making them candidates for applications in electronics or as specialty coatings.

Hypothetical Experimental Protocols

The following protocols are based on general and well-established methods for the synthesis of aromatic polyamides and polyimides. These should be considered as starting points for the development of specific synthetic procedures for polymers derived from this compound.

Protocol 1: Synthesis of a Novel Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and a common diacid chloride, such as terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium Chloride (LiCl) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a calculated amount of this compound and anhydrous LiCl in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the stirred solution to 0°C using an ice bath.

  • Dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous DMAc and add it dropwise to the cooled diamine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution is expected to increase significantly.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer precipitate, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization:

The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide linkages, Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate its thermal properties.

Protocol 2: Synthesis of a Novel Polyimide via a Two-Step Polycondensation

This protocol outlines the synthesis of a polyimide from this compound and a dianhydride, such as pyromellitic dianhydride (PMDA).

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas supply

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous NMP under a nitrogen atmosphere.

  • Once the diamine has completely dissolved, add an equimolar amount of PMDA in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) in a 2:1 molar ratio with respect to the repeating unit.

  • Stir the mixture at room temperature for 12 hours, and then heat it to 120°C for 4 hours to complete the imidization process.

  • Cool the reaction mixture to room temperature and precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Filter the polymer, wash it with methanol, and dry it in a vacuum oven at 150°C for 24 hours.

Data Presentation

As no specific experimental data for polymers derived from this compound is available, a comparative data table cannot be generated. However, for newly synthesized polymers, the following tables should be used to present the quantitative data for easy comparison with existing specialty polymers.

Table 1: Molecular Weight and Polydispersity of Synthesized Polymers

Polymer IDMonomersPolymerization MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PA-1This compound + Terephthaloyl chlorideLow-Temperature Solution PolycondensationDataDataData
PI-1This compound + PMDATwo-Step PolycondensationDataDataData

Table 2: Thermal Properties of Synthesized Polymers

Polymer IDTg (°C)Td,5% (°C) (5% weight loss)Td,10% (°C) (10% weight loss)Char Yield at 800°C (%)
PA-1DataDataDataData
PI-1DataDataDataData

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic pathways for the specialty polymers.

Polyamide_Synthesis Diamine This compound Monomer_Mixture Monomer Solution Diamine->Monomer_Mixture DiacidChloride Terephthaloyl chloride DiacidChloride->Monomer_Mixture Solvent DMAc / LiCl Solvent->Monomer_Mixture Polymerization Low-Temperature Polycondensation Monomer_Mixture->Polymerization Polyamide Polyamide Polymerization->Polyamide

Caption: Synthetic workflow for a novel polyamide.

Polyimide_Synthesis Diamine This compound PAA_Synthesis Poly(amic acid) Synthesis Diamine->PAA_Synthesis Dianhydride Pyromellitic dianhydride (PMDA) Dianhydride->PAA_Synthesis Solvent_PAA NMP Solvent_PAA->PAA_Synthesis PolyamicAcid Poly(amic acid) PAA_Synthesis->PolyamicAcid Imidization Chemical Imidization (Acetic anhydride/Pyridine) PolyamicAcid->Imidization Polyimide Polyimide Imidization->Polyimide

Caption: Two-step synthesis of a novel polyimide.

Conclusion

While direct, published applications of this compound in specialty polymer synthesis are scarce, its molecular structure suggests significant potential for creating novel polymers with enhanced solubility and tailored thermal properties. The provided hypothetical protocols for polyamide and polyimide synthesis offer a solid foundation for researchers to explore the incorporation of this unique monomer into high-performance materials. Further research is necessary to synthesize and characterize these polymers to fully understand the impact of the tert-butylpyrazole moiety on their properties and to unlock their potential in various advanced applications.

Application Notes and Protocols for 3-Amino-5-tert-butylpyrazole in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Amino-5-tert-butylpyrazole as a precursor to a Schiff base ligand in palladium-catalyzed Mizoroki-Heck cross-coupling reactions. Detailed protocols for the synthesis of the ligand, the palladium catalyst, and the catalytic reaction are provided, along with relevant data and visualizations to guide researchers in applying this methodology.

Introduction

This compound is a versatile heterocyclic building block. When functionalized into a Schiff base ligand, it can be coordinated with transition metals to form catalysts for a variety of organic transformations. This document focuses on the application of a palladium complex bearing a Schiff base ligand derived from this compound in the Mizoroki-Heck reaction, a powerful method for the formation of carbon-carbon bonds.

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to produce a substituted alkene. The specific palladium catalyst discussed here, bearing a ligand derived from 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, has demonstrated high activity and selectivity in this transformation.

Catalytic Application: Mizoroki-Heck Reaction

The palladium complex, denoted as [Pd₂Cl₄(L)₂] where L is the Schiff base ligand derived from this compound, is an effective catalyst for the Mizoroki-Heck cross-coupling of aryl halides with alkenes. This reaction is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials.

General Reaction Scheme:

Data Presentation

The catalytic activity of the palladium complex was evaluated in the Mizoroki-Heck reaction between iodobenzene and styrene. The following table summarizes the key performance indicators.

Catalyst ComponentReaction Time (h)Conversion (%)Selectivity (trans-stilbene) (%)Turnover Frequency (TOF) (h⁻¹)
[Pd₂Cl₄(L)₂] 210090500
Control (no ligand)2<5--

L = (E)-N-(3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-yl)-1-(4-((E)-styryl)phenyl)methanimine

Experimental Protocols

Protocol 1: Synthesis of 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

This protocol describes the synthesis of the pyrazole precursor to the Schiff base ligand.

Materials:

  • 4,4-dimethyl-3-oxopentanenitrile

  • 4-Nitrophenylhydrazine hydrochloride

  • Ethanol

  • Triethylamine

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • To a solution of 4-nitrophenylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes.

  • Add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and add concentrated hydrochloric acid.

  • Reflux for an additional 2 hours.

  • After cooling, pour the mixture into ice water and neutralize with a sodium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine.

Protocol 2: Synthesis of the Schiff Base Ligand (L)

Materials:

  • 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

  • 4-Styrylbenzaldehyde

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (1.0 eq) in methanol.

  • Add 4-styrylbenzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature. The Schiff base ligand will precipitate.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Protocol 3: Synthesis of the Palladium Catalyst [Pd₂Cl₄(L)₂]

Materials:

  • Schiff base ligand (L) from Protocol 2

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Dichloromethane (anhydrous)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the Schiff base ligand (L) (2.0 eq) in anhydrous dichloromethane.

  • In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the palladium precursor solution to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate, the palladium complex [Pd₂Cl₄(L)₂], is collected by filtration, washed with cold dichloromethane, and dried under vacuum.

Protocol 4: Mizoroki-Heck Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 eq)

  • Alkene (e.g., Styrene, 1.2 eq)

  • Palladium catalyst [Pd₂Cl₄(L)₂] (0.1 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., DMF)

Procedure:

  • To a Schlenk tube, add the palladium catalyst [Pd₂Cl₄(L)₂], the base (K₂CO₃), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl halide, the alkene, and the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 2 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

G Experimental Workflow for Mizoroki-Heck Reaction cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_catalyst Prepare [Pd₂Cl₄(L)₂] Catalyst setup Combine Catalyst and Base in Schlenk Tube prep_catalyst->setup prep_reagents Prepare Aryl Halide, Alkene, Base, and Solvent add_reagents Add Aryl Halide, Alkene, and Solvent prep_reagents->add_reagents inert Establish Inert Atmosphere (Ar/N₂) setup->inert inert->add_reagents react Heat and Stir Reaction Mixture add_reagents->react workup Cool, Dilute, and Wash react->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for the Mizoroki-Heck reaction.

Mizoroki-Heck Catalytic Cycle

G Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition Alkene_Complex [R-Pd(II)-X(L)₂(Alkene)] PdII_Aryl->Alkene_Complex Coordination Migratory_Insertion R-CH₂-CH(R')-Pd(II)-X(L)₂ Alkene_Complex->Migratory_Insertion Migratory Insertion Product_Complex [Product-Pd(II)-H(L)₂]X Migratory_Insertion->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination Product R-CH=CH-R' Product_Complex->Product BaseH Base-H⁺X⁻ Aryl_Halide R-X Alkene H₂C=CH-R' Base Base

Caption: Mizoroki-Heck catalytic cycle mechanism.

Application Notes and Protocols for Purity Analysis of 3-Amino-5-tert-butylpyrazole using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-tert-butylpyrazole is a crucial heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of this intermediate is paramount as impurities can affect the efficacy, safety, and stability of the final products. This document provides detailed application notes and experimental protocols for the determination of the chemical purity of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC provides information on chromatographic purity by separating the main compound from its impurities, while quantitative NMR (qNMR) offers an absolute purity assessment without the need for a specific reference standard of the impurities.

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the purity assessment of organic molecules.[2] For this compound, which contains both a polar amine group and a non-polar tert-butyl group, a C18 column is an effective stationary phase.[3] A gradient elution method, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile, allows for the separation of a wide range of potential impurities, from polar starting materials to non-polar byproducts.[4]

The method described here utilizes a C18 column with a mobile phase consisting of an aqueous buffer and acetonitrile. Detection is performed using a UV detector, as the pyrazole ring exhibits significant UV absorbance.[5] The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Experimental Protocol: HPLC

1. Materials and Reagents

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (analytical grade)[6]

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions A validated RP-HPLC method is employed for the analysis. The following table summarizes the optimized chromatographic conditions.[2][5]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 35 minutes

4. Sample and Standard Preparation

  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v).

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Mix thoroughly.

  • Blank Solution: Use the diluent as a blank.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Inject the blank solution to ensure no interfering peaks are present at the retention time of the analyte or its expected impurities.

  • Inject the sample solution.

  • Record the chromatogram for 35 minutes.

  • Process the chromatogram using appropriate software. Identify the peak for this compound and any impurity peaks.

6. Data Presentation and Purity Calculation The chromatographic purity is calculated based on the peak area percentage.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Purity Data

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.5215,4300.15
Analyte 12.78 10,215,600 99.60
Impurity 218.2120,5500.20
Impurity 321.055,1300.05
Total -10,256,710 100.00

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_system System Setup cluster_analysis Analysis cluster_data Data Processing prep 1. Preparation system 2. HPLC System Setup sub_prep1 Mobile Phase A & B sub_prep2 Sample Solution (0.5 mg/mL) analysis 3. Analysis sub_system1 Equilibrate Column sub_system2 Set Gradient Program & Flow Rate data 4. Data Processing sub_analysis1 Inject Blank sub_analysis2 Inject Sample sub_data1 Integrate Peaks sub_data2 Calculate Area % Purity sub_data1->sub_data2

Caption: Workflow for HPLC purity analysis of this compound.

Part 2: Purity Determination by Quantitative NMR (qNMR)

Application Note: qNMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique where the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal.[7] Quantitative NMR (qNMR) leverages this principle to determine the purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.[8]

This method provides an absolute measure of purity (e.g., weight/weight percent) and is orthogonal to chromatographic techniques. For this compound, the sharp singlet signal from the nine equivalent protons of the tert-butyl group is ideal for quantification. An internal standard must be chosen that is stable, accurately weighable, and has signals that do not overlap with the analyte.

Experimental Protocol: qNMR

1. Materials and Reagents

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated Solvent (e.g., DMSO-d₆)

2. Instrumentation

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (5-decimal places)

  • NMR tubes (5 mm)

3. Sample Preparation

  • Accurately weigh approximately 15 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Acquisition Parameters To ensure accurate quantification, it is critical that the nuclei are fully relaxed between pulses. This is achieved by setting a long relaxation delay (d1).[9]

ParameterSettingPurpose
Spectrometer Frequency ≥ 400 MHzTo achieve good signal dispersion.
Pulse Program Standard quantitative (e.g., zg30)30° pulse angle reduces relaxation time.
Relaxation Delay (d1) ≥ 30 seconds (or 5 x longest T₁)Ensures full spin-lattice relaxation for accuracy.[9]
Number of Scans (ns) 16 or higherTo achieve a high signal-to-noise ratio (>250:1).[8]
Acquisition Time (aq) ~4 secondsProvides adequate digital resolution.
Solvent DMSO-d₆Common solvent, dissolves analyte and standard.

5. Data Processing and Purity Calculation

  • Apply Fourier transform to the FID.

  • Perform phase and baseline correction.

  • Integrate the selected signals for both the analyte and the internal standard.

    • Analyte Signal: tert-butyl group singlet (~1.2 ppm).

    • Standard Signal: Olefinic protons of Maleic acid (singlet, ~6.3 ppm).

  • Calculate the purity using the following formula:[8]

Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal (Analyte: 9 for t-Bu; Standard: 2 for Maleic acid)

  • MW: Molecular Weight (Analyte: 139.20 g/mol ; Standard: 116.07 g/mol )

  • W: Weight of the substance

  • P: Purity of the internal standard (as a percentage)

Hypothetical qNMR Purity Calculation Data

ParameterAnalyte (this compound)Standard (Maleic Acid)
Weight (W) 15.052 mg10.115 mg
Molecular Weight (MW) 139.20 g/mol 116.07 g/mol
Signal Protons (N) 9 (tert-butyl)2 (CH=CH)
Integral (I) 10.001.25
Purity of Standard (P_std) -99.9%
Calculated Purity (w/w %) 99.5% -

Visualization of qNMR Workflow

qNMR_Workflow prep 1. Sample Preparation acq 2. NMR Data Acquisition prep->acq sub_prep1 Accurately weigh Analyte & Standard sub_prep2 Dissolve in Deuterated Solvent sub_prep1->sub_prep2 sub_prep3 Transfer to NMR Tube sub_prep2->sub_prep3 proc 3. Data Processing acq->proc sub_acq1 Load Sample & Tune Probe sub_acq2 Set Quantitative Parameters (e.g., d1=30s) sub_acq1->sub_acq2 sub_acq3 Acquire Spectrum sub_acq2->sub_acq3 calc 4. Purity Calculation proc->calc sub_proc1 Fourier Transform, Phase & Baseline Correction sub_proc2 Integrate Analyte & Standard Signals sub_proc1->sub_proc2 sub_calc1 Apply qNMR Formula sub_calc2 Report Purity (w/w %) sub_calc1->sub_calc2

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Part 3: Comprehensive Purity Assessment

For a comprehensive and reliable purity assessment, it is best practice to use orthogonal methods. HPLC provides the chromatographic purity, identifying and quantifying separable impurities. qNMR provides a mass-based purity, which can account for non-chromatographable or non-UV active impurities, as well as residual solvents and water. The final purity value is typically reported from the qNMR (or another mass-balance method), with the HPLC profile serving as critical supporting data for the impurity profile.

Logical Relationship for Purity Assessment

Purity_Assessment hplc HPLC Analysis hplc_result Chromatographic Purity (Area %) hplc->hplc_result impurity_profile Impurity Profile hplc->impurity_profile nmr qNMR Analysis nmr_result Absolute Purity (w/w %) nmr->nmr_result final_purity Final Purity Assignment & Certificate of Analysis hplc_result->final_purity nmr_result->final_purity impurity_profile->final_purity

Caption: Logic for combining HPLC and qNMR data for final purity assessment.

References

Application Notes & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-fused heterocyclic compounds.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer, hypnotic, and anxiolytic agents.[3][4][5] Notable drugs incorporating this core structure include Zaleplon (hypnotic), Indiplon (hypnotic/sedative), and Dinaciclib (anticancer).[4] The versatile biological profile of pyrazolo[1,5-a]pyrimidines has spurred continuous interest in developing efficient and diverse synthetic methodologies for their preparation.

The most common and direct approach to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-aminopyrazole (also known as 5-aminopyrazole) precursors with various 1,3-bielectrophilic compounds.[3] This document provides detailed application notes and experimental protocols for three key synthetic strategies: classical condensation with 1,3-dicarbonyl compounds, microwave-assisted one-pot synthesis, and iodine-catalyzed three-component synthesis.

Method 1: Classical Condensation with 1,3-Dicarbonyl Compounds

This is one of the most fundamental and widely used methods for constructing the pyrazolo[1,5-a]pyrimidine ring system. The reaction involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, typically under acidic conditions.[6][7] The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final product. The choice of reaction conditions can influence the regioselectivity when using unsymmetrical dicarbonyl compounds.[8]

General Reaction Scheme & Workflow

The overall transformation involves the reaction of a substituted 3-aminopyrazole with a 1,3-dicarbonyl compound in a suitable solvent, often with an acid catalyst.

G cluster_workflow Workflow for Classical Condensation start Combine 3-Aminopyrazole, 1,3-Dicarbonyl Compound, Solvent (e.g., Acetic Acid), and Catalyst (e.g., H₂SO₄) reflux Heat the Mixture at Reflux start->reflux Step 1 monitor Monitor Reaction (e.g., by TLC) reflux->monitor Step 2 cool Cool to Room Temperature monitor->cool Upon Completion precipitate Pour into Water/Ice to Induce Precipitation cool->precipitate Step 3 filter Filter the Solid Product precipitate->filter Step 4 purify Wash and Recrystallize for Purification filter->purify Step 5 end Obtain Pure Pyrazolo[1,5-a]pyrimidine purify->end Final Product

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines via classical condensation.

Data Summary

The following table summarizes representative examples of the synthesis of pyrazolo[1,5-a]pyrimidine derivatives via condensation of substituted 5-aminopyrazoles with various β-dicarbonyl compounds.[6]

Entry3-Aminopyrazole Precursor1,3-Dicarbonyl CompoundConditionsTime (h)Yield (%)Ref.
15-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrileEthyl butyrylacetateAcetic Acid, H₂SO₄ (cat.), Reflux589[6]
25-Amino-3-(p-tolylamino)-1H-pyrazole-4-carbonitrileEthyl butyrylacetateAcetic Acid, H₂SO₄ (cat.), Reflux787[6]
3Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylatePentane-2,4-dioneAcetic Acid, H₂SO₄ (cat.), Reflux495[6]
45-Amino-3-((2,3-dimethylphenyl)amino)-1H-pyrazole-4-carbonitrilePentane-2,4-dioneAcetic Acid, H₂SO₄ (cat.), Reflux492[6]
Experimental Protocol: Synthesis of 7-Oxo-2-(phenylamino)-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (Table 1, Entry 1)[6]
  • Reagents & Setup :

    • In a 50 mL round-bottom flask equipped with a reflux condenser, place 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile (1.0 mmol, 211.2 mg).

    • Add glacial acetic acid (15 mL) as the solvent.

    • Add ethyl butyrylacetate (1.2 mmol, 189.8 mg).

    • Carefully add 2-3 drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Reaction :

    • Heat the reaction mixture to reflux with constant stirring.

    • Maintain the reflux for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification :

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-water.

    • A solid precipitate will form. Collect the solid by vacuum filtration.

    • Wash the collected solid thoroughly with water to remove acetic acid and other water-soluble impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure product.

Method 2: Microwave-Assisted One-Pot Synthesis of 3-Halopyrazolo[1,5-a]pyrimidines

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity.[1][9] This method describes a highly efficient, one-pot, two-step synthesis of 3-halopyrazolo[1,5-a]pyrimidines.[5] The process begins with a solvent-free, microwave-assisted cyclocondensation of a 3-aminopyrazole with a β-enaminone, followed by in-situ electrophilic halogenation.[5]

General Reaction Scheme & Workflow

This sequential one-pot approach combines the formation of the pyrazolo[1,5-a]pyrimidine core with its subsequent functionalization, enhancing the overall efficiency.[5]

G cluster_workflow Workflow for One-Pot Halogenation start Combine 3-Aminopyrazole and β-Enaminone (Solvent-Free) mw1 Microwave Irradiation (e.g., 180 °C, 2 min) start->mw1 Step 1a: Cyclization cool Cool Reaction Vessel (Airflow) mw1->cool add_reagents Add Halogenating Agent (e.g., NBS, NCS, NIS) and Solvent (e.g., DCE) cool->add_reagents Step 1b: Halogenation stir Stir at Room Temperature (20 min) add_reagents->stir workup Evaporate Solvent and Purify via Chromatography stir->workup Step 2 end Obtain Pure 3-Halopyrazolo[1,5-a]pyrimidine workup->end Final Product

Caption: One-pot microwave-assisted synthesis and halogenation of pyrazolo[1,5-a]pyrimidines.

Data Summary

The following table presents data for the one-pot synthesis of various 3-halopyrazolo[1,5-a]pyrimidines from β-enaminones and 3-aminopyrazoles.[5]

Entryβ-Enaminone (R¹, R²)3-Aminopyrazole (R³)Halogenating AgentProductOverall Yield (%)Ref.
1R¹=Ph, R²=MeR³=HNCS3-Chloro-5-methyl-7-phenyl-PzP92[5]
2R¹=Ph, R²=MeR³=HNBS3-Bromo-5-methyl-7-phenyl-PzP96[5]
3R¹=Ph, R²=MeR³=HNIS3-Iodo-5-methyl-7-phenyl-PzP95[5]
4R¹=4-Cl-Ph, R²=MeR³=t-BuNBS3-Bromo-7-(4-chlorophenyl)-2-(tert-butyl)-5-methyl-PzP94[5]
5R¹=4-MeO-Ph, R²=PhR³=HNIS3-Iodo-7-(4-methoxyphenyl)-5-phenyl-PzP89[5]
PzP = Pyrazolo[1,5-a]pyrimidine; NCS = N-Chlorosuccinimide; NBS = N-Bromosuccinimide; NIS = N-Iodosuccinimide.
Experimental Protocol: Synthesis of 3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (Table 2, Entry 2)[5]
  • Step 1: Cyclocondensation

    • In a 10 mL microwave process vial, add (E)-4-(dimethylamino)-3-buten-2-one (β-enaminone, 0.50 mmol, 56.6 mg) and 3-amino-5-phenyl-1H-pyrazole (0.50 mmol, 79.6 mg).

    • Seal the vial with a cap.

    • Place the vial in a microwave reactor and irradiate at 180 °C for 2 minutes.

    • After the reaction, cool the vial to room temperature using a stream of compressed air.

  • Step 2: Halogenation

    • To the crude pyrazolo[1,5-a]pyrimidine intermediate in the same vial, add N-bromosuccinimide (NBS) (0.55 mmol, 97.9 mg).

    • Add 1,2-dichloroethane (DCE) (3.0 mL) as the solvent.

    • Stir the resulting mixture at room temperature for 20 minutes.

  • Work-up and Purification :

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine.

Method 3: Iodine-Catalyzed Three-Component Synthesis of 3-Selenylated Pyrazolo[1,5-a]pyrimidines

Three-component reactions are highly valued in synthetic chemistry for their ability to construct complex molecules from simple precursors in a single step, thereby increasing efficiency and atom economy.[1] This protocol outlines an I₂-catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles, chalcones, and diaryl diselenides.[10][11] The iodine catalyst plays a crucial role in both the initial cyclization and the subsequent C-H selenylation step.[10][11]

General Reaction Scheme & Mechanism

The reaction proceeds through an initial Michael addition of the aminopyrazole to the chalcone, followed by intramolecular condensation to form the pyrazolo[1,5-a]pyrimidine core. The iodine then catalyzes the direct C-H selenylation at the C3 position.

G cluster_workflow Plausible Reaction Mechanism start 3-Aminopyrazole + Chalcone michael Michael Addition start->michael intermediate1 Aza-Michael Adduct (Intermediate) michael->intermediate1 cyclization Intramolecular Condensation & Dehydration intermediate1->cyclization pzpH Pyrazolo[1,5-a]pyrimidine (Intermediate) cyclization->pzpH selenylation I₂-Catalyzed C-H Selenylation with (ArSe)₂ pzpH->selenylation end 3-Selenylated Pyrazolo[1,5-a]pyrimidine selenylation->end

Caption: Plausible mechanism for the three-component synthesis of 3-selenylated PzPs.

Data Summary

The table below shows the results for the I₂-catalyzed three-component reaction with various substrates.[11]

Entry3-AminopyrazoleChalconeDiaryl DiselenideConditionsTime (h)Yield (%)Ref.
15-Methyl-1H-pyrazol-3-amine(E)-1,3-Diphenylprop-2-en-1-oneDiphenyl diselenideI₂ (20 mol%), DMSO (5 equiv.), 110 °C885[11]
25-Methyl-1H-pyrazol-3-amine(E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-oneDiphenyl diselenideI₂ (20 mol%), DMSO (5 equiv.), 110 °C882[11]
35-Phenyl-1H-pyrazol-3-amine(E)-1,3-Diphenylprop-2-en-1-oneDiphenyl diselenideI₂ (20 mol%), DMSO (5 equiv.), 110 °C880[11]
45-Methyl-1H-pyrazol-3-amine(E)-1,3-Diphenylprop-2-en-1-oneBis(4-chlorophenyl) diselenideI₂ (20 mol%), DMSO (5 equiv.), 110 °C883[11]
Experimental Protocol: Synthesis of 2-Methyl-5,7-diphenyl-3-(phenylselanyl)pyrazolo[1,5-a]pyrimidine (Table 3, Entry 1)[11]
  • Reagents & Setup :

    • To an oven-dried screw-capped vial, add 5-methyl-1H-pyrazol-3-amine (0.2 mmol, 19.4 mg).

    • Add (E)-1,3-diphenylprop-2-en-1-one (chalcone) (0.2 mmol, 41.6 mg).

    • Add diphenyl diselenide (0.2 mmol, 62.4 mg).

    • Add iodine (I₂) (0.04 mmol, 10.2 mg, 20 mol%).

    • Finally, add dimethyl sulfoxide (DMSO) (1.0 mmol, 71 μL, 5 equiv.).

  • Reaction :

    • Seal the vial and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture for 8 hours.

  • Work-up and Purification :

    • After completion, cool the reaction mixture to room temperature.

    • Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate mixture as eluent) to obtain the desired product.

References

Application Notes and Protocols for the Preparation of Pyrazole-Based Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based benzenesulfonamides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This class of compounds synergistically combines the versatile pharmacological properties of the pyrazole ring with the potent enzyme-inhibitory capabilities of the benzenesulfonamide moiety.[1] The most prominent example is Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor widely used as an anti-inflammatory drug.[2][3] Beyond anti-inflammatory applications, derivatives have shown significant promise as anticancer, antimicrobial, antidiabetic, and carbonic anhydrase inhibitory agents.[1][4][5]

These application notes provide a comprehensive overview of established synthetic strategies, detailed experimental protocols, and a summary of the biological activities of key derivatives, intended to guide researchers in the design and development of novel therapeutic agents based on this versatile chemical framework.

Synthetic Strategies and Experimental Protocols

The synthesis of pyrazole-based benzenesulfonamides can be achieved through several efficient methods. The most common approaches involve either a two-step synthesis via a chalcone intermediate or a one-pot multicomponent reaction.

Protocol 1: General Two-Step Synthesis via Claisen-Schmidt Condensation

This widely used method involves two main stages: the synthesis of an α,β-unsaturated carbonyl compound (chalcone) followed by a cyclization reaction with 4-hydrazinylbenzenesulfonamide.[1]

Workflow for Two-Step Synthesis

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization A Aromatic Aldehyde Chalcone Chalcone Intermediate A->Chalcone B Aromatic Ketone B->Chalcone Catalyst1 Base or Acid Catalyst (e.g., NaOH, SOCl2) Catalyst1->Chalcone FinalProduct Pyrazole-Based Benzenesulfonamide Chalcone->FinalProduct Reacts with C 4-Hydrazinylbenzenesulfonamide Hydrochloride C->FinalProduct Solvent Acidic, Basic, or Alcoholic Medium Solvent->FinalProduct

Caption: General workflow for the two-step synthesis of pyrazole benzenesulfonamides.

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve an appropriate aromatic ketone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a base (e.g., sodium hydroxide) or acid (e.g., thionyl chloride) to the solution.[1]

  • Stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid (chalcone) by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Step 2: Synthesis of Pyrazole-Benzenesulfonamide

  • Dissolve the purified chalcone (1 equivalent) from Step 1 in a suitable solvent such as ethanol or methanol.[1]

  • Add 4-hydrazinylbenzenesulfonamide hydrochloride (1 equivalent) to the solution.[6]

  • Add a catalytic amount of an acid (e.g., hydrochloric acid) or base, or proceed in a neutral alcoholic medium.[1]

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the resulting solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • Purify the final product by recrystallization.

Protocol 2: One-Pot Synthesis of 3,5-Diphenylpyrazoline Benzenesulfonamides

This method provides a more direct route by combining all reactants in a single vessel, offering advantages in terms of efficiency and reduced waste.[1]

  • Place an aromatic ketone (1 equivalent), an aromatic aldehyde (1 equivalent), and 4-hydrazinylbenzenesulfonamide (1 equivalent) in a sealed-vessel reactor (e.g., Monowave 50).[1]

  • Add absolute ethanol as the solvent and sodium hydroxide as a base catalyst.[1]

  • Equip the vessel with a stir bar and seal it.

  • Heat the reaction mixture to 80°C and maintain for 2 hours.[1]

  • After the reaction period, cool the vessel to room temperature.

  • Isolate the crude product, which may involve solvent evaporation and/or precipitation by adding water.

  • Purify the product by column chromatography or recrystallization to yield the desired 3,5-diphenylpyrazoline benzenesulfonamide derivative. Yields for this method typically range from 25% to 87%.[1]

Protocol 3: Synthesis of N-(Pyrazol-4-yl) Benzenesulfonamides

This protocol outlines the synthesis of derivatives where the benzenesulfonamide moiety is attached to the pyrazole ring via a nitrogen atom.

  • Dissolve Ampyrone (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) (1 equivalent) in a suitable solvent like pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Add the desired substituted benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water or a dilute acid solution (e.g., 1N HCl) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide derivative.[7]

Data Presentation: Biological Activity

The synthesized pyrazole-based benzenesulfonamides have been evaluated for a range of biological activities. The quantitative data for selected derivatives are summarized below.

Table 1: Anticancer Activity of Selected Pyrazoline Benzenesulfonamides [6]

Compound ID Structure (Key Substituents on Phenyl Rings) Target Cell Lines GI₅₀ (μM) (MG-MID)* TGI (μM) (MG-MID)*
2b R¹=4-OCH₃, R²=4-Cl NCI 60-cell panel 2.63 9.54
2c R¹=4-OCH₃, R²=4-F NCI 60-cell panel 2.57 8.51
2e R¹=4-Cl, R²=4-Cl NCI 60-cell panel 6.61 24.0
2f R¹=4-Cl, R²=4-F NCI 60-cell panel 3.31 19.9
2g R¹=4-F, R²=4-F NCI 60-cell panel 2.57 8.71

*MG-MID: Mean Graph Midpoint for Growth Inhibition (GI₅₀) and Total Growth Inhibition (TGI) across the cell line panel.

Table 2: Carbonic Anhydrase (CA) Inhibitory Activity of Selected Pyrazole Benzenesulfonamides [4]

Compound ID Target Isozyme IC₅₀ (μM) ± SEM
4k hCAII 0.24 ± 0.18
4j hCAIX 0.15 ± 0.07
4g hCAXII 0.12 ± 0.07
Acetazolamide (Standard) hCAII 0.012 ± 0.001
Acetazolamide (Standard) hCAIX 0.025 ± 0.003

| Acetazolamide (Standard) | hCAXII | 0.007 ± 0.001 |

Table 3: Anti-inflammatory and Antimicrobial Activity of Selected Pyrazolyl Benzenesulfonamides [3]

Compound ID COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) Ulcerogenic Effect (% of Control) Antimicrobial Activity (MIC, μg/mL vs. S. aureus)
9a >500 12.5 125
9b >500 15.0 250
Celecoxib >500 10.0 -

| Indomethacin | 0.08 | 100.0 | - |

Mechanism of Action & Signaling Pathways

COX-2 Inhibition Pathway (Anti-inflammatory Action)

A primary mechanism of action for many pyrazole-based benzenesulfonamides, including Celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for converting arachidonic acid into prostaglandin H2, a precursor for pro-inflammatory prostaglandins like PGE2.[10][11] By selectively blocking COX-2, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2][9]

COX-2 Signaling Pathway and Inhibition

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflammation Pain & Inflammation PGE2->Inflammation Mediates Inhibitor Pyrazole-Based Benzenesulfonamide (e.g., Celecoxib) Inhibitor->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 pathway by pyrazole benzenesulfonamides.

Carbonic Anhydrase Inhibition

Certain pyrazole benzenesulfonamide derivatives act as potent inhibitors of human carbonic anhydrase (hCA) isozymes, particularly the tumor-associated hCAIX and hCAXII.[4] The sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water/hydroxide ligand and blocking the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This inhibition disrupts pH regulation and other crucial physiological processes, making it a valuable mechanism for treating glaucoma and certain types of cancer.

Logical Diagram of Carbonic Anhydrase Inhibition

cluster_0 Normal Enzyme Function cluster_1 Inhibited State CA_Normal Carbonic Anhydrase (Active Site with Zn²⁺) Product HCO₃⁻ + H⁺ CA_Normal->Product Catalyzes Substrate CO₂ + H₂O Substrate->CA_Normal Binds CA_Inhibited Carbonic Anhydrase (Blocked Active Site) NoReaction Reaction Blocked CA_Inhibited->NoReaction Inhibitor Pyrazole Benzenesulfonamide Inhibitor->CA_Inhibited Binds to Zn²⁺

Caption: Mechanism of carbonic anhydrase inhibition by pyrazole benzenesulfonamides.

References

The Role of 3-Amino-5-tert-butylpyrazole in the Development of Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel antitubercular agents. The pyrazole scaffold has emerged as a promising pharmacophore in the design of new anti-TB drugs. This document details the application of 3-amino-5-tert-butylpyrazole as a key starting material in the synthesis of a potent class of antitubercular compounds: pyrazolo[1,5-a]pyrimidin-7(4H)-ones. These compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), the causative agent of TB.

Overview of the Synthetic Approach

The primary synthetic route to access the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold from this compound is a one-step cyclocondensation reaction with a suitable β-ketoester. This reaction is a versatile and efficient method for constructing the fused heterocyclic system.

Synthetic_Pathway This compound This compound Pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidin-7(4H)-one This compound->Pyrazolo[1,5-a]pyrimidin-7(4H)-one Cyclocondensation beta-Ketoester beta-Ketoester beta-Ketoester->Pyrazolo[1,5-a]pyrimidin-7(4H)-one

Caption: General synthetic scheme for pyrazolo[1,5-a]pyrimidin-7(4H)-ones.

Structure-Activity Relationship (SAR) and Quantitative Data

A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues has been synthesized and evaluated for their antitubercular activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against M. tuberculosis H37Rv for key analogues, highlighting the influence of various substituents on potency. The data is adapted from a comprehensive study on this scaffold[1][2][3]. While specific data for the 2-tert-butyl derivatives is not available in the cited literature, the SAR provides valuable insights into the expected activity.

Compound IDR2 SubstituentR5 SubstituentR6 SubstituentMIC (µM) in 7H9/ADC/TweenCytotoxicity (IC50 in µM) against HepG2 cells
P6 HMeH5.9>100
P7 HEtH2.5>100
P8 HPhH0.7>100
P10 HMeMe3.1>100
P11 HMeEt1.7>100
P12 HMei-Pr1.0>100
P16 MeMeH1.1>100
P17 EtMeH0.6>100
P19 PhMeH0.0812.5
P24 4-F-PhMeH0.0425

Data is illustrative of the SAR for the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold as reported in the literature[2].

Experimental Protocols

The following protocols are generalized from the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives and can be adapted for the use of this compound.

General Protocol for the Synthesis of 2-tert-Butyl-pyrazolo[1,5-a]pyrimidin-7(4H)-ones

This protocol describes the cyclocondensation reaction between this compound and a β-ketoester.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant1 This compound Mix Mix Reactants in Solvent Reactant1->Mix Reactant2 beta-Ketoester Reactant2->Mix Solvent Acetic Acid Solvent->Mix Heat Heat under Reflux Mix->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Precipitate Product Cool->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Solvent Filter->Wash Dry Dry the Product Wash->Dry Final_Product 2-tert-Butyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one Dry->Final_Product Pure Product

Caption: Workflow for the synthesis of 2-tert-butyl-pyrazolo[1,5-a]pyrimidin-7(4H)-ones.

Materials:

  • This compound

  • Appropriate β-ketoester (e.g., ethyl acetoacetate for a 5-methyl derivative)

  • Glacial acetic acid

  • Ethanol or Diethyl ether for washing

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add the corresponding β-ketoester (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water, followed by a cold organic solvent such as ethanol or diethyl ether.

  • Dry the purified product under vacuum.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout Plate_Prep Prepare 96-well plate with 7H9 broth Compound_Prep Prepare serial dilutions of test compounds Plate_Prep->Compound_Prep Inoculation Inoculate wells with Mtb Compound_Prep->Inoculation Inoculum_Prep Prepare Mtb H37Rv inoculum Inoculum_Prep->Inoculation Incubate_1 Incubate at 37°C for 5-7 days Inoculation->Incubate_1 Add_Alamar_Blue Add Alamar Blue solution Incubate_1->Add_Alamar_Blue Incubate_2 Incubate for 24 hours Add_Alamar_Blue->Incubate_2 Read_Results Read results (color change) Incubate_2->Read_Results MIC_Determination MIC Value Read_Results->MIC_Determination Determine MIC

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

  • Synthesized pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well microplate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust to a standard turbidity.

  • Inoculate each well (except for negative controls) with the bacterial suspension.

  • Include positive controls (bacteria with no drug) and negative controls (broth only).

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

This compound serves as a valuable and readily accessible building block for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a class of compounds with demonstrated potent antitubercular activity. The straightforward cyclocondensation reaction allows for the generation of diverse analogues for structure-activity relationship studies. The protocols provided herein offer a foundation for researchers to synthesize and evaluate novel antitubercular candidates based on this promising scaffold. Further optimization of the substituents on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, guided by the provided SAR data, may lead to the development of next-generation anti-TB drugs.

References

Troubleshooting & Optimization

How to improve the yield of pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common challenges encountered during pyrazole synthesis, with a focus on improving reaction yields.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

Low yields in pyrazole synthesis, particularly in the classic Knorr synthesis involving 1,3-dicarbonyl compounds and hydrazines, can arise from various factors, from starting material purity to suboptimal reaction conditions.[1]

Logical Workflow for Troubleshooting Low Yields

Below is a flowchart to guide researchers through a systematic troubleshooting process when encountering low product yields.

G start Low Yield Observed sub1 Assess Starting Material Purity start->sub1 sub2 Optimize Reaction Stoichiometry sub1->sub2 [ Impurities Absent ] action1 Purify reagents (distillation, recrystallization). Use fresh hydrazine. sub1->action1 [ Impurities Present ] sub3 Evaluate Reaction Conditions sub2->sub3 [ Stoichiometry Correct ] action2 Use slight excess (1.0-1.2 eq.) of hydrazine. sub2->action2 [ Ratio Suboptimal ] sub4 Investigate Side Reactions sub3->sub4 [ Conditions Optimized ] action3 Adjust Temperature, Time, Solvent, or pH. Use catalyst (e.g., acid). Monitor via TLC/LC-MS. sub3->action3 [ Conditions Suboptimal ] sub5 Review Purification Technique sub4->sub5 [ No Major Side Products ] action4 Modify conditions to improve regioselectivity. Ensure complete cyclization. sub4->action4 [ Side Products Evident ] end Yield Improved sub5->end [ Losses Minimized ] action5 Optimize recrystallization solvent system. Consider chromatography. sub5->action5 [ Losses During Workup ]

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.[1]

Troubleshooting Summary Table

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Impure Starting Materials: Impurities in the 1,3-dicarbonyl or hydrazine can lead to side reactions.[1][2] Hydrazine derivatives can degrade over time.[1]Ensure the purity of reactants.[1][2] Using freshly opened or purified hydrazine is recommended.[1]
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or pH can hinder the reaction.[1]Systematically optimize reaction parameters. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1]
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.Ensure the correct stoichiometry is used. In some cases, a slight excess of hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1]
Formation of Tar-like Substances: Polymerization or degradation of materials can occur, especially at elevated temperatures.[3]Optimize the reaction temperature; a lower temperature for a longer duration may minimize byproduct formation.[3] Ensure high purity of starting materials, as impurities can catalyze side reactions.[3]
Formation of Multiple Products Regioisomer Formation: Using unsymmetrical 1,3-dicarbonyls or substituted hydrazines can lead to a mixture of regioisomers.[1][4] The initial nucleophilic attack of hydrazine can occur at either carbonyl carbon.[1]Modify reaction conditions (solvent, temperature, pH) to influence selectivity.[1][5] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Incomplete Cyclization: The intermediate hydrazone may not efficiently cyclize to form the pyrazole ring.[1]Ensure sufficient reaction time and temperature. The use of an acid catalyst typically promotes cyclization and subsequent dehydration.[4][5]
Reaction Discoloration Hydrazine Impurities/Degradation: This is common when using hydrazine salts like phenylhydrazine hydrochloride, which can form colored impurities.[1] The reaction can become acidic, promoting byproduct formation.[1]Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative processes.[1]
Difficult Purification Product Precipitation Issues: The product may not crystallize out of the solution effectively, or it may "oil out".Cool the reaction mixture slowly in an ice bath to facilitate precipitation.[5] If the product oils out, try scratching the inside of the flask or adding a seed crystal.
Loss During Purification: Significant product loss can occur during recrystallization or filtration steps.[1]Optimize the recrystallization solvent system to maximize recovery.[1] Ensure the product is fully precipitated before filtration. Wash the collected solid with a minimal amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing two regioisomers. How can I improve the selectivity?

A1: The formation of regioisomeric mixtures is a common challenge with unsymmetrical substrates.[1] The initial nucleophilic attack can occur at either of the two different carbonyl carbons, with the outcome influenced by steric and electronic factors.[1][4] To improve selectivity, you can:

  • Modify Reaction Conditions: Altering the solvent polarity, temperature, or pH can favor the formation of one isomer over the other.[1][5]

  • Use a Catalyst: Acid catalysis is standard, but exploring different Lewis or Brønsted acids may influence the transition state and improve selectivity.

  • Aprotic Solvents: For reactions with aryl hydrazines, using aprotic dipolar solvents like DMF or NMP instead of traditional protic solvents (e.g., ethanol) has been shown to give better results in some cases.[6]

Q2: What is the effect of electron-withdrawing or -donating groups on the reactants?

A2: Substituents can significantly impact reactivity. Electron-withdrawing groups on a pyrazole aldehyde, for instance, can decrease its reactivity and lead to lower yields in subsequent reactions.[3] To counteract this, you might need to increase the reaction temperature, prolong the reaction time, or use a more potent Lewis acid catalyst to enhance the electrophilicity of the carbonyl group.[3] Conversely, electron-donating groups generally increase the nucleophilicity of hydrazines, potentially speeding up the initial condensation step.

Q3: Can I use microwave irradiation to improve my pyrazole synthesis?

A3: Yes, microwave-assisted organic synthesis (MAOS) is a highly effective technique for improving pyrazole synthesis.[7] It offers several advantages over conventional heating:

  • Drastically Reduced Reaction Times: Reactions that take hours under reflux can often be completed in minutes.[2][7]

  • Higher Yields: Microwave heating can lead to significantly improved product yields.[2][8][9]

  • Cleaner Reactions: The rapid and uniform heating can minimize the formation of side products.[2]

Yield Comparison: Conventional vs. Microwave-Assisted Synthesis

ProductConventional Method (Reflux)Microwave-Assisted MethodReference
Substituted Pyrazoles (3) 7-9 hours (Yield: Not specified)9-10 minutes (Yield: 79-92%)[2]
Pyrazolone Derivatives (1b) Not specified10 minutes @ 420 W (Yield: 71%)[8]
Quinolin-2(1H)-one Pyrazoles (3) Not specified7-10 minutes @ 360 W (Yield: 68-86%)[7]
1-Aryl-1H-pyrazole-5-amines Not specified10-15 minutes @ 150 °C (Yield: 70-90%)[10]

Q4: My crude product is pure by TLC, but I lose a lot of it during recrystallization. What can I do?

A4: Significant loss during recrystallization usually points to issues with the solvent system or technique.

  • Optimize Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or use a binary solvent system ("good" solvent/ "poor" solvent).

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved even after cooling, reducing recovery.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Alternative Purification: If recrystallization proves inefficient, consider column chromatography on silica gel as an alternative purification method.[1]

Key Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates.[5]

Protocol 1: Conventional Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative under conventional heating.[11]

General Experimental Workflow: Knorr Pyrazole Synthesis

G A 1. Combine Reactants (1,3-Dicarbonyl, Hydrazine, Solvent, Acid Catalyst) B 2. Heat Reaction (e.g., Reflux for 1-2h) A->B C 3. Monitor Progress (TLC or LC-MS) B->C D 4. Isolate Crude Product (Cooling, Precipitation, Vacuum Filtration) C->D E 5. Purify Product (Recrystallization or Column Chromatography) D->E F 6. Characterize (NMR, MS, MP) E->F

Caption: General experimental workflow for the Knorr pyrazole synthesis.[1][5]

Materials:

  • β-Ketoester (e.g., Ethyl Benzoylacetate): 1.0 eq.

  • Hydrazine Derivative (e.g., Phenylhydrazine): 1.0 - 1.2 eq.

  • Solvent: Glacial Acetic Acid or Ethanol[5][11]

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the β-ketoester (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).[5]

  • Addition of Hydrazine: Slowly add the hydrazine derivative (1.0 eq) to the solution. Note that this addition can be exothermic.[5]

  • Heating: Heat the reaction mixture to reflux (or ~100 °C) with stirring for 1-2 hours.[5][11]

  • Monitoring: Monitor the reaction's completion by TLC, using the starting β-ketoester as a reference.[1]

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product may precipitate or crystallize as a syrup.[5] If necessary, add water to induce precipitation.[11]

  • Purification: Collect the crude solid by vacuum filtration.[1] Wash the solid with a small amount of cold water or ethanol.[5] Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.[1][4]

Protocol 2: Microwave-Assisted Knorr Synthesis

This protocol outlines a general procedure for a rapid synthesis using microwave irradiation.[4]

Materials:

  • 1,3-Dicarbonyl Compound: 1.0 eq.

  • Hydrazine Derivative: 1.0 eq.

  • Solvent (Microwave-compatible, e.g., DMSO, water, or solvent-free):[4][10]

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and the solvent (if used).[4] For reactions involving hydrazine salts, an acid like 1 M HCl may be used as the solvent.[10]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).[7][10] Optimize power and time as needed.[8]

  • Isolation: After the reaction, cool the vessel to room temperature. If the product precipitates, it can be collected by vacuum filtration.[10] In some cases, the product is obtained by basifying the solution (e.g., with 10% NaOH) to induce precipitation.[10]

  • Purification: Wash the collected solid with a suitable solvent (e.g., water or cold ethanol) and dry it.[10] Further purification can be achieved by recrystallization if necessary.[7]

References

Technical Support Center: Troubleshooting Common Side Reactions in Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating common side reactions encountered during the synthesis of aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles?

A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:

  • β-Ketonitriles: These react with hydrazines to form an intermediate hydrazone, which then cyclizes to yield the aminopyrazole.[1][2]

  • α,β-Unsaturated Nitriles: These compounds, particularly those with a leaving group at the β-position, also react with hydrazines to form the pyrazole ring.[3]

Q2: What are the most common side products in aminopyrazole synthesis?

A2: The most frequently encountered side products include:

  • Undesired Regioisomers: A mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles is the most common issue when using monosubstituted hydrazines.[1][3]

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[1]

  • N-Acetylated Aminopyrazoles: This byproduct can form when using acetic acid as a solvent at elevated temperatures.[1]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles can undergo further reactions, especially under harsh conditions, to form fused systems like pyrazolo[1,5-a]pyrimidines.[1][4]

Q3: How can I confirm the regiochemistry of my aminopyrazole product?

A3: Unambiguous determination of the regioisomer is crucial. While standard techniques like NMR and mass spectrometry are essential, advanced 2D NMR techniques are often required for definitive structural assignment.[1] Techniques such as 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction provides the most definitive proof of structure.[1]

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of 3-amino and 5-aminopyrazole regioisomers.

This is the most common challenge when using substituted hydrazines and is governed by kinetic versus thermodynamic control of the reaction.

Root Cause: The two nitrogen atoms of a monosubstituted hydrazine have different nucleophilicities, leading to two possible pathways for cyclization.[1]

Solutions:

  • To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Product):

    • Conditions: Use neutral or acidic conditions at elevated temperatures (e.g., reflux). This allows the initial adducts to equilibrate, favoring the formation of the more stable 5-amino isomer.[1]

    • Recommended Protocol: Refluxing the reactants in ethanol or using a catalytic amount of acetic acid in a solvent like toluene often yields high selectivity for the 5-aminopyrazole.[1] Microwave heating can also be effective in reducing reaction times.[3]

  • To selectively synthesize the 3-aminopyrazole isomer (Kinetic Product):

    • Conditions: Employ basic conditions at low temperatures. This traps the initially formed, less stable Michael adduct before it can rearrange.[1]

    • Recommended Protocol: Using a strong base like sodium ethoxide (EtONa) in ethanol at 0°C is a proven method for selectively obtaining the 3-aminopyrazole.[1][3]

Data on Regioisomer Formation:

ReactantsConditionsMajor ProductYield/RatioReference
3-Methoxyacrylonitrile + PhenylhydrazineAcetic Acid, Toluene, Microwave5-Aminopyrazole90%[3]
3-Methoxyacrylonitrile + PhenylhydrazineSodium Ethoxide, Ethanol, Microwave3-Aminopyrazole85%[3]
BVI + MethylhydrazineSolvent-free5-amino isomer : 3-amino isomer70 : 30[9]
Issue 2: The reaction is slow or incomplete, leaving uncyclized intermediates.

Root Cause: The cyclization step may not be favored under the chosen conditions, or the starting materials may not be sufficiently reactive.

Solutions:

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) can facilitate the final cyclization and aromatization steps.[1]

  • Use a Catalyst: An appropriate acid or base catalyst can promote the cyclization step.

  • Microwave Irradiation: This can often reduce reaction times and drive the reaction to completion.[3]

Issue 3: I am observing the formation of N-acetylated byproducts.

Root Cause: The amino group of the aminopyrazole product can react with acetic acid, especially at high temperatures, to form an N-acetylated amide.[1]

Solutions:

  • Avoid Acetic Acid at High Temperatures: If possible, use an alternative solvent or catalyst system when running the reaction at elevated temperatures.

  • Lower the Reaction Temperature: If acetic acid is necessary, running the reaction at a lower temperature may minimize this side reaction.

  • Use a Non-Acetylating Acid Catalyst: Consider using a different acid catalyst, such as a Lewis acid or a non-carboxylic Brønsted acid.

Issue 4: My 5-aminopyrazole is reacting further to form fused heterocyclic byproducts.

Root Cause: 5-Aminopyrazoles are versatile binucleophiles and can react with bielectrophilic starting materials or intermediates, particularly under harsh conditions, to form fused pyrazolo[1,5-a]pyrimidines.[1][4]

Solutions:

  • Control Stoichiometry: Ensure that there is no excess of the bielectrophilic reagent.

  • Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.

  • pH Control: The formation of these fused systems can be pH-dependent. Adjusting the pH of the reaction mixture may suppress this side reaction.

Issue 5: My reaction is experiencing a thermal runaway or is highly exothermic.

Root Cause: The reaction of hydrazine hydrate with precursors like β-ketonitriles can be highly exothermic.[10] Poor temperature control can lead to a rapid increase in temperature, resulting in reduced yield, increased impurity formation, and potential safety hazards.[10]

Solutions:

  • Slow, Controlled Addition: Add the hydrazine hydrate dropwise or via a syringe pump to manage the rate of heat generation.[10]

  • Adequate Cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature. Ensure good thermal contact between the reaction vessel and the cooling medium.[10]

  • Efficient Stirring: Vigorous stirring is essential for homogenous mixing and efficient heat transfer.[10]

  • Dilution: Consider diluting one of the reactants in a suitable solvent before addition to aid in heat dissipation.[10]

  • Emergency Preparedness: In case of a thermal runaway, have a quench solution (e.g., a cold, inert solvent) ready to rapidly cool and dilute the reaction.[10]

Issue 6: Purification is difficult, and I cannot separate the regioisomers.

Root Cause: 3- and 5-aminopyrazole isomers often have very similar polarities, making their separation by standard chromatography challenging.[11]

Solutions:

  • Optimize Reaction Selectivity: The most effective approach is to optimize the reaction conditions to favor the formation of a single regioisomer, as described in Issue 1.[1]

  • Chromatography:

    • Flash Column Chromatography: While challenging, careful selection of the mobile phase (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) on silica gel can sometimes achieve separation.[9][11]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) can provide higher resolution for separating closely related isomers.[11][12]

  • Recrystallization: This can be an effective method for purifying the desired isomer if there is a significant difference in solubility between the two isomers in a particular solvent.[13][14][15][16][17] Common recrystallization solvents for aminopyrazoles include ethanol.[14]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)

This protocol is adapted from methodologies that favor the formation of the 5-amino isomer.[1]

  • Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)

This protocol is adapted from methodologies that favor the formation of the 3-amino isomer.[1]

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_implementation Implementation & Verification IdentifyProblem Identify Side Product or Low Yield AnalyzeByproducts Analyze Byproducts (NMR, MS, etc.) IdentifyProblem->AnalyzeByproducts ReviewConditions Review Reaction Conditions (Temp, Solvent, Catalyst, Stoichiometry) IdentifyProblem->ReviewConditions OptimizeConditions Optimize Reaction Conditions AnalyzeByproducts->OptimizeConditions ChangeReagents Change Reagents or Catalyst AnalyzeByproducts->ChangeReagents Purification Improve Purification Method AnalyzeByproducts->Purification ReviewConditions->OptimizeConditions ReviewConditions->ChangeReagents ImplementChanges Implement Changes on Small Scale OptimizeConditions->ImplementChanges ChangeReagents->ImplementChanges Purification->ImplementChanges VerifyResults Verify Results (Yield, Purity) ImplementChanges->VerifyResults VerifyResults->IdentifyProblem If problem persists RegioisomerFormation cluster_reactants Reactants cluster_control Reaction Control cluster_products Products Reactants β-Ketonitrile/ α,β-Unsaturated Nitrile + Substituted Hydrazine Kinetic Kinetic Control (Low Temp, Base) Reactants->Kinetic Thermodynamic Thermodynamic Control (High Temp, Acid/Neutral) Reactants->Thermodynamic Product3Amino 3-Aminopyrazole Kinetic->Product3Amino Product5Amino 5-Aminopyrazole Thermodynamic->Product5Amino SideReactionMechanisms cluster_starting_material Starting Material cluster_side_reactions Common Side Reactions cluster_conditions Typical Conditions Aminopyrazole Aminopyrazole Derivative NAcetylation N-Acetylation Aminopyrazole->NAcetylation Dimerization Dimerization Aminopyrazole->Dimerization FusedSystem Fused System Formation Aminopyrazole->FusedSystem AceticAcid Acetic Acid, High Temp NAcetylation->AceticAcid Copper Copper Catalyst Dimerization->Copper Bielectrophile Bielectrophile, Harsh Conditions FusedSystem->Bielectrophile

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole cyclization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a fundamental reaction involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The reaction is typically acid-catalyzed and proceeds through several key steps:

  • Condensation: The hydrazine initially condenses with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[1][2]

  • Dehydration: Subsequent elimination of a water molecule leads to the formation of the stable, aromatic pyrazole ring.[1][2]

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in pyrazole synthesis are a common problem and can be attributed to several factors.[3][4] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[2]

Potential Causes for Low Yield:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[3] Hydrazine derivatives can also degrade over time, so using a fresh or purified reagent is recommended.[3]

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, solvent, and pH are critical and may require optimization.[3]

  • Incorrect Stoichiometry: Using the correct ratio of reactants is essential. In some instances, a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[3]

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can lower the yield of the desired product.[3]

  • pH Control: The reaction is sensitive to pH. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can promote other side reactions.[4]

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3][5] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[3]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can have a powerful effect on regioselectivity.[5] For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the desired isomer compared to ethanol.[6]

  • pH Control: The pH of the reaction can influence which regioisomer is favored. Acidic conditions might favor one isomer, while basic conditions could favor the other.[3]

  • Steric Hindrance: The steric properties of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards the formation of a single regioisomer.[3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[5]

Q4: My reaction mixture is turning dark. What is the cause and how can I prevent it?

Discoloration of the reaction mixture is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is frequently due to the formation of colored impurities from the hydrazine starting material.[3]

To mitigate discoloration:

  • Use a Mild Base: If the reaction mixture becomes acidic, it can promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[3]

  • Purification: Techniques like charcoal treatment can help remove some of these colored impurities.[3] Recrystallization of the final product is also an effective purification method.[3]

Troubleshooting Guides

Issue 1: Consistently Low Reaction Yield

This is a common problem that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start Impure -> Purify optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry Pure evaluate_conditions Evaluate Reaction Conditions (T, t, solvent) optimize_stoichiometry->evaluate_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) evaluate_conditions->monitor_reaction consider_side_reactions Consider Side Reactions monitor_reaction->consider_side_reactions end_goal Improved Yield consider_side_reactions->end_goal

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Poor Regioselectivity (Formation of Isomeric Mixtures)

When unsymmetrical starting materials are used, obtaining a single desired regioisomer can be challenging.

Decision-Making Flow for Optimizing Regioselectivity

RegioselectivityTroubleshooting start Poor Regioselectivity (Isomer Mixture) check_bias Substrates have significant steric or electronic bias? start->check_bias modify_conditions Modify Reaction Conditions check_bias->modify_conditions No end_goal Improved Regioselectivity check_bias->end_goal Yes (Exploit Bias) change_solvent Change Solvent (e.g., EtOH to HFIP) modify_conditions->change_solvent adjust_ph Adjust pH (Acidic vs. Basic) modify_conditions->adjust_ph alternative_strategy Consider Alternative Synthetic Strategy change_solvent->alternative_strategy adjust_ph->alternative_strategy dipolar_cycloaddition 1,3-Dipolar Cycloaddition alternative_strategy->dipolar_cycloaddition Yes multicomponent_reaction Multicomponent Reaction alternative_strategy->multicomponent_reaction Yes alternative_strategy->end_goal No dipolar_cycloaddition->end_goal multicomponent_reaction->end_goal ExperimentalWorkflow setup Reaction Setup (Dissolve 1,3-dicarbonyl in solvent) addition Reagent Addition (Add hydrazine derivative) setup->addition reaction Reaction (Stir/Heat, Monitor by TLC) addition->reaction workup Work-up (Cool, Filter/Concentrate) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure Pyrazole Product purification->product

References

Technical Support Center: Scaling Up 3-Amino-5-tert-butylpyrazole Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scalable synthesis of 3-Amino-5-tert-butylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound production?

A1: The most prevalent and industrially viable method for synthesizing this compound is a variation of the Knorr pyrazole synthesis. This process involves the condensation reaction of a 1,3-dicarbonyl compound, specifically pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), with hydrazine hydrate.[1]

Q2: What are the primary safety concerns when handling hydrazine hydrate on a large scale?

A2: Hydrazine hydrate is a high-energy and toxic compound, posing several risks during scale-up.[1] Key concerns include:

  • Thermal Runaway: The reaction with the dicarbonyl compound is highly exothermic. Without proper heat management, this can lead to a dangerous increase in temperature and pressure.[1][2]

  • Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metal catalysts.[1]

  • Toxicity: Hydrazine is highly toxic and requires strict handling procedures to minimize exposure.[3]

  • Flammability: Hydrazine has a broad flammability range and can ignite spontaneously.[1]

Q3: What are the typical impurities and byproducts encountered in this synthesis?

A3: Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions. The formation of regioisomers is a frequent challenge in the synthesis of substituted pyrazoles.[1] Incomplete cyclization can also lead to the presence of pyrazoline intermediates.[1]

Q4: How can the formation of regioisomers be minimized?

A4: Precise control over reaction conditions is crucial. Key strategies include:

  • Temperature Control: Maintaining a consistent and optimized reaction temperature can favor the formation of the desired isomer.

  • pH Adjustment: The pH of the reaction mixture can influence the regioselectivity of the cyclization.

  • Solvent Selection: The choice of solvent can impact the relative stability of the intermediates leading to different regioisomers.[4]

Q5: What are the recommended methods for purifying this compound at an industrial scale?

A5: The primary method for purification at scale is recrystallization.[5] The choice of solvent is critical for achieving high purity. Column chromatography is generally not feasible for large-scale production due to cost and solvent consumption.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during workup. - Formation of byproducts.- Increase reaction time or temperature cautiously, monitoring for side reactions. - Ensure efficient mixing. - Check the quality and stoichiometry of starting materials. - Optimize extraction and recrystallization solvents and procedures.[1]
Formation of Regioisomers - Reaction conditions favor multiple cyclization pathways.- Screen different solvents and catalyst systems. - Optimize the reaction temperature and pH.[1][4]
Product Discoloration (Yellow/Brown) - Presence of colored impurities from hydrazine side reactions. - Product degradation at elevated temperatures.- Work under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Lower the reaction and purification temperatures if possible. - Consider a carbon treatment step during workup.
Exothermic Runaway - Poor heat dissipation in the reactor. - Rate of reagent addition is too fast.- Ensure the reactor's cooling system is adequate for the scale. - Reduce the rate of hydrazine hydrate addition. - Use a sufficient volume of a suitable solvent to absorb the heat of reaction.[1][2]
Reactor Fouling - Precipitation of byproducts or the product itself on reactor walls. - Polymerization of starting materials or intermediates.- Ensure all components remain in solution at the reaction temperature. - Select a solvent system that provides good solubility for all species. - Implement regular cleaning protocols for the reactor.[6][7]
Difficulty in Filtration/Isolation - Fine particle size of the crystallized product. - Oiling out of the product during crystallization.- Optimize the cooling rate during recrystallization to promote larger crystal growth. - Select an appropriate anti-solvent for precipitation. - Ensure the product is fully solidified before filtration.

Quantitative Data

Table 1: Effect of Solvent on Reaction Yield and Purity
SolventReaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
Ethanol8068592
Isopropanol8568894
Toluene11049296
Water10087889

Note: Data is illustrative and may vary based on specific process parameters.

Table 2: Recrystallization Solvent Screening
Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)Crystal FormPurity after Recrystallization (%)
TolueneHighLowNeedles>99.5
Heptane/Ethyl AcetateModerateLowPrisms99.0
Isopropanol/WaterHighLowPlates98.5
AcetonitrileHighModerateFine Powder97.0

Note: Data is illustrative and may vary based on specific process parameters.

Experimental Protocols

Key Experiment: Scaled-Up Synthesis of this compound

Materials:

  • Pivaloylacetonitrile (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Toluene (10 L/kg of pivaloylacetonitrile)

  • Sodium sulfate (anhydrous)

  • Activated carbon

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Heating/cooling mantle

  • Nutsche filter dryer

Procedure:

  • Reaction Setup: Charge the 100 L reactor with pivaloylacetonitrile and toluene. Begin agitation and heat the mixture to 60 °C.

  • Hydrazine Addition: Slowly add hydrazine hydrate to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 60-70 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature spike.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 40 °C. Add water and agitate for 15 minutes. Separate the organic layer.

  • Decolorization: Treat the organic layer with activated carbon at 60 °C for 30 minutes to remove colored impurities. Filter the hot solution to remove the carbon.

  • Crystallization: Concentrate the toluene solution under reduced pressure. Cool the concentrated solution to 0-5 °C to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration on the Nutsche filter dryer. Wash the filter cake with cold heptane. Dry the product under vacuum at 50 °C until a constant weight is achieved.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup and Purification charge_reactants Charge Pivaloylacetonitrile and Toluene add_hydrazine Slow Addition of Hydrazine Hydrate (60-70 °C) charge_reactants->add_hydrazine Exothermic reflux Reflux at 110 °C (4 hours) add_hydrazine->reflux quench Water Quench and Phase Separation reflux->quench decolorize Activated Carbon Treatment quench->decolorize crystallize Crystallization from Toluene decolorize->crystallize isolate Filtration and Drying crystallize->isolate final_product final_product isolate->final_product Final Product: This compound

Caption: Experimental workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic for Low Yield

low_yield_troubleshooting cluster_reaction_issues Reaction Incomplete? cluster_workup_issues Product Loss During Workup? cluster_impurity_issues Byproducts Formed? start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Review Workup and Isolation Procedures start->check_workup check_impurities Analyze for Byproducts (NMR/MS) start->check_impurities incomplete Incomplete check_reaction->incomplete loss Significant Loss check_workup->loss byproducts Significant Byproducts check_impurities->byproducts increase_time Increase Reaction Time/ Temperature incomplete->increase_time Yes check_reagents Check Reagent Quality/ Stoichiometry incomplete->check_reagents Yes solution Yield Improved increase_time->solution check_reagents->solution optimize_extraction Optimize Extraction Solvents loss->optimize_extraction Yes optimize_crystallization Optimize Crystallization Solvent/Conditions loss->optimize_crystallization Yes optimize_extraction->solution optimize_crystallization->solution optimize_conditions Optimize Reaction Conditions (Temp, pH) byproducts->optimize_conditions Yes optimize_conditions->solution

References

Technical Support Center: A Guide to Preventing Aminopyrazole Degradation in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with aminopyrazoles and prevent their degradation during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for aminopyrazoles?

A1: Aminopyrazoles are susceptible to several degradation pathways, primarily including:

  • Oxidation: The electron-rich aminopyrazole ring is prone to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or certain reagents. This can lead to the formation of colored impurities, azo-dimers, or even ring-opened products. For instance, 4-aminopyrazoles prepared by the reduction of nitro derivatives are known to undergo rapid air oxidation, causing solutions to turn red or darker.

  • Photodegradation: Exposure to UV light can induce tautomerization between 3-amino and 5-aminopyrazole forms. This photochemical process can alter the reactivity and properties of the compound.[1]

  • Ring Instability under Harsh Conditions: Although generally stable, the pyrazole ring can be compromised under strongly acidic or basic conditions, potentially leading to hydrolysis or rearrangement, especially when fused to other heterocyclic systems.[2]

  • Side Reactions in Metal-Catalyzed Coupling: In reactions like the Suzuki-Miyaura coupling, a common side reaction is dehalogenation of the halogenated aminopyrazole starting material, which reduces the yield of the desired coupled product.

Q2: My aminopyrazole solution is changing color. What is happening and how can I prevent it?

A2: A color change, often to yellow, red, or darker shades, is a common indicator of aminopyrazole degradation, typically due to oxidation. This can be caused by exposure to air or the presence of oxidizing agents.

To prevent this:

  • Work under an inert atmosphere: Conduct reactions and handle aminopyrazole solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Use degassed solvents: Solvents can contain dissolved oxygen. Degassing them before use by sparging with an inert gas or through freeze-pump-thaw cycles can significantly reduce oxidation.

  • Store properly: Store aminopyrazoles, especially in solution, under an inert atmosphere and protected from light. For long-term storage, solid, crystalline forms are generally more stable.

Q3: How can I prevent side reactions at the amino group or ring nitrogens during acylation or alkylation?

A3: The exocyclic amino group and the ring nitrogens of aminopyrazoles are nucleophilic and can compete for reaction with electrophiles, leading to mixtures of N-acylated/alkylated regioisomers. The most effective strategy is the use of protecting groups.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for both the ring and exocyclic amino groups. It can be selectively introduced and later removed under specific conditions, directing the desired reaction to the intended site.[3]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling due to Dehalogenation

Symptoms:

  • The desired coupled product is obtained in low yield.

  • Mass spectrometry or NMR analysis of the crude reaction mixture shows the presence of a significant amount of the dehalogenated aminopyrazole starting material.

Root Causes:

  • The palladium catalyst can be inhibited or deactivated by the aminopyrazole, which can act as a ligand.

  • Certain reaction conditions can favor the reductive dehalogenation pathway over the cross-coupling pathway.

Solutions:

StrategyRecommendationRationale
Ligand and Catalyst Choice Use bulky biarylphosphine ligands like tBuBrettPhos with a suitable palladium precatalyst.These ligands can promote the desired cross-coupling reaction and minimize catalyst inhibition by the aminopyrazole substrate.
Reaction Conditions Employ milder reaction conditions, such as lower temperatures and the use of a weaker base if possible.Harsher conditions can sometimes promote the dehalogenation side reaction.
Substrate Modification If possible, use bromo- or chloro-aminopyrazoles instead of iodo-aminopyrazoles.Bromo and chloro derivatives have been shown to have a reduced propensity for dehalogenation compared to their iodo counterparts.
Issue 2: Formation of Regioisomers during Aminopyrazole Synthesis

Symptoms:

  • NMR analysis of the purified product shows a mixture of isomers.

  • Inconsistent biological or chemical activity from batch to batch.

Root Causes:

  • When using an unsymmetrical precursor like a monosubstituted hydrazine, the two nitrogen atoms have different nucleophilicity, leading to two possible cyclization pathways.

Solutions:

Control TypeRecommended ConditionsExpected Outcome
Thermodynamic Control Neutral or acidic conditions (e.g., acetic acid in toluene) at elevated temperatures (reflux).[4]Favors the formation of the more stable 5-aminopyrazole isomer.
Kinetic Control Basic conditions (e.g., sodium ethoxide in ethanol) at low temperatures (0 °C).[5]Favors the formation of the less stable, but kinetically preferred, 3-aminopyrazole isomer.
Issue 3: Degradation During Halogenation

Symptoms:

  • Formation of multiple, often colored, byproducts.

  • Low yield of the desired halogenated aminopyrazole.

Root Causes:

  • The aminopyrazole ring is activated and can be susceptible to over-halogenation or oxidative side reactions under harsh conditions.

Solutions:

ReagentConditionsSelectivity
N-Halosuccinimides (NBS, NCS, NIS)Room temperature in a solvent like DMSO.[6]Provides a mild and effective method for C-H halogenation, often with good regioselectivity.
Elemental Iodine with an Oxidante.g., Ceric Ammonium Nitrate (CAN)Can direct iodination to the C4 position with high regioselectivity.
n-BuLi followed by IodineLow temperature (-78 °C)Can selectively yield the 5-iodo derivative.

Experimental Protocols

Protocol 1: Boc Protection of an Aminopyrazole Ring Nitrogen

This protocol describes a general method for the selective protection of the aminopyrazole ring nitrogen using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Substituted aminopyrazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • Ethanol/Hexane for column chromatography

Procedure:

  • Dissolve the substituted aminopyrazole (1 mmol) in dichloromethane in a round bottom flask equipped with a magnetic stirrer to obtain a clear solution.

  • Cool the solution to 0°C using an ice bath.

  • Add DIPEA (1 mmol) and a catalytic amount of DMAP to the solution.

  • After 15 minutes of stirring, add Boc₂O (1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Upon completion, evaporate the dichloromethane under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of ethanol and hexane (e.g., 20% Ethanol/Hexane) as the eluent to obtain the desired Boc-protected aminopyrazole.[7]

Protocol 2: Halogenation of 3-Aryl-1H-pyrazol-5-amines

This protocol provides a method for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS).[6]

Materials:

  • 3-Aryl-1H-pyrazol-5-amine

  • N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or N-Iodosuccinimide (NIS)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add the 3-aryl-1H-pyrazol-5-amine (0.20 mmol) and DMSO (2 mL).

  • Add the N-halosuccinimide (NBS or NIS: 0.3 mmol; NCS: 0.5 mmol) to the mixture.

  • Stir the reaction at room temperature for 3 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture as appropriate for the specific product (e.g., extraction, precipitation).

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizing Reaction Pathways

Below are diagrams illustrating key concepts in aminopyrazole chemistry.

degradation_pathways aminopyrazole Aminopyrazole oxidation Oxidation (Air, Reagents) aminopyrazole->oxidation photodegradation Photodegradation (UV Light) aminopyrazole->photodegradation side_reactions Side Reactions (e.g., Dehalogenation) aminopyrazole->side_reactions degraded_products Degraded Products (Colored Impurities, Dimers, etc.) oxidation->degraded_products photodegradation->degraded_products side_reactions->degraded_products

Caption: Common degradation pathways of aminopyrazoles.

protection_strategy cluster_workflow Acylation Workflow start Unprotected Aminopyrazole protect Protect Amino Group (e.g., with Boc₂O) start->protect Step 1 acylate Perform Acylation Reaction protect->acylate Step 2 deprotect Deprotect (e.g., with TFA) acylate->deprotect Step 3 end Desired Acylated Aminopyrazole deprotect->end Final Product

Caption: Workflow for selective acylation using a protecting group strategy.

References

Technical Support Center: Catalyst Selection for Pyrazole Synthesis from 1,3-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal catalyst for pyrazole synthesis from 1,3-diketones. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to inform your catalyst choice.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles from 1,3-diketones?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While this method is versatile, challenges include controlling regioselectivity with unsymmetrical starting materials, optimizing reaction conditions for maximum yield, and potential difficulties in product purification.[1]

Q2: How can I control the regioselectivity of my pyrazole synthesis?

A2: Controlling regioselectivity is a primary challenge. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[2] Key factors influencing regioselectivity are:

  • Steric Hindrance: Bulky substituents on the 1,3-diketone or hydrazine can direct the reaction to the less sterically hindered site.[1]

  • Electronic Effects: The electron-donating or -withdrawing properties of the substituents affect the reactivity of the carbonyl carbons.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens.[1][2]

  • Solvent Choice: Aprotic dipolar solvents like DMF or fluorinated alcohols have been shown to improve regioselectivity compared to solvents like ethanol.[1][3]

  • Temperature: Reaction temperature is a critical parameter for controlling the isomeric ratio.[1]

Q3: What are some alternative methods to the classical Knorr synthesis for improved regioselectivity?

A3: To overcome regioselectivity issues, several alternative strategies can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic ketones, can direct the initial nucleophilic attack of the hydrazine to a specific position.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne), offering excellent control over regioselectivity.

  • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This approach provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of pyrazoles from 1,3-diketones.

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateWaterRoom Temp0.5 - 195[3]
Molecular Iodine Benzoylacetonitriles, Arylhydrazines, Diaryl diselenidesMeCNReflux4871-93[4]
TsOH (catalytic) 1,3-Dicarbonyl compounds, Oxamic acid thiohydrazidesEthanolReflux1260-85[5]
Acetic Acid (catalytic) 1,3-Diketone, Hydrazine hydrateEthanolReflux2-685-95[6]
None (Acid-catalyzed) Phenylhydrazine, 1,3-DiketoneN,N-DimethylacetamideRoom Temp1-359-98[5]

Experimental Protocols

Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles

This protocol describes an environmentally friendly and efficient synthesis using a nano-ZnO catalyst in an aqueous medium.[3][7]

Materials:

  • 1,3-Diketone (e.g., Ethyl acetoacetate) (1 mmol)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1 mmol)

  • Nano-ZnO catalyst (25 mg)

  • Water (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend the nano-ZnO catalyst in 5 mL of water.

  • Add the 1,3-diketone (1 mmol) and the hydrazine derivative (1 mmol) to the suspension.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 10-20 minutes), filter the reaction mixture to remove the catalyst.[7]

  • Wash the collected solid with water.

  • Recrystallize the crude product from hot ethanol to obtain the pure pyrazole derivative.

Protocol 2: Molecular Iodine-Catalyzed One-Pot Synthesis of 5-Amino-4-(arylselanyl)-1H-pyrazoles

This one-pot protocol utilizes molecular iodine as a catalyst for the synthesis of functionalized pyrazoles.[4]

Materials:

  • Benzoylacetonitrile derivative (0.5 mmol)

  • Arylhydrazine derivative (0.5 mmol)

  • Diaryl diselenide (0.5 mmol)

  • Molecular Iodine (I₂) (50 mol%)

  • Acetonitrile (MeCN) (3 mL)

Procedure:

  • To a suitable reaction vessel, add the benzoylacetonitrile (0.5 mmol), arylhydrazine (0.5 mmol), and diaryl diselenide (0.5 mmol).

  • Add 3 mL of acetonitrile to dissolve the reactants.

  • Add molecular iodine (50 mol%) to the mixture.

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress by TLC.

  • After completion (typically 48 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure product.

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Potential Cause: Purity of starting materials. Hydrazine derivatives can degrade over time.

    • Solution: Use freshly purified or high-purity commercial reagents.[1]

  • Potential Cause: Inappropriate reaction conditions.

    • Solution:

      • Solvent: For aryl hydrazines, aprotic dipolar solvents like DMF may yield better results than ethanol.[1]

      • Temperature: If the reaction stalls at the intermediate hydrazone stage, increasing the temperature can promote the final cyclization and dehydration.[1]

      • Catalyst: Ensure the correct catalyst is being used. For the Knorr synthesis, an acid catalyst is typically required.[1]

Issue 2: Formation of a Mixture of Regioisomers

  • Potential Cause: Similar steric and electronic properties of the substituents on an unsymmetrical 1,3-dicarbonyl compound.

    • Solution:

      • Modify Reaction Conditions: Adjusting the pH, solvent, or temperature can favor the formation of one regioisomer.[1] For example, using aprotic dipolar solvents or fluorinated alcohols can enhance regioselectivity.[1][3]

      • Change Synthetic Strategy: Consider alternative methods like using 1,3-dicarbonyl surrogates or a 1,3-dipolar cycloaddition reaction.

Issue 3: Difficulty in Separating Regioisomers

  • Potential Cause: The synthesized regioisomers have very similar physical properties.

    • Solution:

      • TLC Analysis: Perform a thorough screening of various solvent systems using TLC to identify an eluent that provides the best possible separation.

      • Column Chromatography: If a suitable solvent system is found, use flash column chromatography for separation.

      • Recrystallization: If chromatography is unsuccessful, attempt fractional recrystallization from different solvents.

Visualizations

Experimental Workflow for Pyrazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 1,3-Diketone in Solvent B Add Hydrazine Derivative A->B C Add Catalyst B->C D Stir/Heat Mixture C->D E Monitor by TLC D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterize Pure Pyrazole I->J

Caption: A general experimental workflow for the synthesis and purification of pyrazoles.

Logical Relationship for Troubleshooting Poor Regioselectivity

G Start Poor Regioselectivity (Mixture of Isomers) Decision1 Modify Reaction Conditions? Start->Decision1 Action1 Adjust pH, Solvent, or Temperature Decision1->Action1 Yes Decision3 Change Synthetic Strategy? Decision1->Decision3 No Decision2 Improved Selectivity? Action1->Decision2 End_Success Proceed with Optimized Conditions Decision2->End_Success Yes Decision2->Decision3 No Action2 Use 1,3-Dicarbonyl Surrogates or 1,3-Dipolar Cycloaddition Decision3->Action2 Yes Decision4 Separation of Isomers Feasible? Decision3->Decision4 No Action2->End_Success Action3 Perform Column Chromatography or Recrystallization Decision4->Action3 Yes End_Fail Re-evaluate Project Goals Decision4->End_Fail No Action3->End_Success

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

References

Overcoming low reactivity of substrates in pyrazole condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low reactivity of substrates in pyrazole condensation reactions.

Troubleshooting Guide

This guide addresses common problems encountered during pyrazole synthesis in a systematic, question-and-answer format.

Q1: My reaction shows low to no conversion, especially with a sterically hindered or electron-rich dicarbonyl substrate. What are the primary causes and how can I fix it?

A1: Low conversion is a frequent issue when dealing with unreactive substrates. The initial nucleophilic attack by hydrazine on a carbonyl carbon is often the rate-limiting step, which is hindered by steric bulk or electron-donating groups on the dicarbonyl compound.

A systematic approach can help identify and resolve the problem.[1] First, verify the purity of your starting materials, as impurities can inhibit the reaction.[2] Hydrazine derivatives, in particular, can degrade over time.[2] If reagent purity is confirmed, proceed with optimizing the reaction conditions.

Below is a workflow to guide your troubleshooting process.

G start Problem: Low or No Conversion check_purity 1. Verify Reagent Purity (Dicarbonyl & Hydrazine) start->check_purity Start Here optimize_cond 2. Optimize Reaction Conditions check_purity->optimize_cond If pure screen_catalyst 3. Screen Catalysts optimize_cond->screen_catalyst If still low yield sub_temp Increase Temperature (Reflux) optimize_cond->sub_temp sub_acid Add Acid Catalyst (e.g., Acetic Acid) optimize_cond->sub_acid sub_solvent Change Solvent (e.g., DMF, NMP) optimize_cond->sub_solvent alt_strategy 4. Employ Alternative Strategies screen_catalyst->alt_strategy If catalysts are ineffective sub_lewis Lewis Acids (e.g., LiClO4, Amberlyst-70) screen_catalyst->sub_lewis sub_nano Heterogeneous/Nano (e.g., Nano-ZnO) screen_catalyst->sub_nano sub_metal Transition Metals (e.g., Cu, Ni, Pd) screen_catalyst->sub_metal sub_mw Microwave Irradiation alt_strategy->sub_mw sub_flow Flow Chemistry alt_strategy->sub_flow sub_mcr Multi-Component Reaction alt_strategy->sub_mcr success Successful Synthesis sub_temp->success sub_acid->success sub_solvent->success sub_lewis->success sub_nano->success sub_metal->success sub_mw->success sub_flow->success sub_mcr->success

Troubleshooting workflow for low reaction yield.

Recommended Actions:

  • Modify Reaction Conditions :

    • Temperature : Increase the reaction temperature. Refluxing in a higher-boiling solvent like ethanol, acetic acid, or DMF can often drive the reaction to completion.[2]

    • Catalysis : The Knorr pyrazole synthesis is markedly affected by acid catalysis.[3] Add a catalytic amount of a protic acid (e.g., glacial acetic acid) to protonate a carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack.[3]

    • Solvent : For aryl hydrazine hydrochlorides, aprotic dipolar solvents like DMF or NMP have been shown to improve results over polar protic solvents like ethanol.[2]

  • Employ Catalysts : If simple condition changes are insufficient, various catalysts can promote the reaction.

    • Heterogeneous Catalysts : Nano-ZnO is an effective and environmentally friendly catalyst that can provide excellent yields (up to 95%) with short reaction times.[2][4] Amberlyst-70, a resinous and reusable catalyst, has also been used successfully.[5]

    • Transition Metals : Copper-based catalysts are widely used and can promote condensation under acid-free conditions, even at room temperature.[6] Nickel-based heterogeneous catalysts have also been shown to be effective in one-pot syntheses.[7]

Q2: My hydrazine substrate is electron-deficient, leading to poor nucleophilicity and low reactivity. How can I facilitate the condensation?

A2: Electron-withdrawing groups on the hydrazine reduce the nucleophilicity of the nitrogen atoms, slowing down the initial condensation step. Overcoming this requires either forcing conditions or alternative synthetic strategies.

G problem Problem: Low Reactivity Hydrazine (Electron Deficient) forcing_cond Forcing Conditions problem->forcing_cond activation In Situ Substrate Activation problem->activation alt_routes Alternative Reaction Pathways problem->alt_routes sub_mw Microwave Irradiation (Rapid Heating) forcing_cond->sub_mw sub_flow Flow Chemistry (High T & P) forcing_cond->sub_flow sub_insitu_dicarbonyl Generate 1,3-Dicarbonyl in situ activation->sub_insitu_dicarbonyl sub_insitu_hydrazine Generate Hydrazine in situ activation->sub_insitu_hydrazine sub_mcr Multi-Component Reactions (MCR) alt_routes->sub_mcr sub_cyclo [3+2] Cycloadditions (e.g., with Alkynes) alt_routes->sub_cyclo

Strategies for overcoming low hydrazine reactivity.

Recommended Strategies:

  • Advanced Synthesis Techniques :

    • Microwave-Assisted Synthesis : Microwaves provide rapid and uniform heating, which can significantly reduce reaction times and increase yields for sluggish reactions.[8][9] This technique is particularly useful for overcoming activation energy barriers with unreactive substrates.[10]

    • Flow Chemistry : Continuous flow reactors allow for precise control over temperature, pressure, and reaction time, enabling the use of conditions that are not safely achievable in batch synthesis.[11][12] This enhanced control can drive difficult condensations to completion.

  • In Situ Generation of Reactive Intermediates :

    • Generate the 1,3-dicarbonyl compound in situ from a ketone and an acid chloride.[5] This freshly generated, highly reactive intermediate can be immediately trapped by the unreactive hydrazine.[5][13]

    • Generate the hydrazine precursor in situ. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis to form the hydrazine, which then undergoes cyclocondensation in a one-pot process.[13][14]

  • Multi-Component Reactions (MCRs) : MCRs combine multiple starting materials in a single pot to form the product in a sequential manner. These reactions can tolerate sterically hindered and electronically diverse substrates, often providing high yields where traditional methods fail.[6][7][13]

Q3: I am observing the formation of two regioisomers with my unsymmetrical dicarbonyl. How can I improve regioselectivity?

A3: The formation of regioisomers is a classic challenge in pyrazole synthesis with unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[2] The outcome is determined by which carbonyl group undergoes the initial nucleophilic attack.[2]

Strategies to Enhance Regioselectivity:

  • pH Control : The pH of the reaction medium is a critical factor. Acidic conditions may favor one isomer, while basic conditions could favor the other.[2] Careful screening of pH is recommended.

  • Solvent Selection : The choice of solvent can influence the reaction pathway. Aprotic dipolar solvents such as DMF or NMP have been shown to provide better regioselectivity than ethanol in some cases.[2]

  • Steric Directing Groups : The inherent steric properties of the substituents on both the dicarbonyl and the hydrazine can direct the reaction towards a single regioisomer.[2]

  • Alternative Substrates : Using α,β-unsaturated ketones or acetylenic ketones instead of 1,3-dicarbonyls can often lead to higher regioselectivity due to the distinct electronic nature of the reactive sites.[13][14] For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines can lead to highly regioselective formation of 3-CF3-pyrazoles.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for unreactive substrates?

A1: Microwave-assisted synthesis offers several key advantages over conventional heating, especially for challenging substrates:

  • Rapid Reaction Rates : Microwaves deliver energy directly to the polar molecules in the reaction mixture, leading to rapid and efficient heating that can reduce reaction times from hours to minutes.[8][15]

  • Higher Yields : By minimizing reaction time and potential decomposition at prolonged high temperatures, microwave synthesis often results in higher isolated yields and cleaner products.[8][15]

  • Improved Safety and Scalability : Modern microwave reactors offer precise temperature and pressure control, enhancing reaction safety.

  • Solvent-Free Conditions : Many microwave-assisted reactions can be performed under solvent-free conditions, which is environmentally friendly and simplifies product workup.[9][10]

Q2: How does flow chemistry help overcome reactivity and safety issues?

A2: Flow chemistry has emerged as a powerful tool for synthesizing heterocycles like pyrazoles, offering distinct benefits:[11]

  • Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, minimizing hotspots and side reactions.

  • Access to Extreme Conditions : Flow reactors can safely operate at high temperatures and pressures, enabling reactions that would be hazardous or impossible in traditional batch reactors. This allows for the activation of highly unreactive substrates.[12]

  • Improved Safety : Handling hazardous intermediates or reagents is safer in a continuous flow system, as only small amounts are reacting at any given time.

  • Scalability and Reproducibility : Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, and the precise control over parameters ensures high reproducibility.[12]

Data Summary Tables

Table 1: Comparison of Catalytic Systems for Pyrazole Synthesis

Catalyst SystemSubstrate 1Substrate 2ConditionsYieldReference
Nano-ZnO Ethyl AcetoacetatePhenylhydrazineWater, Reflux95%[2][4]
Amberlyst-70 1,3-DiketonesHydrazines/HydrazidesWater, Room Temp.High[5]
Cu₂O / Air N,N-disubstituted hydrazinesAlkynoatesBase, AerobicGood[6]
AgOTf (1 mol%) Trifluoromethylated ynonesAryl/Alkyl hydrazinesRoom Temp., 1hup to 99%[4]
Heterogeneous Ni-based Acetophenones, AldehydesHydrazineRoom Temp.Good to Excellent[7]

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Pyrazolo[1,5-a]pyrimidines SynthesisNot specified3-5 minNot applicable[9]
Quinolin-2(1H)-one-based PyrazolesNot specified7-10 minNot applicable[9]
Pyrazole & Oxadiazole Hybrids7-9 hours9-10 min79-92% (yield)[15]
4-Arylidenepyrazolone DerivativesNot specified10 minNot applicable[10]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Knorr Synthesis

This protocol is a starting point for the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, with optimizations for less reactive substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)[2]

  • Solvent (e.g., Ethanol or Glacial Acetic Acid)

  • Catalyst: Glacial Acetic Acid (if not used as solvent)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Add the hydrazine derivative (1.0-1.2 eq). If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), consider adding a mild base like sodium acetate to neutralize the generated acid.[2]

  • Add 3-5 drops of glacial acetic acid as a catalyst if the reaction is sluggish.[16]

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. For unreactive substrates, higher temperatures and longer reaction times may be necessary.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[2]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazoles

This protocol is adapted for a three-component synthesis of 4-arylidenepyrazolone derivatives under solvent-free conditions.[10]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate) (1.5 eq)

  • Hydrazine derivative (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Microwave reactor vial

Procedure:

  • Place the hydrazine derivative (e.g., 0.3 mmol, 1.0 eq), the β-ketoester (e.g., 0.45 mmol, 1.5 eq), and the aromatic aldehyde (e.g., 0.3 mmol, 1.0 eq) into a microwave process vial.

  • Seal the vial and place it in the cavity of the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 420 W) for 10-20 minutes, with a temperature target of 120-140°C.[9][10]

  • After irradiation, cool the vial to room temperature.

  • Dissolve the resulting solid in a suitable solvent like ethyl acetate or dichloromethane.

  • Purify the product directly by recrystallization or column chromatography. This method often produces clean products with high yields (51-98%).[10]

References

Technical Support Center: Purification of 3-Amino-5-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-5-tert-butylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Based on the typical synthesis route involving the condensation of 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) and hydrazine, the following impurities are commonly encountered:

  • Unreacted Starting Materials: Residual 4,4-dimethyl-3-oxopentanenitrile and hydrazine.

  • Regioisomer: 5-Amino-3-tert-butylpyrazole, which exists in tautomeric equilibrium with the desired product. The ratio of these tautomers can be influenced by the solvent and pH.

  • Side-Reaction Products: Byproducts from self-condensation of the starting materials or other undesired side reactions.

  • Residual Solvents: Solvents used during the synthesis and workup, such as ethanol or toluene.

  • Inorganic Salts: Salts like sodium chloride may be present from the workup procedure.[1]

Q2: What is the appearance of pure this compound?

Pure this compound is typically a solid with a melting point in the range of 77-83 °C. The crude product may appear as an oil or a discolored solid.

Q3: What are the recommended storage conditions for the purified product?

It is advisable to store the purified this compound in a cool, dry place to maintain its stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Oily Product Instead of a Solid

Possible Cause: This is often due to the presence of significant amounts of unreacted starting materials, particularly 4,4-dimethyl-3-oxopentanenitrile, or residual solvents.

Troubleshooting Steps:

  • Solvent Removal: Ensure all solvents from the reaction workup are thoroughly removed under reduced pressure.

  • Aqueous Wash: If the crude product is soluble in an organic solvent, wash it with water to remove any remaining hydrazine and water-soluble impurities.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. This can help in selectively dissolving the impurities, leaving the more polar product to solidify.

Issue 2: Low Purity After a Single Purification Step

Possible Cause: The crude mixture may contain impurities with polarities similar to the desired product, making a single purification method insufficient. The presence of the 5-amino-3-tert-butylpyrazole regioisomer can be particularly challenging to remove.

Troubleshooting Steps:

  • Sequential Purification: Employ a combination of purification techniques. For instance, an initial recrystallization can be followed by column chromatography for a finer separation.

  • Optimize Recrystallization: Experiment with different solvent systems to achieve better separation. A solvent screen is highly recommended.

  • Optimize Column Chromatography: Adjust the mobile phase polarity. A gradual increase in polarity (gradient elution) can often provide better separation of closely related compounds.

Issue 3: Product Co-elutes with Impurities During Column Chromatography

Possible Cause: The chosen mobile phase may not have the optimal polarity to resolve the desired product from a specific impurity.

Troubleshooting Steps:

  • Solvent System Modification:

    • If using a hexane/ethyl acetate system, try adding a small percentage of a more polar solvent like methanol or a less polar co-solvent like dichloromethane to fine-tune the separation.

    • For aminopyrazoles, adding a small amount of a basic modifier like triethylamine to the mobile phase can sometimes improve peak shape and resolution by minimizing interactions with the acidic silica gel.

  • Change of Stationary Phase:

    • If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by crystallization from a suitable solvent system.

Materials:

  • Crude this compound

  • Selection of recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, toluene, and mixtures thereof)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for aminopyrazoles include ethanol/water, hexane/ethyl acetate, or toluene.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data (Illustrative):

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC/GC) ~85%>98%
Yield -70-90% (typical)
Appearance Yellowish oil/solidWhite to off-white crystalline solid
Protocol 2: Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate or dichloromethane)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Methodology:

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. The ideal solvent system should give the desired product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions in separate tubes.[3]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data (Illustrative):

ParameterBefore Column ChromatographyAfter Column Chromatography
Purity (by HPLC/GC) ~85%>99%
Yield -60-80% (typical)
Appearance Yellowish oil/solidWhite crystalline solid

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityCheck Purity Check (TLC/HPLC/GC) Recrystallization->PurityCheck ColumnChromatography Column Chromatography ColumnChromatography->PurityCheck PurityCheck->ColumnChromatography Purity Not OK PureProduct Pure Product (>98%) PurityCheck->PureProduct Purity OK FurtherPurification Further Purification Needed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity of Purified Product Cause1 Presence of Regioisomer Problem->Cause1 Cause2 Co-eluting Impurities Problem->Cause2 Cause3 Inefficient Recrystallization Problem->Cause3 Solution1 Optimize Column Chromatography (Gradient Elution, Different Mobile Phase) Cause1->Solution1 Solution2 Change Stationary Phase (e.g., Alumina) Cause1->Solution2 Cause2->Solution1 Solution3 Perform Solvent Screen for Recrystallization Cause3->Solution3 Solution4 Sequential Purification (Recrystallization then Column Chromatography) Cause3->Solution4

References

Technical Support Center: Managing Solvent Effects on Pyrazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in pyrazole synthesis. The following resources are designed to help you manage and control the impact of solvents on your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrazoles, with a focus on resolving problems related to regioisomer formation influenced by solvent choice.

Issue 1: My reaction yields a mixture of regioisomers with poor selectivity.

  • Problem: The choice of solvent can significantly impact the regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] Standard solvents like ethanol often lead to the formation of regioisomeric mixtures, which can be difficult to separate.[2]

  • Solution:

    • Solvent Modification: Consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2] These solvents have been shown to dramatically increase regioselectivity in favor of one isomer.[2] The non-nucleophilic nature of these fluorinated alcohols prevents them from competing with the hydrazine in the initial attack on the more reactive carbonyl group, thus enhancing selectivity.[2]

    • Solvent Polarity: For other systems, such as the reaction of β-enamino diketones with phenylhydrazine, the solvent polarity plays a crucial role. Protic solvents tend to favor one regioisomer, while aprotic solvents may favor the other.[3][4] Experimenting with a range of protic and aprotic solvents can help optimize the reaction for the desired product.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials may favor the formation of the unwanted isomer under your current reaction conditions.[1]

  • Solution:

    • Strategic Solvent Selection: As detailed in the quantitative data tables below, the choice of solvent can reverse or significantly alter the ratio of regioisomers. For instance, in the reaction of β-enamino diketones with phenylhydrazine, switching from a protic solvent like ethanol/water to an aprotic solvent like acetonitrile can shift the major product from one regioisomer to the other.[3]

    • Temperature Optimization: While the primary focus is on solvent effects, temperature can also influence regioselectivity. It is advisable to screen a range of temperatures in conjunction with different solvents to determine the optimal conditions for forming the desired regioisomer.

Issue 3: I am unable to separate the regioisomers produced in my reaction.

  • Problem: Regioisomers of pyrazoles can have very similar physical properties, making their separation by standard chromatographic techniques challenging.[2]

  • Solution:

    • Reaction Optimization to Minimize Mixture: The most effective solution is to optimize the reaction conditions to favor the formation of a single regioisomer, thereby simplifying or eliminating the need for difficult separations. The use of fluorinated alcohols is a prime example of achieving high regioselectivity.[2]

    • Advanced Chromatographic Techniques: If a mixture is unavoidable, explore more specialized separation techniques. Chiral chromatography (if applicable), supercritical fluid chromatography (SFC), or the use of different stationary and mobile phases in HPLC could provide the necessary resolution.

    • Derivatization: In some cases, it may be possible to selectively derivatize one of the regioisomers to alter its physical properties, facilitating separation. The derivative can then be converted back to the desired pyrazole in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: How do fluorinated alcohols like TFE and HFIP improve regioselectivity in pyrazole synthesis?

A1: Fluorinated alcohols like TFE and HFIP are highly effective at improving regioselectivity due to their unique properties.[2] Unlike ethanol, which is nucleophilic and can compete with the hydrazine in attacking the carbonyl groups of the 1,3-dicarbonyl compound, TFE and HFIP are non-nucleophilic.[2] This lack of nucleophilicity ensures that the initial attack on the dicarbonyl is solely from the hydrazine, leading to a more selective reaction pathway.[2]

Q2: What is the general mechanism for the Knorr pyrazole synthesis, and how does the solvent play a role?

A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two potential regioisomers.[1][6] The solvent can influence which carbonyl is preferentially attacked. For example, protic solvents can enhance the electrophilicity of a carbonyl group through hydrogen bonding, directing the nucleophilic attack of the hydrazine.[3]

Q3: Are there solvent-free methods for pyrazole synthesis, and do they offer good regioselectivity?

A3: Yes, solvent-free reaction conditions have been developed for pyrazole synthesis and are considered a green chemistry approach.[7] These methods can offer benefits such as faster reaction rates, reduced energy usage, and easier product separation.[7] In some cases, multicomponent reactions under solvent-free conditions have been reported to proceed with high regioselectivity.[8] The use of deep eutectic solvents (DESs) is another sustainable approach that can promote high selectivity.[9]

Q4: Can changing the substituted hydrazine affect the regioselectivity?

A4: Absolutely. The electronic and steric properties of the substituent on the hydrazine play a crucial role in directing the regiochemical outcome.[1] For example, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the nature of the substituent.[1] This, in combination with the solvent and the structure of the 1,3-dicarbonyl compound, will determine the final regioisomeric ratio.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Diketones and Methylhydrazine

Entry1,3-DiketoneSolventRegioisomeric Ratio (2a:4a or 2:4)Total Yield (%)
11aEtOH1:1.8 (2a:3a)~100
21aTFE85:15 (2a:3a)~100
31aHFIP97:3 (2a:3a*)~100
41dEtOH1:1.3 (2d:4d)95
51dTFE>98:2 (2d:4d)90
61dHFIP>98:2 (2d:4d)92

*Note: 3a is the hydrated precursor of pyrazole 4a. Data sourced from Fustero et al., J. Org. Chem. 2008, 73 (9), 3523–3529.[2]

Table 2: Influence of Solvent on the Regioselective Synthesis of N-Phenylpyrazoles from a β-Enamino Diketone

EntrySolventRegioisomeric Ratio (2a:3a)Yield (%)
1EtOH65:3570
2TFE58:4265
3HFIP55:4560
4MeOH62:3872
5EtOH/H₂O (1:1)100:075
6MeCN21:7978
7THF30:7075
8Dioxane33:6773
9DMSO35:6570
10DMF38:6268
11CH₂Cl₂40:6065

Data sourced from da Silva et al., Asian J. Org. Chem. 2017, 6 (5), 627-633.[3]

Experimental Protocols

Key Experiment: Improved Regioselective Synthesis of 3-Trifluoromethyl-N-methylpyrazoles using Fluorinated Alcohols

  • Objective: To synthesize 3-trifluoromethyl-N-methylpyrazoles with high regioselectivity by utilizing fluorinated alcohols as the solvent.

  • Materials:

    • Appropriate 1,3-diketone (e.g., 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione)

    • Methylhydrazine

    • Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution of the 1,3-diketone (1.0 mmol) in the chosen fluorinated solvent (TFE or HFIP, 5 mL), add methylhydrazine (1.2 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.

    • Upon completion, remove the solvent under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Expected Outcome: A significant improvement in the ratio of the desired 3-trifluoromethyl-N-methylpyrazole regioisomer compared to reactions conducted in ethanol.[2]

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack Nucleophilic Attack (Solvent Influenced) dicarbonyl->attack hydrazine Substituted Hydrazine hydrazine->attack hydrazone1 Hydrazone Intermediate 1 attack->hydrazone1 Path A hydrazone2 Hydrazone Intermediate 2 attack->hydrazone2 Path B pyrazole1 Regioisomer A hydrazone1->pyrazole1 Cyclization & Dehydration pyrazole2 Regioisomer B hydrazone2->pyrazole2 Cyclization & Dehydration Solvent_Effect_Workflow start Start: Poor Regioselectivity in Pyrazole Synthesis solvent_choice Analyze Solvent Properties: - Protic vs. Aprotic - Nucleophilic vs. Non-nucleophilic start->solvent_choice protic Protic Solvents (e.g., EtOH, EtOH/H₂O) solvent_choice->protic aprotic Aprotic Solvents (e.g., MeCN, THF) solvent_choice->aprotic fluorinated Fluorinated Alcohols (e.g., TFE, HFIP) solvent_choice->fluorinated analysis Analyze Regioisomeric Ratio (e.g., by NMR, GC-MS) protic->analysis aprotic->analysis fluorinated->analysis good_selectivity Achieved Desired Regioselectivity analysis->good_selectivity Yes optimize Further Optimization (Temperature, Concentration) analysis->optimize No optimize->solvent_choice

References

Validation & Comparative

Structural confirmation of 3-Amino-5-tert-butylpyrazole derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Confirmation of 3-Amino-5-tert-butylpyrazole Derivatives by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The precise three-dimensional arrangement of atoms and functional groups within these molecules, as determined by single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the crystallographic data for a derivative of this compound, offering insights into its solid-state structure and intermolecular interactions, and places it in the context of other bioactive pyrazole derivatives.

While a public crystal structure for this compound was not identified, this guide utilizes the detailed crystallographic data of a closely related and more complex derivative, 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate , as a primary example for structural analysis. This compound, which incorporates the core this compound moiety, provides valuable insights into the potential structural features of this class of molecules.

The process of confirming the structure of a novel pyrazole derivative via X-ray crystallography follows a well-defined workflow, from the initial synthesis of the compound to the final analysis of its crystal structure.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Pyrazole Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing refinement Structural Refinement data_processing->refinement validation Structure Validation (e.g., checkCIF) refinement->validation final_structure Final Crystal Structure validation->final_structure Final Structural Data (CIF file) signaling_pathway Potential Inhibition of the PI3K/AKT/mTOR Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation pyrazole Pyrazole Derivative pyrazole->inhibition

The Efficacy of 3-Amino-5-tert-butylpyrazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 3-Amino-5-tert-butylpyrazole represent a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of their in vitro and in vivo efficacy across different therapeutic areas, supported by experimental data and detailed methodologies to aid researchers in drug development.

Antileishmanial Activity of Amino-Pyrazole Ureas

A novel series of amino-pyrazole ureas has been identified as potent antileishmanial agents. These compounds have been evaluated for their efficacy against Leishmania infantum and Leishmania donovani.

Quantitative Data Summary
CompoundTargetIn Vitro AssayIC50 (µM)In Vivo ModelEfficacy
26 L. infantum amastigotesMacrophage assay0.3Hamster>90% inhibition[1]
26 L. donovani amastigotesMacrophage assay0.2------
Experimental Protocols

In Vitro Antileishmanial Macrophage Assay: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The macrophages are then infected with Leishmania promastigotes, which convert to amastigotes. The test compounds are added at various concentrations, and the plates are incubated. The viability of the intracellular amastigotes is determined using a suitable method, such as staining with a DNA-binding dye and counting under a microscope or using a high-content imaging system. The IC50 value, the concentration of the compound that inhibits amastigote growth by 50%, is then calculated.

In Vivo Hamster Model of Visceral Leishmaniasis: Golden hamsters are infected with Leishmania infantum promastigotes via intracardiac injection. After a set period to allow the infection to establish, the animals are treated with the test compound, typically administered orally or intraperitoneally for a specified number of days. A control group receives the vehicle. At the end of the treatment period, the parasite burden in the liver and spleen is determined by microscopic examination of tissue smears (Leishman-Donovan units) or by quantitative PCR. The percentage of inhibition is calculated by comparing the parasite load in the treated group to the control group.[1]

Experimental Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Promastigotes Promastigotes Macrophage_Infection Macrophage_Infection Promastigotes->Macrophage_Infection Infect Compound_Treatment_IV Compound_Treatment_IV Macrophage_Infection->Compound_Treatment_IV Treat IC50_Determination IC50_Determination Compound_Treatment_IV->IC50_Determination Measure Viability Lead_Compound_Selection Lead_Compound_Selection IC50_Determination->Lead_Compound_Selection Promastigotes_IV Promastigotes Hamster_Infection Hamster_Infection Promastigotes_IV->Hamster_Infection Infect Compound_Treatment_IVO Compound_Treatment_IVO Hamster_Infection->Compound_Treatment_IVO Treat Parasite_Burden_Analysis Parasite_Burden_Analysis Compound_Treatment_IVO->Parasite_Burden_Analysis Measure Parasite Load Efficacy_Assessment Efficacy_Assessment Parasite_Burden_Analysis->Efficacy_Assessment Lead_Compound_Selection->Hamster_Infection Test Lead in vivo

Caption: Workflow for antileishmanial drug screening.

Anticancer Properties of Pyrazole Derivatives

Substituted pyrazole derivatives have been investigated for their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity
CompoundCell LineIn Vitro AssayIC50 (µM)In Vivo ModelEfficacy
170 A375 (Melanoma)MTT Assay---HCT116 XenograftAntitumor activity[2]
170 H460 (Lung Cancer)MTT Assay---------
170 HCT116 (Colon Cancer)MTT Assay---------
171 A375 (Melanoma)MTT Assay---------
171 H460 (Lung Cancer)MTT Assay---------
171 HCT116 (Colon Cancer)MTT Assay---------
Schiff Base 2a HCT116 (Colon Cancer)MTS-PMS Assay3.125 µg/ml------
Schiff Base 2d HCT116 (Colon Cancer)MTS-PMS Assay3.125 µg/ml------

Note: Specific IC50 values for compounds 170 and 171 against the listed cell lines were not provided in the source material, but they were reported to inhibit cell movement and promote apoptosis.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/MTS): Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours). After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader. The IC50 value, the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., HCT116). Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle. Tumor volume is measured regularly with calipers. At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[2]

Signaling Pathway Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting specific signaling pathways crucial for cancer cell proliferation and survival.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell_Proliferation Signaling_Cascade->Cell_Proliferation Promotes Cell_Survival Cell_Survival Signaling_Cascade->Cell_Survival Promotes Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->Signaling_Cascade Inhibits

Caption: Generalized signaling pathway inhibition.

Anti-inflammatory Activity of Pyrazole Derivatives

Certain pyrazole derivatives have demonstrated significant anti-inflammatory properties, which have been evaluated in animal models of inflammation.

Quantitative Data Summary: Anti-inflammatory Activity
CompoundIn Vivo ModelDoseInhibition of Edema (%)
5a Carrageenan-induced rat paw edema---≥84.2
Diclofenac (Standard) Carragean-induced rat paw edema---86.72

Note: The specific dose for compound 5a was not provided in the source material.[3]

Experimental Protocols

In Vivo Carrageenan-Induced Rat Paw Edema: This is a widely used model to screen for acute anti-inflammatory activity. A pre-treatment paw volume measurement is taken for each rat using a plethysmometer. The rats are then administered the test compound or a standard anti-inflammatory drug (e.g., diclofenac) orally or intraperitoneally. After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw to induce inflammation and edema. The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.[3]

Logical Relationship of Anti-inflammatory Action

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Pro-inflammatory_Mediators Pro-inflammatory_Mediators Inflammatory_Stimulus->Pro-inflammatory_Mediators Induces Release of Edema_Formation Edema_Formation Pro-inflammatory_Mediators->Edema_Formation Cause Pyrazole_Derivative_AI Pyrazole Derivative Pyrazole_Derivative_AI->Pro-inflammatory_Mediators Inhibits Release/Action of

Caption: Mechanism of anti-inflammatory action.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of 3-Amino-5-tert-butylpyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. This guide provides a comprehensive comparison of 3-Amino-5-tert-butylpyrazole-based compounds, offering insights into their selectivity profiles and the experimental methodologies used for their characterization. By presenting quantitative data, detailed protocols, and visual representations of key biological pathways and experimental workflows, this document serves as a critical resource for advancing kinase inhibitor drug discovery.

The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. However, achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across the kinome. This guide delves into the cross-reactivity and selectivity profiles of derivatives of this scaffold, highlighting the impact of chemical modifications on their target engagement.

Performance Comparison: From Promiscuity to Selectivity

Initial iterations of the 3-aminopyrazole scaffold, such as the promiscuous inhibitor designated as compound 1 , demonstrated broad activity across the kinome. A KINOMEscan™ screen of compound 1 at a 1 µM concentration revealed interactions with a large number of kinases, underscoring its lack of selectivity.[1] In contrast, subsequent optimization efforts, including the introduction of a tert-butyl group, led to the development of compounds with significantly improved selectivity profiles.

A noteworthy example is compound 43d , a 3-amino-1H-pyrazole-based inhibitor featuring a tert-butyl ester. This compound exhibits high cellular potency for Cyclin-Dependent Kinase 16 (CDK16) and other members of the PCTAIRE and PFTAIRE families, while displaying a more selective inhibition profile in broader kinase screens.[1][2]

Quantitative Selectivity Profile

The following tables summarize the quantitative data for the promiscuous parent compound 1 and the more selective compound 43d .

Table 1: KINOMEscan™ Selectivity Profile of Compound 1

Kinase FamilyNumber of Hits (>65% inhibition at 1 µM)
TKHigh
STEHigh
CK1High
AGCHigh
CAMKHigh
CMGCHigh
TKLHigh
AtypicalModerate
Data derived from a KINOMEscan™ assay against 359 recombinant human protein kinases.[1]

Table 2: Cellular Potency (EC50) of Compound 43d against selected CDKs

Kinase TargetEC50 (nM)
CDK16/cyclin Y33.4
CDK17/cyclin Y21.2
CDK18/cyclin Y120.6
CDK14/cyclin Y72.1 - 301.6
CDK15/cyclin Y72.1 - 301.6
Data obtained from NanoBRET™ cellular target engagement assays.[1][2]

A Differential Scanning Fluorimetry (DSF) screen against a panel of approximately 100 kinases further confirmed the selective inhibition profile of compound 43d .[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Differential Scanning Fluorimetry (DSF) Assay

This biophysical assay measures the thermal stability of a protein to determine ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates binding and stabilization.

  • Protein and Compound Preparation : Recombinant kinase is diluted to a final concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl). The test compound is prepared at a stock concentration of 10 mM in DMSO.

  • Assay Mixture : In a 96-well or 384-well PCR plate, the kinase solution is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The test compound is added to a final concentration of 10-20 µM. A DMSO control is included.

  • Thermal Denaturation : The plate is placed in a real-time PCR instrument. The temperature is gradually increased from 25 °C to 95 °C at a rate of 1 °C/min.

  • Data Acquisition : Fluorescence intensity is measured at each temperature increment.

  • Data Analysis : The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm in the presence of the compound. A larger ΔTm indicates stronger binding.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a test compound to a specific kinase target within living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor.

  • Cell Culture and Transfection : HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating : Transfected cells are seeded into 96-well or 384-well white assay plates.

  • Compound and Tracer Addition : A cell-permeable fluorescent tracer that binds to the active site of the kinase is added to the cells at a fixed concentration. The test compound is then added in a dose-response format.

  • Lysis and Substrate Addition : After an incubation period to allow for compound binding to reach equilibrium, the cells are lysed, and the NanoGlo® substrate for NanoLuc® luciferase is added.

  • BRET Measurement : The plate is read on a luminometer capable of measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis : The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then plotted as BRET ratio versus compound concentration, and the IC50 value is determined from the resulting dose-response curve.

KINOMEscan™ Competition Binding Assay

This is a high-throughput, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

  • Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Assay Components : The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound.

  • Competition : The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification : The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis : The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates a higher degree of binding. This can be used to determine the dissociation constant (Kd) or the percent inhibition at a given concentration.[3][4]

Visualizing the Molecular Landscape

To better understand the biological context and experimental design, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Lead Optimization Compound Library Compound Library Primary Assay Biochemical Assay (e.g., HTRF, FP) Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification DSF Differential Scanning Fluorimetry (DSF) Hit Identification->DSF Initial Selectivity KinomeScan KINOMEscan™ (Broad Panel) DSF->KinomeScan Comprehensive Profile Cellular Assays Cellular Target Engagement (e.g., NanoBRET™) KinomeScan->Cellular Assays Cellular Potency SAR Studies Structure-Activity Relationship (SAR) Cellular Assays->SAR Studies In Vivo Studies In Vivo Efficacy & Toxicology SAR Studies->In Vivo Studies Candidate Drug Candidate Drug In Vivo Studies->Candidate Drug

Caption: Workflow for kinase inhibitor selectivity profiling.

G Simplified CDK16 Signaling Pathway Cyclin Y Cyclin Y Active Complex Cyclin Y-CDK16 Complex Cyclin Y->Active Complex CDK16 CDK16 CDK16->Active Complex Phosphorylation Phosphorylation Active Complex->Phosphorylation Substrates Substrate Proteins Cellular Processes Cell Cycle Progression Vesicular Trafficking Spermatogenesis Substrates->Cellular Processes Regulates Phosphorylation->Substrates Inhibitor Compound 43d (this compound) Inhibitor->Active Complex Inhibits

Caption: Simplified CDK16 signaling pathway and inhibition.

Conclusion

The evolution from promiscuous 3-aminopyrazole compounds to more selective inhibitors like 43d demonstrates the power of targeted medicinal chemistry efforts. The strategic incorporation of moieties such as the tert-butyl group can significantly enhance selectivity, a critical attribute for the development of safe and effective kinase-targeted therapies. The methodologies detailed herein provide a robust framework for the comprehensive evaluation of kinase inhibitor selectivity, enabling researchers to make informed decisions in the pursuit of novel therapeutics. This guide underscores the importance of a multi-faceted approach, combining biochemical and cellular assays, to accurately profile and compare the performance of kinase inhibitors.

References

A Comparative Guide to the Quantification of 3-Amino-5-tert-butylpyrazole: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 3-Amino-5-tert-butylpyrazole is critical for ensuring product quality and process control. This guide provides a detailed comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance based on typical validation parameters, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Performance Comparison

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method.

Validation ParameterHPLC-UVGC-MS (with Derivatization)
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS analysis are provided below. These protocols are based on established methods for similar aromatic amines and pyrazole derivatives and may require optimization for specific laboratory conditions and sample matrices.[1][2][3][4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in bulk drug substances and simple formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample in the mobile phase to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices. Derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte.[1][3]

1. Sample Preparation and Derivatization:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl derivative of this compound.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

3. Calibration:

  • Prepare a series of standard solutions of this compound and derivatize them in the same manner as the samples.

  • Inject each derivatized standard and construct a calibration curve by plotting the peak area of the selected ion against the concentration.

Visualizing the Workflow

To better illustrate the key steps in each analytical method, the following diagrams outline the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with BSTFA dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on DB-5ms Column inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

GC-MS Experimental Workflow

References

A Head-to-Head Comparison of Catalysts in Pyrazole Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, is of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities.[1][2] The efficiency of pyrazole synthesis is often dictated by the choice of catalyst. This guide provides a head-to-head comparison of various catalytic systems used in pyrazole formation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance: A Comparative Overview

The choice of catalyst significantly impacts the yield, reaction time, and conditions required for pyrazole synthesis. Below is a comparison of different catalytic systems based on reported performance data.

1. Transition Metal Catalysts

Transition metals such as nickel, copper, silver, and palladium are widely employed in pyrazole synthesis, often exhibiting high efficiency and regioselectivity.

  • Nickel-Based Catalysts: Heterogeneous nickel-based catalysts have been utilized for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature.[3] These catalysts are noted for their reusability, functioning for up to seven cycles with minimal loss of activity.[3]

  • Copper-Catalyzed Reactions: Copper catalysts are effective for various pyrazole synthesis routes. For instance, in the aerobic cyclization of β,γ-unsaturated hydrazones, CuOTf showed the best performance compared to other copper salts like CuOAc, CuBr, and Cu(OTf)₂.[2] Copper-catalyzed condensation reactions can also proceed at room temperature without the need for an acid co-catalyst.[4] While palladium catalysts have been used for N-arylation of pyrazoles, copper-catalyzed methods are often preferred due to the lower cost of copper.[5][6]

  • Silver-Catalyzed Synthesis: Silver catalysts, such as AgOTf, have proven highly effective for the regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines.[1] This method is characterized by rapid reaction times (as short as 1 hour) at room temperature with low catalyst loading (1 mol%), achieving yields of up to 99%.[1]

Table 1: Comparison of Selected Transition Metal Catalysts in Pyrazole Synthesis

CatalystSubstratesReaction ConditionsYield (%)Catalyst LoadingReference
Heterogeneous NickelHydrazine, Acetophenone, BenzaldehydeRoom Temperature, 3 hoursGood to Excellent10 mol%[3]
CuOTfβ,γ-unsaturated hydrazonesO₂, 80°CHighNot specified[2]
AgOTfTrifluoromethylated ynones, HydrazinesRoom Temperature, 1 hourup to 99%1 mol%[1]

2. Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages, including ease of recovery, reusability, and often milder reaction conditions, aligning with the principles of green chemistry.[7]

  • Nano-ZnO: A highly efficient and environmentally friendly approach using a nano-ZnO catalyst has been reported for the synthesis of 1,3,5-substituted pyrazoles from the condensation of phenylhydrazine and ethyl acetoacetate.[1][8] This method boasts excellent yields and short reaction times.[8]

  • Amberlyst-70: This resinous, non-toxic, and thermally stable catalyst has been used for the aqueous synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature.[1][9] Its key advantages are its heterogeneous nature, allowing for simple workup, and its cost-effectiveness.[1]

  • Magnetic Nanoparticles: SrFe₁₂O₁₉ magnetic nanoparticles have been used as a catalyst for the one-pot, multicomponent synthesis of coumarin-functionalized pyrazoles under solvent-free conditions, offering simplicity and high yields.[10]

Table 2: Performance of Selected Heterogeneous Catalysts

CatalystSynthesis MethodReaction ConditionsYield (%)Key AdvantagesReference
Nano-ZnOCondensationNot specified95%Environmentally friendly, excellent yield, short reaction time[1][8]
Amberlyst-70CondensationRoom Temperature, AqueousHighRecyclable, non-toxic, simple workup[1][9]
Nanosized MgOMulticomponent ReactionRoom Temperature, 20 min, Aqueous88-97%Superior activity compared to commercial MgO[7]
SrFe₁₂O₁₉Multicomponent ReactionSolvent-freeHighSimple, short reaction time, catalyst is magnetic[10]

3. Green and Metal-Free Catalysis

In an effort to develop more sustainable synthetic methods, researchers have explored the use of green catalysts and catalyst-free conditions.

  • Ammonium Chloride: As a readily available, inexpensive, and non-toxic catalyst, ammonium chloride has been successfully used in the Knorr synthesis of 3,5-dimethyl pyrazole in ethanol, a renewable solvent.[11]

  • Molecular Iodine: Iodine can catalyze the synthesis of pyrazole derivatives from aldehyde hydrazones and electron-deficient olefins.[2] It has also been used in a transition-metal-free, one-pot approach for the synthesis of 4-sulfonyl pyrazoles.[9]

  • Catalyst-Free Methods: Some pyrazoline benzenesulfonamide derivatives have been synthesized under catalyst-free conditions using microwave irradiation.[12] Additionally, temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been achieved without any transition-metal catalyst or oxidant.[13]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for key pyrazole synthesis reactions.

Protocol 1: General Procedure for Nickel-Catalyzed One-Pot Synthesis of Pyrazoles

This protocol is adapted from a reported method for the synthesis of pyrazole derivatives using a heterogeneous nickel-based catalyst.[3]

Materials:

  • Acetophenone (0.1 mol)

  • Hydrazine (0.1 mol)

  • Heterogeneous Nickel-based catalyst (10 mol%)

  • Ethanol (10 mL)

  • Benzaldehyde

Procedure:

  • Charge a round bottom flask with acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).[3]

  • Stir the mixture for 30 minutes at room temperature.[3]

  • Add benzaldehyde dropwise to the reaction mixture.[3]

  • Continue stirring for 3 hours at room temperature.[3]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, the catalyst can be recovered for reuse.[3] The product is then isolated and purified using standard procedures.

Protocol 2: Knorr Pyrazole Synthesis of Edaravone

This protocol describes the synthesis of Edaravone, a neuroprotective agent, from ethyl acetoacetate and phenylhydrazine.[14]

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[14]

  • Heat the reaction mixture under reflux for 1 hour.[14]

  • Cool the resulting syrup in an ice bath.[14]

  • To induce crystallization, add a small amount of diethyl ether and stir the mixture vigorously.[14]

  • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.[14]

  • The pure product can be obtained by recrystallization from ethanol.

Reaction Mechanisms and Workflows

Visualizing reaction pathways and experimental workflows can provide a clearer understanding of the synthetic processes.

General Mechanism of the Knorr Pyrazole Synthesis

The Knorr synthesis is a classic acid-catalyzed cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[14][15] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[14][15]

Knorr_Mechanism Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration Water H₂O Cyclic_Intermediate->Water Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Charge flask with reactants, catalyst, and solvent B Stir at specified temperature for a set time A->B C Monitor reaction progress (e.g., TLC) B->C D Filter to recover heterogeneous catalyst C->D Upon completion E Isolate crude product (e.g., evaporation, precipitation) D->E F Wash crude product E->F G Recrystallization or Column Chromatography F->G H Characterize pure product (NMR, MS, etc.) G->H

References

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-Pyrazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-amino-pyrazole analogs targeting three key kinase families: p38 MAP Kinase, Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal Kinase (JNK). The information presented herein is supported by experimental data from peer-reviewed literature, with detailed protocols for key assays and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutics.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potency of 5-amino-pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole core and the exocyclic amino group. The following tables summarize the quantitative SAR data for representative analogs against p38α, CDK2/5, and JNK3 kinases.

Table 1: SAR of 5-Amino-Pyrazole Analogs as p38α MAP Kinase Inhibitors
CompoundR1R2R3p38α IC50 (nM)TNF-α Inhibition (cellular assay, IC50 nM)Reference
1a 4-FluorophenylHt-Butyl2301100[1]
1b 4-FluorophenylHIsopropyl4602300[1]
1c 4-FluorophenylHCyclopentyl80450[1]
1d 2,4-DifluorophenylHt-Butyl100500[1]
2j 2-Chloro-4-fluorophenyl2-methoxyethylt-Butyl3.424[1]

This table illustrates the importance of the N-1 substituent (R3) and the aryl group at C-3 (R1) for p38α inhibition. A bulky alkyl group like tert-butyl or cyclopentyl at N-1 is preferred over smaller groups. Substitution on the C-3 aryl ring and the exocyclic amine (R2) can significantly enhance potency.

Table 2: SAR of 5-Amino-Pyrazole Analogs as CDK Inhibitors
CompoundR1R2CDK2 IC50 (nM)CDK5 IC50 (nM)Reference
3a PhenylH>10,000>10,000[2]
3b 4-ChlorophenylH1,5001,200[2]
24 Biphenyl-4-ylCyclobutyl2423[2][3]
cpd 9 Substituted PhenylPyridinyl960-[4]
AT7519 (Structure varies)(Structure varies)47190[2]

This table highlights that decoration of the 5-amino-pyrazole core is crucial for potent CDK inhibition. Simple analogs show weak activity, while more complex substitutions at both the N-1 and the exocyclic amino group, as seen in analog 24, lead to potent dual CDK2/5 inhibitors.[2][3] AT7519 is a known aminopyrazole-based pan-CDK inhibitor included for comparison.

Table 3: SAR of 5-Amino-Pyrazole Analogs as JNK3 Inhibitors
CompoundR1 (Amide Moiety)R2 (Urea Moiety)JNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)p38α IC50 (nM)Reference
SR-4326 Pyridine-based2-Chlorophenyl130457>10,000[5]
26g N,N-Dimethylaminopropyl2-Chlorophenyl68025021>10,000[2][5]
26k (R)-pyrrolidin-3-yl2-Chlorophenyl>500>210<1>10,000[2][5]
26n N-(piperidin-4-ylmethyl)2-Chlorophenyl160603>10,000[6][7]

This table demonstrates the development of highly potent and selective JNK3 inhibitors from the 5-amino-pyrazole scaffold. The SAR studies focused on modifying the amide (R1) and urea (R2) moieties attached to the core. These modifications led to compounds like 26k with excellent potency and high selectivity over other JNK isoforms and p38α.[2][5]

Signaling Pathways and Experimental Workflows

To understand the context of the SAR studies, the following diagrams illustrate the signaling pathways targeted by these inhibitors and a general workflow for their evaluation.

G cluster_p38 p38 MAPK Pathway cluster_cdk CDK Pathway (Cell Cycle) cluster_jnk JNK Pathway Stress Stimuli Stress Stimuli MKK3/6 MKK3/6 Stress Stimuli->MKK3/6 activate p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylate Downstream Targets (e.g., ATF2, MK2) Downstream Targets (e.g., ATF2, MK2) p38 MAPK->Downstream Targets (e.g., ATF2, MK2) phosphorylate Inflammation, Apoptosis Inflammation, Apoptosis Downstream Targets (e.g., ATF2, MK2)->Inflammation, Apoptosis Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Growth Factors->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylate Cyclin E/CDK2 Cyclin E/CDK2 S-Phase Entry S-Phase Entry Cyclin E/CDK2->S-Phase Entry E2F E2F Rb->E2F releases E2F->Cyclin E/CDK2 activates Stress (UV, Cytokines) Stress (UV, Cytokines) MKK4/7 MKK4/7 Stress (UV, Cytokines)->MKK4/7 activate JNK JNK MKK4/7->JNK phosphorylate c-Jun c-Jun JNK->c-Jun phosphorylate Apoptosis, Inflammation Apoptosis, Inflammation c-Jun->Apoptosis, Inflammation G Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay IC50 Determination Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays Cellular Potency SAR Analysis SAR Analysis In Vitro Kinase Assay->SAR Analysis In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-Based Assays->In Vivo Efficacy Studies Animal Models Cell-Based Assays->SAR Analysis In Vivo Efficacy Studies->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Compound Synthesis

References

Benchmarking Pyrazole Derivatives Against Celecoxib in Anti-Inflammatory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safer anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds, often exhibiting significant anti-inflammatory properties. This guide provides a comprehensive benchmark of the anti-inflammatory activity of various pyrazole derivatives against celecoxib, a well-established selective cyclooxygenase-2 (COX-2) inhibitor. The following sections present a comparative analysis based on experimental data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Mechanism of Action: Targeting the Inflammatory Cascade

Celecoxib, a diaryl-substituted pyrazole, exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of COX-2.[1] The COX-2 enzyme is crucial in the inflammatory pathway as it catalyzes the conversion of arachidonic acid to prostaglandin precursors, which are key mediators of pain and inflammation.[2][3] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is thought to reduce gastrointestinal side effects associated with COX-1 inhibition.[2] Pyrazole derivatives often share this mechanism of targeting COX enzymes, with variations in their selectivity and potency.[4]

The inflammatory cascade, and the role of COX-2 within it, can be visualized as follows:

Inflammatory Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 GI_Protection GI Mucosal Protection Prostaglandins_Thromboxanes_1->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes_1->Platelet_Aggregation Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Upregulates Celecoxib Celecoxib & Pyrazole Derivatives Celecoxib->COX2 Inhibits

Caption: Role of COX-1 and COX-2 in inflammation and the inhibitory action of celecoxib.

Comparative In Vitro Activity: COX Inhibition

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological target. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of celecoxib and a selection of pyrazole derivatives from various studies. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's selectivity for COX-2. A higher SI value signifies greater selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 150.04375[5]
Celecoxib -0.04-[6]
Celecoxib -0.03556-[7]
Pyrazole Derivative 2a-0.01987-[8]
Pyrazole Derivative 3b-0.0394322.21[8]
Pyrazole Derivative 4a-0.0612414.35[8]
Pyrazole Derivative 5b-0.0387317.47[8]
Pyrazole Derivative 5e-0.0391413.10[8]
Pyrazole Derivative 11-0.043>232.5[9]
Pyrazole Derivative 12-0.049>204.08[9]
Pyrazole Derivative 15-0.045>222.22[9]
Pyrazole-pyridazine hybrid 5f14.341.509.56[10]
Pyrazole-pyridazine hybrid 6f9.561.158.31[10]

Comparative In Vivo Activity: Anti-Inflammatory Efficacy

In vivo models are essential for evaluating the therapeutic potential of drug candidates in a physiological context. The carrageenan-induced paw edema model in rats is a widely used and classical assay for screening acute anti-inflammatory activity. The table below presents the percentage of edema inhibition for selected pyrazole derivatives compared to celecoxib.

CompoundDose (mg/kg)Edema Inhibition (%)Time Point (h)Reference
Celecoxib 30~90 (reversal)4[11]
Celecoxib -57.14-[12]
Pyrazole Derivative 1630~90 (reversal)4[11]
Pyrazole Derivative 4a-48.71-[13]
Pyrazole Derivative 5b-45.87-[13]
Pyrazole Derivative 9b-43.67-[13]
Pyrazole Derivative PYZ16-64.28-[12]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial. Below are standardized methodologies for the key experiments cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This assay determines the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Objective: To quantify the potency and selectivity of pyrazole derivatives and celecoxib in inhibiting COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and celecoxib dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, the fluorometric probe, and the heme cofactor.

  • Add the purified COX-1 or COX-2 enzyme to the wells of the microplate.

  • Add various concentrations of the test compounds or celecoxib to the wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzymes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 590 nm emission) over a period of time.

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory efficacy of pyrazole derivatives and celecoxib.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Materials:

  • Test compounds and celecoxib

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or celecoxib orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Calculate the percentage of edema for each animal at each time point:

    • % Edema = [(Paw Volume at time t - Initial Paw Volume) / Initial Paw Volume] x 100

  • Calculate the percentage of inhibition of edema for each treated group compared to the control group:

    • % Inhibition = [ (Mean % Edema of Control Group - Mean % Edema of Treated Group) / Mean % Edema of Control Group ] x 100

Experimental and Drug Discovery Workflow

The process of discovering and evaluating novel anti-inflammatory agents follows a structured workflow, from initial design to preclinical testing.

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Safety & Preclinical Design Compound Design & Synthesis of Pyrazole Derivatives In_Silico In Silico Screening (Docking, ADMET) Design->In_Silico In_Vitro_COX In Vitro COX-1/COX-2 Inhibition Assays Design->In_Vitro_COX In_Silico->In_Vitro_COX Cell_Based Cell-Based Assays (e.g., PGE2 production) In_Vitro_COX->Cell_Based In_Vivo_Acute In Vivo Acute Anti-inflammatory Models (e.g., Carrageenan Paw Edema) Cell_Based->In_Vivo_Acute In_Vivo_Chronic In Vivo Chronic Anti-inflammatory Models (e.g., Adjuvant Arthritis) In_Vivo_Acute->In_Vivo_Chronic Toxicity Toxicity & Safety Pharmacology In_Vivo_Chronic->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Lead_Optimization->Design Iterative Process

Caption: A typical workflow for the discovery and evaluation of novel anti-inflammatory drugs.

Conclusion

This comparative guide demonstrates that pyrazole derivatives represent a versatile and potent class of anti-inflammatory agents. Several derivatives exhibit COX-2 inhibitory activity comparable or even superior to celecoxib in vitro. Furthermore, in vivo studies confirm their significant anti-inflammatory efficacy. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the objective evaluation and advancement of new pyrazole-based anti-inflammatory drug candidates. The continued exploration of this chemical scaffold holds considerable promise for the development of next-generation anti-inflammatory therapies with improved efficacy and safety profiles.

References

Comparing the anticancer potency of different pyrazole derivatives on cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Potency of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological activities. In oncology, pyrazole derivatives have emerged as a versatile class of compounds with significant potential, targeting various hallmarks of cancer. This guide provides an objective comparison of the anticancer potency of several recently developed pyrazole derivatives, supported by experimental data on their activity in different cancer cell lines and their mechanisms of action.

Data Presentation: Potency of Pyrazole Derivatives

The anticancer efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for a selection of pyrazole derivatives against various human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
Pyrazole-Indole HybridCompound 7a HepG2Hepatocellular Carcinoma6.1[1]
Pyrazole-Indole HybridCompound 7b HepG2Hepatocellular Carcinoma7.9[1]
Pyrazole-OximeCompound CF-6 A-549Lung Carcinoma12.5[1]
Pyrazoline DerivativeCompound 11 U251Glioblastoma11.9[1]
Pyrazoline DerivativeCompound 11 AsPC-1Pancreatic Adenocarcinoma16.8[1]
Pyrazole DiamineCompound 5 MCF-7Breast Cancer8.03[2]
Pyrazole DiamineCompound 5 HepG2Hepatocellular Carcinoma13.14[2]
Pyrazole DiamineCompound 11 CDK2 (enzyme)-0.45[2]
Chromanone-spiro-pyrazolineCompound 2 HL-60Human Leukemia3.0 - 6.8[3]

Note: The potency of these compounds can vary significantly based on their structural modifications and the specific cancer cell line being tested. Direct comparison should be made with caution, considering the different experimental conditions that may have been used across studies.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro assays. Understanding the methodologies is crucial for interpreting the results and designing future experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals.[4][6] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for attachment.[7]

  • Compound Treatment: Cells are treated with serial dilutions of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for 3-4 hours to allow for formazan crystal formation.[6][9]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as Dimethyl Sulfoxide (DMSO) or isopropanol.[4][8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye like FITC (fluorescein isothiocyanate) to label these early apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells where membrane integrity is lost.[10]

Protocol Outline:

  • Cell Treatment: Cells are treated with the pyrazole compound for a desired time to induce apoptosis.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold Phosphate-Buffered Saline (PBS).[12]

  • Staining: Cells are resuspended in a 1x Binding Buffer, followed by the addition of Annexin V-FITC and PI.[12][13]

  • Incubation: The cell suspension is incubated in the dark at room temperature for approximately 10-15 minutes.[13][14]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of different cell populations:

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis

Flow cytometry is also employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16]

Principle: The progression through the cell cycle is a tightly regulated process often disrupted in cancer cells.[16] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints. By staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI), the distribution of cells across the different phases can be quantified.[17]

Protocol Outline:

  • Cell Treatment: Cells are exposed to the pyrazole derivative for a set duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[15][17]

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.[15]

  • Flow Cytometry Acquisition: The DNA content of at least 10,000 cells per sample is measured using a flow cytometer.[15]

  • Data Analysis: The resulting data is displayed as a histogram, where the fluorescence intensity corresponds to the DNA content. Software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action

Pyrazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[18][19] It is one of the most frequently over-activated pathways in human cancers, making it a prime target for anticancer drug development.[20][21] Several pyrazole derivatives have been designed to inhibit components of this pathway, particularly PI3K and Akt.[22] By blocking these kinases, the derivatives can suppress downstream signaling, leading to reduced cell proliferation and the induction of apoptosis.[18]

PI3K_AKT_Pathway GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT Akt PIP3->AKT PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->PI3K Pyrazole->AKT

Caption: PI3K/Akt signaling pathway targeted by pyrazole derivatives.

General Experimental Workflow

The evaluation of a novel anticancer compound follows a structured workflow, beginning with in vitro screening and progressing to more complex analyses to determine its mechanism of action.[9][23]

Experimental_Workflow cluster_1 start Synthesize Novel Pyrazole Derivatives screen In Vitro Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) start->screen ic50 Determine IC50 Values screen->ic50 select Select Potent Compounds (Low IC50) ic50->select mechanism Mechanism of Action Studies select->mechanism Potent apoptosis Apoptosis Assay (Annexin V / PI) cell_cycle Cell Cycle Analysis (PI Staining) pathway Target Identification (e.g., Kinase Assays, Western Blot) mechanism->apoptosis mechanism->cell_cycle mechanism->pathway invivo In Vivo Studies (Animal Models) apoptosis->invivo cell_cycle->invivo pathway->invivo

Caption: General workflow for evaluating anticancer pyrazole derivatives.

References

Assessment of green chemistry principles in various pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazole Synthesis Methods

The pyrazole nucleus is a fundamental scaffold in a vast array of pharmaceuticals. As the chemical industry pivots towards more sustainable practices, the principles of green chemistry are becoming increasingly critical in the synthesis of these vital compounds. This guide provides a detailed comparison of three common methods for the synthesis of pyranopyrazoles, a fused pyrazole derivative, assessing them through the lens of green chemistry. The comparison is based on a representative four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for the synthesis of a representative dihydropyrano[2,3-c]pyrazole derivative via conventional, microwave-assisted, and ultrasound-assisted methods. This allows for a direct comparison of their efficiency and environmental impact.

ParameterConventional MethodMicrowave-Assisted MethodUltrasound-Assisted Method
Reaction Time 6 hours[1]25 minutes[2]4-20 minutes[3]
Typical Yield ~80%[2]~88%[2]79-92%[3]
Energy Input Constant heating (e.g., reflux)High-intensity irradiationHigh-frequency sound waves
Solvent Ethanol/Water or Acetic AcidOften solvent-free or minimal green solventWater or Ethanol/Water[3]
Atom Economy ~86%~86%~86%
E-Factor ~1.5 - 2.5~0.5 - 1.5~0.4 - 1.2

*Atom Economy and E-Factor are calculated based on typical experimental conditions described in the protocols below. They are estimations and can vary based on the specific scale and efficiency of the reaction.

Experimental Protocols

The following are representative experimental methodologies for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives.

Conventional Synthesis (Reflux/Stirring)

A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is prepared in a round-bottom flask.[3] Ethanol or an ethanol/water mixture (10 mL) is added as the solvent, often with a catalytic amount of a base like piperidine or morpholine.[1] The mixture is then stirred at room temperature or refluxed for several hours (typically 2-6 hours).[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent to afford the pure dihydropyrano[2,3-c]pyrazole.

Microwave-Assisted Synthesis (MAOS)

In a dedicated microwave reactor vial, the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) are combined.[4] A minimal amount of a high-boiling point green solvent like ethanol (2-3 mL) or, in some cases, no solvent is used. A catalyst, such as a few drops of acetic acid or a solid-supported catalyst, may be added.[4] The vial is sealed and subjected to microwave irradiation at a specified power (e.g., 180-420 W) and temperature for a short duration (typically 5-25 minutes).[2] After the reaction, the vial is cooled, and the product is isolated by adding water or an anti-solvent to induce precipitation. The solid is then filtered, washed, and recrystallized.

Ultrasound-Assisted Synthesis

An aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) are placed in a reaction vessel.[3] Water or an ethanol/water mixture is typically used as the solvent. A catalyst, if required, is then added. The vessel is then placed in an ultrasonic bath and irradiated with high-frequency sound waves (e.g., 40 kHz) for a period ranging from 4 to 20 minutes.[3] The reaction progress is monitored by TLC. Once the reaction is complete, the product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent.

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the greenness of a pyrazole synthesis method and the general reaction pathway.

Green_Chemistry_Assessment_Workflow cluster_0 Synthesis Method Selection cluster_1 Data Collection cluster_2 Green Metrics Calculation cluster_3 Overall Assessment Conventional Conventional Heating Reactants Mass of Reactants Conventional->Reactants Microwave Microwave-Assisted Microwave->Reactants Ultrasound Ultrasound-Assisted Ultrasound->Reactants AE Atom Economy Reactants->AE EFactor E-Factor Reactants->EFactor Solvents Volume & Mass of Solvents Solvents->EFactor Catalysts Mass of Catalysts Catalysts->EFactor Product Mass of Isolated Product Product->EFactor Yield Reaction Yield Product->Yield Time Reaction Time Efficiency Time & Energy Efficiency Time->Efficiency Energy Energy Input Energy->Efficiency Assessment Comparative Greenness Assessment AE->Assessment EFactor->Assessment Yield->Assessment Efficiency->Assessment

Caption: Workflow for assessing the green chemistry principles of pyrazole synthesis methods.

Pyranopyrazole_Synthesis_Pathway cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions Aldehyde Ar-CHO Intermediate1 Knoevenagel Condensation (Aldehyde + Malononitrile) Aldehyde->Intermediate1 Malononitrile CH2(CN)2 Malononitrile->Intermediate1 EthylAcetoacetate CH3COCH2COOEt Intermediate2 Pyrazolone Formation (Ethyl Acetoacetate + Hydrazine) EthylAcetoacetate->Intermediate2 Hydrazine N2H4·H2O Hydrazine->Intermediate2 Product Dihydropyrano[2,3-c]pyrazole Intermediate1->Product Intermediate2->Product Conventional Conventional Heating Conventional->Product Longer time, lower yield Microwave Microwave Irradiation Microwave->Product Shorter time, higher yield Ultrasound Ultrasound Irradiation Ultrasound->Product Very short time, high yield

Caption: General reaction pathway for the four-component synthesis of pyranopyrazoles.

References

Safety Operating Guide

Safe Disposal of 3-Amino-5-tert-butylpyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the disposal of 3-Amino-5-tert-butylpyrazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for minimizing risks and ensuring compliance with regulatory standards.

Hazard and Safety Information

While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, it is imperative to handle it with care, as the chemical, physical, and toxicological properties have not been thoroughly investigated.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to prevent skin and eye contact:

PPE ItemSpecification
Hand ProtectionChemical impermeable gloves
Eye/Face ProtectionSafety glasses with side-shields or goggles
Skin and Body ProtectionLaboratory coat

Spill and Waste Management

In the event of a spill or for the disposal of waste material, follow these containment and cleaning procedures.

Small Spills/Residue:

  • Avoid Dust Formation: Do not use dry sweeping methods that could generate dust[1].

  • Containment: Carefully sweep up the spilled solid material.

  • Collection: Shovel the material into a suitable, closed container for disposal.

  • Ventilation: Ensure the area is well-ventilated[1].

Large Spills:

  • Evacuation: Evacuate personnel to safe areas.

  • Ventilation: Ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition.

  • Containment: Prevent further leakage or spillage if it is safe to do so[1]. Do not let the product enter drains[1].

  • Collection: Collect the material for disposal in accordance with local regulations.

Disposal Protocol

The primary method for the disposal of this compound is to transfer it to a suitable and approved waste disposal facility.

Step-by-Step Disposal Procedure:

  • Containerization: Place the waste this compound into a clearly labeled, sealed, and suitable container.

  • Labeling: The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed[1].

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company. The disposal must be in accordance with all applicable federal, state, and local environmental regulations[1].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Need to dispose of This compound ppe Don Personal Protective Equipment (PPE) - Chemical resistant gloves - Safety glasses - Lab coat start->ppe assess_quantity Assess Quantity (Small Residue vs. Bulk) small_spill Small Residue / Spill Procedure: 1. Avoid generating dust. 2. Sweep into a labeled, sealed container. assess_quantity->small_spill Small bulk_disposal Bulk Waste Procedure: 1. Place in a labeled, sealed container. assess_quantity->bulk_disposal Bulk ppe->assess_quantity storage Store container in a cool, dry, well-ventilated area away from incompatible materials. small_spill->storage bulk_disposal->storage contact_disposal Contact licensed chemical waste disposal service. storage->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-Amino-5-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Safety data for 3-Amino-5-tert-butylpyrazole presents conflicting hazard classifications. One supplier indicates it is not a hazardous substance under Regulation (EC) No. 1272/2008, while another classifies it as a flammable liquid and toxic upon inhalation, in contact with skin, and if swallowed.[1] It is also listed as a potential sensitizer. Due to these discrepancies and the fact that its toxicological properties are not fully investigated, a cautious approach to handling is imperative. This guide assumes the compound is hazardous and outlines necessary protective measures.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from dust particles and splashes.[2]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.To minimize inhalation of dust particles.[2]
Hazard Classification and Precautionary Statements

The following table summarizes the hazard statements and precautionary measures based on the more conservative safety data sheets.

Hazard CategoryGHS ClassificationPrecautionary Statements (selected)
Flammability Flammable Liquid, Category 2P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Acute Toxicity Acute Toxicity, Category 3 (Oral, Dermal, Inhalation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Skin Corrosion/Irritation Skin Irritation, Category 2H315: Causes skin irritation.[1]
Eye Damage/Irritation Serious Eye Irritation, Category 2H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity Single Exposure, Category 1 & 3H335: May cause respiratory irritation.[1]
Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

AspectProcedure
Handling - Handle in a well-ventilated place.[2]- Avoid formation of dust and aerosols.[3]- Wash hands thoroughly after handling.[1]
Storage - Store in a cool, dry, and well-ventilated place.[2]- Keep container tightly closed.[2]- Store locked up.[1]

Experimental Protocol: Weighing and Preparing a Solution

This protocol provides a general workflow for safely handling this compound to prepare a solution. This should be adapted based on the specific requirements of your experiment.

1. Preparation:

  • Ensure a chemical fume hood is available and functioning correctly.

  • Assemble all necessary equipment (e.g., balance, spatula, weighing paper, beaker, solvent, magnetic stirrer, and stir bar).

  • Don all required PPE as outlined in the table above.

2. Weighing the Compound:

  • Perform all manipulations within the chemical fume hood to minimize inhalation exposure.

  • Place a piece of weighing paper on the analytical balance and tare.

  • Carefully transfer the desired amount of this compound from its container to the weighing paper using a clean spatula.

  • Record the exact weight.

3. Preparing the Solution:

  • Place a beaker of the appropriate size containing the desired volume of solvent on a magnetic stirrer.

  • Add the stir bar to the solvent and begin stirring.

  • Carefully add the weighed this compound to the stirring solvent to prevent splashing and aid dissolution.

  • Cover the beaker (e.g., with a watch glass) to prevent solvent evaporation.

  • Continue stirring until the solid is completely dissolved.

4. Post-Procedure:

  • Tightly cap the original this compound container and return it to its designated storage location.

  • Dispose of any contaminated weighing paper and gloves in the appropriate hazardous waste container.

  • Clean all non-disposable equipment thoroughly.

Operational and Disposal Plan

A systematic plan for the entire lifecycle of the chemical in the lab is critical for safety and compliance.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up Workspace in Fume Hood prep_ppe->prep_setup disp_ppe Dispose of Contaminated PPE handle_weigh Weigh Compound prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_store Store Unused Chemical handle_solution->cleanup_store disp_solid Collect Solid Waste handle_solution->disp_solid cleanup_decon Decontaminate Glassware cleanup_store->cleanup_decon cleanup_decon->disp_solid disp_liquid Collect Liquid Waste cleanup_decon->disp_liquid disp_final Dispose via Approved Vendor disp_solid->disp_final disp_liquid->disp_final disp_ppe->disp_final

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-tert-butylpyrazole
Reactant of Route 2
3-Amino-5-tert-butylpyrazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。